2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS3/c5-2(8)1-10-4-7-6-3(9)11-4/h1H2,(H2,5,8)(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKBWIMMSJNHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)SC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406683 | |
| Record name | 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61607-12-3 | |
| Record name | 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Synthesis and Characterization of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, a molecule of significant interest within the field of medicinal chemistry. The 1,3,4-thiadiazole scaffold is a privileged structure, known to impart a wide range of biological activities to compounds that contain it, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide will delve into a plausible and efficient synthetic route, detailed characterization methodologies, and the underlying scientific principles that govern these processes.
Introduction: The Significance of the 1,3,4-Thiadiazole Moiety
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms. This structural motif is a cornerstone in the development of novel therapeutic agents due to its favorable physicochemical properties and its ability to engage in various biological interactions.[2][3] The presence of the toxophoric -N=C-S- moiety is believed to be a key contributor to the diverse pharmacological activities observed in 1,3,4-thiadiazole derivatives.[1][3] The compound 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide incorporates this key heterocycle and presents multiple functional groups that can be pivotal for biological activity and further chemical modification.
Synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
The synthesis of the target compound is most effectively achieved through the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole with a suitable haloacetamide. This approach is logical as it allows for the direct introduction of the acetamide side chain onto the thiadiazole core.
Proposed Synthetic Pathway
The proposed synthesis involves a nucleophilic substitution reaction where the thiol group of 2,5-dimercapto-1,3,4-thiadiazole acts as the nucleophile, attacking the electrophilic carbon of a 2-haloacetamide (e.g., 2-chloroacetamide or 2-bromoacetamide). The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Caption: Proposed synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
Experimental Protocol
Materials:
-
2,5-dimercapto-1,3,4-thiadiazole (1)
-
2-chloroacetamide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or Acetone as solvent
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1 equivalent) in a suitable solvent such as DMF or acetone.
-
Addition of Base: To this solution, add a base such as potassium carbonate (1.1 equivalents) and stir the mixture for 15-20 minutes at room temperature. The base facilitates the formation of the thiolate anion, a more potent nucleophile.
-
Addition of Alkylating Agent: Slowly add a solution of 2-chloroacetamide (1 equivalent) in the same solvent to the reaction mixture.
-
Reaction Progression: The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) to promote the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is obtained by evaporating the solvent. Purification is achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
Characterization of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | A singlet for the two protons of the methylene group (-S-CH₂-CO-). A broad singlet for the two protons of the amide group (-CO-NH₂). A singlet for the proton of the sulfanyl group (-SH). |
| ¹³C NMR | A signal for the carbon of the methylene group. A signal for the carbonyl carbon of the acetamide. Signals for the two carbons of the 1,3,4-thiadiazole ring. |
| IR (KBr, cm⁻¹) | A broad absorption band for the N-H stretching of the amide group. A strong absorption band for the C=O stretching of the amide group. Absorption bands corresponding to C-N and C-S stretching. A weak absorption for the S-H stretching. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns consistent with the proposed structure. |
Physicochemical Properties
| Property | Measurement |
| Melting Point | Determination of a sharp melting point range indicates the purity of the compound. |
| Elemental Analysis | The percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the calculated values for the molecular formula C₄H₅N₃OS₃. |
Potential Applications in Drug Development
Derivatives of 1,3,4-thiadiazole are extensively studied for a variety of therapeutic applications. The title compound, with its reactive sulfanyl and amide functionalities, serves as a versatile intermediate for the synthesis of more complex molecules with potential biological activities. The core structure has been associated with:
-
Antimicrobial Activity: The thiadiazole nucleus is a common feature in many antimicrobial agents.[1][2]
-
Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5]
-
Anti-inflammatory Activity: The heterocycle has been incorporated into molecules designed as anti-inflammatory agents.[1][2]
Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis and characterization of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. The detailed protocols and characterization data provided herein are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to explore the therapeutic potential of novel 1,3,4-thiadiazole derivatives. The scientific integrity of the described methods is grounded in established chemical principles and supported by the referenced literature.
References
- Jahan, F., & Islam, A. (2021). 1,3,4-Thiadiazole and Its Derivatives with Promising Antimicrobial Activity. Archiv der Pharmazie, 354(11), 2100224.
- Gomha, S. M., & Khalil, K. D. (2012).
- Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2008). Thiadiazoles: A versatile moiety with diverse biological activities. Journal of Chemical Sciences, 120(5), 443-460.
- Chen, Q., Zhu, X., Jiang, L., & Liu, Z. (2014). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 645-648.
- Liaras, K., Geronikaki, A., & Glamočlija, J. (2011). Thiazole-containing compounds as antifungal agents. Molecules, 16(12), 10475-10502.
- Mathew, V., Giles, D., & Sudheesh, S. (2010). Synthesis, characterization and antimicrobial studies of some novel 1, 3, 4-thiadiazole derivatives. Rasayan Journal of Chemistry, 3(3), 454-458.
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Karabasanagouda, T., Adhikari, A. V., & Shetty, N. S. (2007). Synthesis and antimicrobial activities of some novel 1, 2, 4-triazolo [3, 4-b][1][2][6] thiadiazoles and 1, 2, 4-triazolo [3, 4-b][1][2][6] thiadiazines carrying 4-methylthiobenzyl moiety. Indian Journal of Chemistry-Section B, 46(6), 1043.
- Chou, F. N., Chen, G. Y., & Lu, C. M. (2003). Synthesis and evaluation of 2-alkylsulfanyl-5-substituted 1, 3, 4-thiadiazoles as potential antimicrobial agents. Journal of the Chinese Chemical Society, 50(2), 329-334.
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- Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and anticancer activity studies on some mannich bases derived from 1, 2, 4-triazoles. European journal of medicinal chemistry, 38(7-8), 759-767.
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- 6. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Derivatives: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide:
Introduction: The 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing sulfur and nitrogen atoms that has garnered significant attention in medicinal chemistry, where it is often described as a "privileged scaffold."[1][2] Its unique electronic structure, metabolic stability, and ability to engage in various biological interactions have made it a cornerstone for the development of novel therapeutic agents.[1] Derivatives of 1,3,4-thiadiazole are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties.[1][3][4]
This guide focuses on a specific, yet highly versatile, subset of these compounds: 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide derivatives . This core structure is characterized by a central 1,3,4-thiadiazole ring substituted at the 2- and 5-positions with sulfanyl groups, one of which is further functionalized with an acetamide moiety.[5] The presence of reactive thiol (-SH) groups and the acetamide linker provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5][6] We will explore the key biological activities of these derivatives, the underlying mechanisms of action, and the standardized protocols used for their evaluation.
Section 1: Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[7] Thiadiazole derivatives have emerged as a promising class of compounds in this area, demonstrating efficacy against a wide range of bacteria and fungi.[4][8]
Mechanism of Action & Structure-Activity Relationship (SAR)
The antimicrobial action of 1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens. The sulfur atom in the thiadiazole ring enhances lipophilicity, which can facilitate the compound's transport across microbial cell membranes.[8] The core structure can act as a bioisostere for other moieties, allowing it to bind to and inhibit crucial enzymes.[3]
Structure-Activity Relationship (SAR) studies reveal that the nature and position of substituents on the core structure are critical for activity.[7][9]
-
Halogen Substituents: The presence of electron-withdrawing groups like halogens on appended phenyl rings often increases antibacterial activity, particularly against Gram-positive bacteria.[10]
-
Lipophilicity: A direct correlation between increased lipophilicity and enhanced antibacterial activity has been observed in some series of derivatives.[11]
-
Mercapto Group: The free mercapto (-SH) group is a key pharmacophore, potentially chelating with metal ions in bacterial enzymes or forming disulfide bonds that disrupt protein function.[11]
Data on Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of representative 1,3,4-thiadiazole derivatives against various bacterial strains. Activity is often measured by the diameter of the zone of inhibition in agar diffusion assays.
| Compound Type | Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference Standard |
| Benzimidazole-1,3,4-thiadiazole conjugate (33a-g) | Staphylococcus aureus | Moderate to Good | - |
| Benzimidazole-1,3,4-thiadiazole conjugate (33a-g) | Escherichia coli | Moderate to Good | - |
| Amoxicillin-1,3,4-thiadiazole derivative (40a) | Mycobacterium tuberculosis | Greater than Amoxicillin | Amoxicillin |
| 1,3,4-Thiadiazole-thiazolidinone derivative (35a-j) | Pseudomonas aeruginosa | Active | - |
| Mercapto-1,3,4-thiadiazole derivative (58a) | Enterococcus faecalis | 12 mm | Ampicillin |
Note: This table is a qualitative summary based on findings reported in the literature.[11][12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol outlines a standard and reliable method for screening the antibacterial activity of newly synthesized compounds. The principle relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a target bacterium. The presence of a clear zone of inhibition around the well indicates antibacterial activity.
Materials:
-
Nutrient Agar plates
-
Sterile broth culture of the target bacterium (e.g., S. aureus, E. coli), adjusted to 0.5 McFarland standard
-
Test compound solutions (typically in DMSO) at known concentrations
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent, e.g., DMSO)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Plate Preparation: Under aseptic conditions, spread 100 µL of the standardized bacterial culture evenly over the surface of a Nutrient Agar plate using a sterile spreader.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[13]
-
Pre-diffusion: Allow the plates to stand for 1 hour at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 24 hours.
-
Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well. The diameter is proportional to the susceptibility of the bacterium to the compound.[10]
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for the Agar Well Diffusion antimicrobial assay.
Section 2: Anticancer Activity
The search for novel anticancer agents with improved efficacy and reduced side effects is a primary focus of drug discovery.[13] The 1,3,4-thiadiazole scaffold is present in several molecules investigated for their potent cytotoxic properties against various human cancer cell lines.[14][15]
Mechanisms of Action in Oncology
Derivatives of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide exert their anticancer effects through multiple mechanisms, often targeting pathways essential for cancer cell survival and proliferation.
-
Enzyme Inhibition: A primary mechanism is the inhibition of enzymes that are overexpressed or hyperactive in cancer cells. This includes:
-
Carbonic Anhydrases (CAs): Particularly tumor-associated isoforms like CA IX and XII, which are crucial for regulating pH in the hypoxic tumor microenvironment, promoting tumor survival and metastasis.[16][17]
-
Protein Kinases: Inhibition of kinases like Abl and Focal Adhesion Kinase (FAK) can disrupt signaling pathways that control cell growth, proliferation, and migration.[15]
-
-
Induction of Apoptosis: Many thiadiazole derivatives are potent inducers of apoptosis (programmed cell death), a key mechanism for eliminating cancer cells.[18] This is often achieved by activating the intrinsic or extrinsic caspase pathways. Studies have shown that these compounds can enhance the activity of executioner caspases like caspase-3 and initiator caspases like caspase-9.[18]
-
DNA Interaction: The core structure can interact with DNA, potentially causing damage that halts cell proliferation and triggers cell death pathways.[5]
Data on In Vitro Cytotoxicity
The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | IC50 Value (µM) | Mechanism |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivative | MDA (Breast) | 9 | Kinase Inhibition |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | MCF-7 (Breast) | Varies | Apoptosis Induction |
| Sulfonamide-thiadiazole derivative (4f) | MCF-7 (Breast) | Low µM range | Carbonic Anhydrase Inh. |
| N-(4-acetyl-5-phenyl-dihydro-1,3,4-thiadiazol-2-yl)acetamide | SK-MEL-2 (Skin) | 4.27 µg/mL | Not specified |
Note: This table summarizes findings from various studies.[14][17][18]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a gold-standard technique for screening the cytotoxic effects of potential anticancer agents.[19][20]
Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[21] The amount of formazan produced is directly proportional to the number of viable cells.[22]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Include wells for "cells only" (positive control) and "medium only" (blank). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[21]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Add fresh medium to control wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[19]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot % Viability against compound concentration (log scale) to determine the IC50 value.
-
Visualization: MTT Assay and Apoptosis Pathway
Caption: Experimental workflow of the MTT cytotoxicity assay.
Caption: Simplified intrinsic apoptosis pathway induced by thiadiazole derivatives.
Section 3: Broad-Spectrum Enzyme Inhibition
The therapeutic versatility of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide derivatives stems from their ability to inhibit a wide array of enzymes implicated in various diseases.[1]
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition is a therapeutic strategy for conditions like glaucoma, and more recently, cancer.[16] Thiadiazole-based sulfonamides are classic CA inhibitors. The 1,3,4-thiadiazole ring acts as a key pharmacophore that binds to the zinc ion in the enzyme's active site.[23] Studies have demonstrated that novel thiadiazole derivatives can exhibit potent, and sometimes selective, inhibition against tumor-associated isoforms like hCA IX.[16][24]
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. In humans, it is a key virulence factor for bacteria like Helicobacter pylori, which uses the ammonia produced to neutralize gastric acid and colonize the stomach, leading to ulcers.[25] Many 1,3,4-thiadiazole derivatives have shown outstanding urease inhibitory activity, with IC50 values significantly lower than the standard inhibitor, thiourea.[26][27] Kinetic studies have shown these compounds can act as non-competitive or competitive inhibitors.[26][27]
Data on Enzyme Inhibition
| Enzyme Target | Compound Class | IC50 Value | Standard Inhibitor |
| Carbonic Anhydrase IX | Saccharide-modified thiadiazole sulfonamide | 29.0–1082.0 nM | Acetazolamide (AZM) |
| Urease | 5-nitrofuran-2-yl-thiadiazole acetamide derivative | 0.94 µM | Thiourea (22.5 µM) |
| Urease | Quinazolinone-thiadiazole derivative | 1.88 µg/mL | Thiourea (15.06 µg/mL) |
| Aminopeptidase N (APN) | 1,3,4-thiadiazole scaffold compounds | Micromolar range | - |
| Inducible NOS (iNOS) | 1,3,4-thiadiazole derivative | 20-40 µM | - |
Note: This table aggregates data from multiple sources.[16][26][28][29][30]
Experimental Protocol: In Vitro Urease Inhibition Assay (Conceptual)
This protocol describes the principle of a common colorimetric method for measuring urease inhibition, often based on the quantification of ammonia produced.
Principle: The assay measures the amount of ammonia produced by the action of urease on urea. Inhibitors will reduce the rate of this reaction. The ammonia produced is quantified using a reagent like phenol-hypochlorite (Berthelot's reagent), which forms a colored indophenol complex that can be measured spectrophotometrically.
Materials:
-
Jack bean urease enzyme solution
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Test compound solutions (in DMSO)
-
Standard inhibitor (e.g., Thiourea)
-
Phenol reagent and alkali-hypochlorite reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add buffer, urease enzyme solution, and the test compound (or standard/vehicle control).
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the urea solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Quantify Ammonia: Stop the reaction and add the phenol and alkali-hypochlorite reagents to each well.
-
Color Development: Incubate for a further period (e.g., 20 minutes) to allow for the formation of the colored product.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 625 nm).
-
Calculation: Calculate the percentage of inhibition based on the reduction in absorbance compared to the uninhibited control. Determine the IC50 value.
Conclusion and Future Perspectives
The 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide framework represents a remarkably versatile and "privileged" scaffold in medicinal chemistry. The derivatives exhibit a wide array of potent biological activities, including broad-spectrum antimicrobial effects, significant anticancer cytotoxicity via multiple mechanisms, and potent inhibition of clinically relevant enzymes like carbonic anhydrase and urease.
The extensive body of research validates this chemical class as a rich source of lead compounds for drug development. Future research should focus on:
-
Rational Design: Leveraging SAR data and computational docking to design derivatives with enhanced potency and selectivity for specific biological targets.
-
In Vivo Studies: Progressing the most promising in vitro candidates to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism Elucidation: Deeper investigation into the molecular interactions between these compounds and their biological targets to better understand their mechanisms of action.
The continued exploration of these thiadiazole derivatives holds significant promise for the development of next-generation therapeutics to combat infectious diseases and cancer.
References
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. [Link]
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Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC - NIH. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][3][11][21]thiadiazole-7-sulphonamides. (n.d.). PubMed. [Link]
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Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
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Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors. (n.d.). PubMed. [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
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Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes. (2025). PubMed. [Link]
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Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives. (n.d.). PMC - NIH. [Link]
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Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. (2018). SciSpace. [Link]
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Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). NIH. [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). PMC - NIH. [Link]
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Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies. (2022). PubMed. [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link] 20.[3][11]triazolo[3,4-b][11][21]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies. (2023). PMC - PubMed Central. [Link]
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Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives. (n.d.). PMC - NIH. [Link]
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Synthesis, in Vitro Urease Inhibition and Molecular Docking Studies of Some Novel quinazolin-4(3H)-one Derivatives Containing Triazole, Thiadiazole and Thiosemicarbazide Functionalities. (n.d.). PubMed. [Link]
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Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. (n.d.). University of Nottingham Ningbo China. [Link]
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1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence. (n.d.). PubMed. [Link]
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Synthesis, biological evaluation and in silico studies of novel thiadiazole-hydrazone derivatives for carbonic anhydrase inhibitory and anticancer activities. (n.d.). Taylor & Francis Online. [Link]
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Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review. (n.d.). Educational Administration: Theory and Practice. [Link]
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Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. (2022). PubMed. [Link]
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Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (n.d.). PubMed. [Link]
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Synthesis and Antimicrobial Screening of Thiadiazole Derivatives. (2016). JACS Directory. [Link]
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Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2018). ResearchGate. [Link]
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Structure activity relationship features of pyridine-1,3,4-thiadiazole derivatives. (n.d.). ResearchGate. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central. [Link]
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2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. (n.d.). MDPI. [Link]
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Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. (n.d.). Taylor & Francis Online. [Link]
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Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (2013). PubMed. [Link]
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Syntheses, Characterization and biological Activity of a new ligand [N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide with some transition metal complexes. (2014). University of Thi-Qar Journal of Science. [Link]
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Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (n.d.). Chemical Methodologies. [Link]
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1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. (n.d.). Preprints.org. [Link]406.1364/v1)
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A Technical Guide to the Spectroscopic Analysis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Statement of Purpose
This technical guide provides a comprehensive, in-depth framework for the spectroscopic characterization of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] Accurate and unambiguous structural elucidation is paramount for advancing drug discovery and development efforts. This document is intended for researchers, analytical scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven protocols. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how a multi-technique approach creates a self-validating system for structural confirmation.
Molecular Structure and Inherent Tautomerism
A precise understanding of the molecular structure is the foundation of any spectroscopic analysis. The target compound, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, possesses several key functional groups: a secondary acetamide, a thioether linkage, and a 1,3,4-thiadiazole heterocycle.
Crucially, the 5-sulfanyl-1,3,4-thiadiazole moiety exists in a state of proton tautomerism, equilibrating between the thiol form (A) and the thione form (B). In the solid state and in polar aprotic solvents like DMSO, the thione form (B) is often predominant due to the stability conferred by the amide-like N-C=S linkage.[2] This equilibrium is critical, as it dictates the nature of the exchangeable proton (S-H vs. N-H) and influences the electronic environment of the heterocyclic ring, producing distinct spectroscopic signatures.
Caption: A validated workflow for comprehensive structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Analysis
FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.
Exemplar Protocol
-
Sample Preparation: The solid-state spectrum is typically preferred for identifying the dominant tautomer without solvent influence. Mix ~1 mg of the finely ground sample with ~100 mg of dry potassium bromide (KBr) powder.
-
Pellet Formation: Compress the mixture in a hydraulic press at approximately 8-10 tons to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectral Collection: Scan the sample over the mid-infrared range (4000–400 cm⁻¹). A minimum of 16 scans is recommended to achieve a high signal-to-noise ratio.
-
Background Correction: Perform a background scan using an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) interference.
Data Interpretation
The FT-IR spectrum provides direct evidence for the key functional groups. The presence of a broad band in the N-H stretching region and the absence of a distinct S-H band would strongly support the predominance of the thione tautomer (B).
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Authoritative Grounding |
| N-H Stretch | Amide (-NH₂) & Thione (N-H) | 3350–3100 (broad) | The acetamide N-H stretches (symmetric and asymmetric) and the N-H stretch from the thione tautomer appear in this region. Broadening is due to intermolecular hydrogen bonding. [3] |
| C-H Stretch | Methylene (-CH₂-) | 2960–2850 | Characteristic stretching vibrations for sp³ hybridized C-H bonds. |
| C=O Stretch | Amide I Band | ~1680 | A strong, sharp absorption band characteristic of the carbonyl group in a secondary amide. [4][5] |
| C=N Stretch | Thiadiazole Ring | ~1630 | This band confirms the presence of the endocyclic carbon-nitrogen double bond within the thiadiazole heterocycle. [3] |
| N-H Bend | Amide II Band | ~1600 | Bending vibration of the N-H bond in the acetamide group. [3] |
| C=S Stretch | Thione | ~1150 | The presence of a band in this region is a key indicator of the thione tautomer. [6] |
| C-S Stretch | Thioether & Thiadiazole | 700–600 | Stretching vibrations associated with the C-S bonds in both the ring and the thioether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis
NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei align in specific spin states. Irradiation with radiofrequency energy can induce transitions between these states. The precise resonance frequency (chemical shift, δ) is highly sensitive to the local electronic environment, providing detailed information about the connectivity and structure of the molecule.
Exemplar Protocol
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and its ability to participate in hydrogen bonding allows for the observation of exchangeable protons (N-H, S-H).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
Data Interpretation
The NMR spectra will provide definitive evidence for the molecular backbone and help resolve the tautomeric state.
¹H NMR Spectrum (Predicted)
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale & Authoritative Grounding |
| N-H (Thione) | > 13.0 | Broad Singlet | 1H | The proton on the ring nitrogen in the thione form is highly deshielded and often appears far downfield. [2]Its broadness is due to quadrupolar coupling and chemical exchange. |
| NH₂ (Amide) | 7.5–8.0 | Broad Singlet | 2H | Amide protons are typically observed as a broad signal due to restricted rotation and exchange. [7] |
| -S-CH₂-CO- | ~4.1 | Singlet | 2H | The methylene protons are adjacent to two electron-withdrawing groups (thioether and carbonyl), shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectrum (Predicted)
| Carbon Assignment | Expected δ (ppm) | Rationale & Authoritative Grounding |
| C=S (Thione, C5) | ~185 | The thione carbon is significantly deshielded and is a key marker for the dominant tautomer. [8] |
| C=O (Amide) | ~169 | Typical chemical shift for a secondary amide carbonyl carbon. [4] |
| C-S (Thiadiazole, C2) | ~162 | The carbon atom of the thiadiazole ring attached to the thioether side chain. [9] |
| -S-CH₂- | ~35 | The methylene carbon, shielded relative to the other sp² carbons. [10] |
Mass Spectrometry (MS)
Principle of Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the title compound, as it typically generates the intact molecular ion with minimal fragmentation.
Exemplar Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (5-10 µL/min).
-
Ionization: Operate the ESI source in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100–500 amu).
Data Interpretation
The primary goal is to confirm the molecular formula by observing the molecular ion peak.
-
Molecular Formula: C₄H₅N₃OS₃
-
Monoisotopic Mass: 206.9649 u
-
Expected Ion Peak: The high-resolution mass spectrum should show a prominent peak at m/z ≈ 207.9722 for the [M+H]⁺ ion. The observed mass should be within 5 ppm of the calculated value.
-
Isotopic Pattern: The presence of three sulfur atoms will generate a characteristic isotopic pattern for the [M+H]⁺ peak, with a significant A+2 peak (from the ³⁴S isotope) that can further validate the elemental composition.
UV-Visible Spectroscopy
Principle of Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophores (light-absorbing groups) within the molecule, such as aromatic rings and groups with double bonds.
Exemplar Protocol
-
Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest, such as methanol or ethanol.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent with a known concentration (e.g., 1x10⁻⁵ M).
-
Data Acquisition: Record the absorption spectrum from approximately 200 to 500 nm using a dual-beam UV-Vis spectrophotometer, with a matched cuvette containing the pure solvent as a reference.
Data Interpretation
The UV-Vis spectrum will be characterized by electronic transitions within the 1,3,4-thiadiazole ring and the amide and thione chromophores.
-
Expected Absorptions: Two main absorption bands are expected. [9] * A high-energy band around 240–270 nm corresponding to π → π* transitions within the heterocyclic ring system.
-
A lower-energy band around 340–370 nm attributed to n → π* transitions, likely involving the lone pairs on the sulfur and nitrogen atoms of the thione group.
-
Integrated Analysis: A Self-Validating System
No single technique provides the complete picture. The true power of this analytical workflow lies in using the data from each method to corroborate the others, creating a self-validating system for structural confirmation. The following diagram illustrates these logical connections.
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An In-Depth Technical Guide to 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: Synthesis, Properties, and Biological Potential
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] This technical guide focuses on a specific derivative, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide , a molecule originating from the versatile precursor 1,3,4-thiadiazole-2,5-dithiol. This document provides a comprehensive review of its synthesis via S-alkylation, expected physicochemical and spectroscopic characteristics, and a detailed exploration of its potential biological activities, primarily as an anticancer and antimicrobial agent. The narrative emphasizes the chemical rationale behind synthetic strategies and the mechanistic basis for its predicted biological functions, drawing from extensive literature on structurally related analogues. Detailed experimental protocols, data summaries, and workflow visualizations are provided to equip researchers and drug development professionals with a thorough understanding of this promising molecular entity.
Introduction: The Significance of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its importance in drug design is multifaceted. Structurally, it acts as a bioisostere of pyrimidine and oxadiazole moieties, allowing it to interact with biological targets involved in nucleic acid synthesis and other metabolic pathways.[1][3] The presence of the -N=C-S- toxophoric group is crucial for its biological activity. Furthermore, the thiadiazole ring is metabolically stable and serves as a rigid scaffold for attaching various functional groups, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[2]
Derivatives of 1,3,4-thiadiazole exhibit an impressively broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and diuretic effects.[3][4] The subject of this guide, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, is a dithioether derivative built upon the 1,3,4-thiadiazole-2,5-dithiol core. This symmetrical precursor offers two reactive thiol groups, allowing for mono- or di-substitution, creating a library of molecules with diverse functionalities and potential therapeutic applications. This guide will elucidate the synthesis, characterization, and anticipated biological value of the mono-substituted acetamide derivative.
Chemical Synthesis and Characterization
The most logical and widely practiced approach for synthesizing S-substituted derivatives of 1,3,4-thiadiazole-2,5-dithiol is through nucleophilic substitution, specifically S-alkylation. The thiol groups of the precursor are readily deprotonated by a base to form highly nucleophilic thiolate anions, which can then attack an electrophilic carbon, such as that in a halo-acetamide.
Synthetic Pathway
The synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is predicated on a straightforward S-alkylation reaction between 1,3,4-thiadiazole-2,5-dithiol (1 ) and 2-chloroacetamide (2 ).
Causality of Experimental Choices:
-
Precursor (1): 1,3,4-thiadiazole-2,5-dithiol is chosen for its symmetrical structure and two highly reactive thiol groups, which are excellent nucleophiles upon deprotonation.
-
Reagent (2): 2-Chloroacetamide provides the necessary acetamide side chain and a reactive C-Cl bond that is susceptible to nucleophilic attack by the thiolate.
-
Base (e.g., K₂CO₃, Et₃N): An anhydrous base is required to deprotonate one or both thiol groups, generating the thiolate anion. Potassium carbonate is a common, cost-effective choice. The stoichiometry of the base is critical; using approximately one equivalent relative to the dithiol precursor favors mono-substitution.
-
Solvent (e.g., DMF, Acetone): A polar aprotic solvent like Dimethylformamide (DMF) or acetone is ideal as it can dissolve the reactants and the base without participating in the reaction, facilitating the SN2 mechanism.[5]
Detailed Experimental Protocol (Adapted from Farghaly et al.[5])
This protocol is adapted from a similar alkylation procedure on the same precursor and represents a robust method for synthesizing the title compound.
Materials:
-
1,3,4-Thiadiazole-2,5-dithiol (1)
-
2-Chloroacetamide (2)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Apparatus:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates)
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a solution of 1,3,4-thiadiazole-2,5-dithiol (1.50 g, 10 mmol) in 50 mL of DMF, add anhydrous potassium carbonate (1.38 g, 10 mmol).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. To this suspension, add a solution of 2-chloroacetamide (0.94 g, 10 mmol) in 10 mL of DMF dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain under reflux with continuous stirring for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., ethyl acetate/hexane, 7:3 v/v). The disappearance of the starting material spot indicates reaction completion.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extraction & Purification: The precipitated solid product is collected by filtration, washed with copious amounts of water to remove DMF and inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Expected Physicochemical and Spectroscopic Data
| Property | Expected Value/Observation | Rationale & Reference |
| Appearance | White to pale yellow solid | Typical for this class of compounds. |
| Melting Point | > 200 °C (with decomposition) | The heterocyclic core and potential for hydrogen bonding often lead to high melting points. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, acetone; insoluble in water. | The polar acetamide group and thiadiazole ring suggest solubility in polar aprotic solvents. |
| ¹H NMR (DMSO-d₆) | δ ~3.5-4.0 ppm (s, 2H, -S-CH₂-), δ ~7.0-7.5 ppm (br s, 2H, -CONH₂), δ ~13.5-14.0 ppm (br s, 1H, -SH) | The methylene protons adjacent to sulfur are expected in this region. The amide and thiol protons are exchangeable and will appear as broad singlets.[6] |
| ¹³C NMR (DMSO-d₆) | δ ~35-40 ppm (-S-CH₂-), δ ~165-170 ppm (C=O), δ ~160-175 ppm (Thiadiazole carbons) | Chemical shifts are based on analogous structures.[6] |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), ~3100 (C-H stretch), ~2600-2550 (S-H stretch, weak), ~1680 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II), ~1550 (C=N stretch) | Characteristic vibrational frequencies for the key functional groups.[9] |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ ≈ 208.3; [M-H]⁻ ≈ 206.3 | Calculated for C₄H₅N₃OS₃. Fragmentation may show loss of the acetamide side chain. |
Biological Activities and Potential Applications
The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, and its dithioether derivatives are no exception. The primary areas of therapeutic interest are in oncology and infectious diseases.
Anticancer Potential
Numerous studies have demonstrated the potent anticancer activity of 2,5-disubstituted 1,3,4-thiadiazole derivatives.[1][4][10] The mechanism of action is often multifaceted, involving the interference with fundamental cellular processes required for cancer cell proliferation and survival.
Potential Mechanisms of Action:
-
Induction of Apoptosis: Many thiadiazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can occur via intrinsic or extrinsic pathways, often involving the activation of key executioner enzymes like caspases.[2][10]
-
Enzyme Inhibition: The sulfur and nitrogen atoms of the thiadiazole ring can act as key binding points (pharmacophores) for enzyme active sites. Dithioether derivatives have been investigated as inhibitors of various enzymes crucial for cancer progression, including:
-
Tyrosine Kinases: These enzymes are often overactive in cancer, driving cell growth. Thiadiazoles can act as ATP-competitive inhibitors in the kinase domain.
-
Carbonic Anhydrases: Certain isoforms are overexpressed in tumors and contribute to the acidic microenvironment that promotes invasion and metastasis.
-
Aromatase: A key enzyme in estrogen biosynthesis, making it a target for hormone-dependent breast cancers.[3]
-
-
DNA Replication Interference: Due to its structural similarity to purine and pyrimidine bases, the thiadiazole ring can interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and cell death.[1]
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a component of several known antimicrobial agents. The presence of the dithioether linkage and the acetamide group in the title compound suggests it may possess activity against a range of bacterial and fungal pathogens.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Similar to its anticancer effects, the compound can inhibit essential microbial enzymes. For instance, it may target enzymes involved in cell wall synthesis, folic acid metabolism, or DNA gyrase.
-
Disruption of Membrane Integrity: The lipophilic character of the molecule, balanced by its polar groups, may allow it to intercalate into and disrupt the bacterial or fungal cell membrane, leading to leakage of cellular contents and cell death.
-
Chelation of Metal Ions: The sulfur and nitrogen atoms are excellent metal chelators. By sequestering essential metal ions (e.g., Zn²⁺, Fe²⁺) required for microbial enzyme function, the compound can exert a bacteriostatic or bactericidal effect.
Workflow for Biological Screening: MTT Assay for Cytotoxicity
A primary and crucial step in evaluating anticancer potential is the determination of cytotoxicity against various cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.
Future Perspectives and Conclusion
2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide represents a synthetically accessible and promising scaffold for drug discovery. While extensive research exists on the broader class of 1,3,4-thiadiazoles, this specific dithioether derivative remains underexplored.
Future research should focus on:
-
Definitive Synthesis and Characterization: Carrying out the proposed synthesis and fully characterizing the compound to confirm its structure and purity.
-
Broad Biological Screening: Evaluating its cytotoxic effects against a diverse panel of cancer cell lines (e.g., breast, lung, colon, prostate) and its antimicrobial activity against clinically relevant bacterial and fungal strains.[9]
-
Mechanism of Action Studies: If promising activity is found, subsequent studies should aim to elucidate the specific molecular targets and pathways through which the compound exerts its effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the acetamide group or by di-substituting the second thiol group to optimize potency and selectivity.
References
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). BEPLS. Available at: [Link]
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Matysiak, J. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. Available at: [Link]
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Matysiak, J., & Skrzypek, A. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Pharmaceuticals, 15(10), 1256. Available at: [Link]
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Gomha, S. M., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 29(1), 246. Available at: [Link]
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Matysiak, J. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. Available at: [Link]
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Aliabadi, A., et al. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 13(2), 487-492. Available at: [Link]
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Nidhishree, M., et al. (2021). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1083-1086. Available at: [Link]
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Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. Available at: [Link]
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Shakir, R. M., et al. (2021). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 6(51), 35613-35627. Available at: [Link]
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Sharma, A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8710. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Al-Nahrain Journal of Science, 15(1), 60-67. Available at: [Link]
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Jasim, H. A. (2014). Synthesis and Characterization of 2-(5-mercapto-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione Ligand and Its Complexes with Some Metal Ions. AL-Qadisiyha Journal For Science, 19(4), 58-70. Available at: [Link]
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Sharma, S., & Kumar, A. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Soni, M. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR. Available at: [Link]
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Chen, W.-Y., et al. (2009). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. De Gruyter. Available at: [Link]
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Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2977-2989. Available at: [Link]
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Sarkar, S. (2022). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. Available at: [Link]
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Zhivotova, T. S., et al. (2013). Synthesis and Biological Activity of 2,5-Bisubstituted Derivatives of 1,3,4-Thiadiazol-2,5-dithiol. Journal of Chemistry. Available at: [Link]
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Sych, I. V., et al. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59. Available at: [Link]
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Kumar, D., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Heterocyclic Chemistry, 58(1), 226-234. Available at: [Link]
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Farghaly, T. A., et al. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(10), 17834-17851. Available at: [Link]
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An In-depth Technical Guide to the Chemical Properties of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Introduction
The heterocycle 1,3,4-thiadiazole is a privileged scaffold in medicinal chemistry, imparting a diverse range of biological activities to molecules that contain it.[1][2] This is largely due to the unique electronic properties of the ring and its ability to participate in various non-covalent interactions. This guide provides an in-depth exploration of the chemical properties of a specific derivative, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. This compound is of particular interest to researchers in drug development due to its potential as a lead structure for novel therapeutic agents. Its bifunctional nature, possessing both a reactive thiol group and an acetamide moiety, offers multiple points for molecular interaction and further chemical modification.
This document will delve into the synthesis, structural elucidation, physicochemical characteristics, and potential biological relevance of this compound, providing a comprehensive resource for researchers and scientists in the field.
Molecular Structure and Tautomerism
The chemical structure of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is characterized by a central 1,3,4-thiadiazole ring substituted at the 2- and 5-positions with sulfanyl groups. One of these sulfur atoms is further functionalized with an acetamide group.
Caption: Chemical structure of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
An important chemical feature of the 2,5-disulfanyl-1,3,4-thiadiazole core is the existence of thione-thiol tautomerism. The molecule can exist in equilibrium between the dithiol form and various thione forms. Computational studies on the parent 2,5-dimercapto-1,3,4-thiadiazole suggest that the thiol-thione tautomer is favored.[3] This has significant implications for its reactivity and biological interactions, as the thione form presents a different set of hydrogen bonding capabilities and nucleophilic/electrophilic centers compared to the thiol form.
Synthesis
The synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be achieved through a multi-step process starting from the commercially available 2-amino-5-mercapto-1,3,4-thiadiazole. A plausible and efficient synthetic route is outlined below, adapted from established protocols for similar derivatives.
Experimental Protocol: Synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Step 1: Diazotization of 2-amino-5-mercapto-1,3,4-thiadiazole
-
To a stirred solution of 2-amino-5-mercapto-1,3,4-thiadiazole (1 eq.) in an appropriate aqueous mineral acid (e.g., HBr, 48%) at 0-5°C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise.
-
The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.
Step 2: Xanthate Formation
-
A solution of potassium ethyl xanthate (2 eq.) in water is then added to the cold diazonium salt solution.
-
The mixture is stirred and allowed to warm to room temperature, during which the xanthate derivative of the thiadiazole precipitates.
-
The solid is collected by filtration, washed with water, and dried.
Step 3: Hydrolysis to the Dithiol
-
The dried xanthate derivative is then hydrolyzed by refluxing in an ethanolic solution of a strong base, such as sodium hydroxide or potassium hydroxide, for several hours.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 2,5-dimercapto-1,3,4-thiadiazole.
-
The product is collected by filtration, washed with water, and dried.
Step 4: S-Alkylation with 2-chloroacetamide
-
To a solution of 2,5-dimercapto-1,3,4-thiadiazole (1 eq.) in a suitable solvent such as ethanol or DMF, a base (e.g., potassium carbonate or sodium ethoxide, 1 eq.) is added to generate the thiolate anion.
-
2-chloroacetamide (1 eq.) is then added to the reaction mixture.
-
The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is achieved by recrystallization or column chromatography.
Caption: Synthetic workflow for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₄H₅N₃OS₃ | Based on atomic composition. |
| Molecular Weight | 207.30 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar 1,3,4-thiadiazole derivatives are solids.[2] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | The presence of amide and thiol groups suggests some polarity, while the heterocyclic core is more lipophilic. |
| pKa | The thiol (SH) group is expected to be acidic, with a pKa in the range of 5-7. | Based on the pKa of similar aromatic thiols. |
| Stability | The compound is likely stable under standard laboratory conditions but may be susceptible to oxidation at the thiol groups. | Thiols are known to oxidize to disulfides. |
Spectroscopic Characterization
The structure of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data, based on analysis of closely related compounds, are presented below.[2]
¹H NMR Spectroscopy (Predicted)
-
Solvent: DMSO-d₆
-
δ ~13.0-14.0 ppm (br s, 1H): This signal corresponds to the proton of the sulfanyl (SH) group and is typically broad due to exchange.
-
δ ~7.5-8.0 ppm (br s, 2H): These two protons are attributed to the amide (-CONH₂) group.
-
δ ~4.0-4.5 ppm (s, 2H): This singlet represents the methylene protons (-S-CH₂-CO-).
¹³C NMR Spectroscopy (Predicted)
-
Solvent: DMSO-d₆
-
δ ~170-175 ppm: Carbonyl carbon of the acetamide group (-C=O).
-
δ ~160-165 ppm: Two signals corresponding to the carbon atoms of the 1,3,4-thiadiazole ring (C2 and C5).
-
δ ~35-40 ppm: Methylene carbon (-S-CH₂-CO-).
FTIR Spectroscopy (Predicted)
-
~3300-3100 cm⁻¹: N-H stretching vibrations of the amide group.
-
~2600-2550 cm⁻¹: S-H stretching of the thiol group (this band is often weak).
-
~1680-1640 cm⁻¹: C=O stretching (Amide I band).
-
~1620-1580 cm⁻¹: N-H bending (Amide II band) and C=N stretching of the thiadiazole ring.
-
~1400-1300 cm⁻¹: C-N stretching.
-
~700-600 cm⁻¹: C-S stretching.
Mass Spectrometry (Predicted)
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z = 207. Fragmentation would likely involve the loss of the acetamide side chain and cleavage of the thiadiazole ring.
Potential Mechanism of Action and Biological Relevance
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The biological activity of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is likely derived from several key features:
-
Metal Chelation: The presence of multiple nitrogen and sulfur atoms allows for the chelation of metal ions, which can be crucial for the inhibition of metalloenzymes that are vital for pathogen survival or cancer cell proliferation.
-
Enzyme Inhibition: The thiol group can act as a nucleophile and form covalent bonds with electrophilic residues in the active sites of enzymes, leading to irreversible inhibition. Carbonic anhydrases are a known target for thiadiazole-based inhibitors.
-
Hydrogen Bonding: The amide and thiol groups, along with the nitrogen atoms in the thiadiazole ring, can act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules such as proteins and nucleic acids.
Caption: Potential mechanisms of action and therapeutic applications.
Conclusion
2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structure possesses key features that are amenable to detailed characterization by modern spectroscopic methods. The presence of a reactive thiol group and a hydrogen-bonding acetamide moiety, coupled with the versatile 1,3,4-thiadiazole core, makes it an attractive candidate for further investigation as a lead compound for the development of new therapeutic agents. This guide provides a foundational understanding of its chemical properties to aid researchers in their exploration of this promising molecule.
References
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Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations. ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. Available at: [Link]
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ChemInform Abstract: Tautomerism of 2,5-Dimercapto-1,3,4-thiadiazole and Synthesis of Thiadiazoloacridines. ResearchGate. Available at: [Link]
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N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide . While direct research on this compound is nascent, this document synthesizes data from structurally related 1,3,4-thiadiazole analogues to illuminate its most promising therapeutic avenues. By examining established mechanisms and targets of the core scaffold, we can project a strategic framework for the research and development of this compound. This guide will focus on three primary areas of high potential: oncology, infectious diseases, and carbonic anhydrase inhibition, providing both mechanistic insights and actionable experimental protocols for target validation.
Introduction: The 1,3,4-Thiadiazole Core Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and a sulfur atom. Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design.[1][3] The mesoionic character of the ring allows derivatives to readily cross cellular membranes, enhancing bioavailability and interaction with intracellular targets.[4][5]
The subject of this guide, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide , possesses key functional groups that suggest significant biological potential. The presence of the acetamide group and the reactive sulfanyl (thiol) groups at both the 2 and 5 positions of the thiadiazole ring opens up numerous possibilities for molecular interactions and therapeutic applications. This guide will now explore the most probable therapeutic targets based on extensive analysis of the broader class of 1,3,4-thiadiazole derivatives.
Therapeutic Area: Oncology
The 1,3,4-thiadiazole nucleus is a recurring motif in a multitude of compounds with demonstrated anticancer activity.[6][7] These derivatives have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with key signaling pathways essential for tumor growth and metastasis.[6]
Potential Molecular Targets in Oncology
Based on extensive literature on related compounds, several key protein families emerge as high-probability targets for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
-
Receptor Tyrosine Kinases (RTKs):
-
EGFR and HER-2: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are frequently overexpressed in various cancers, leading to uncontrolled cell proliferation. Numerous 1,3,4-thiadiazole derivatives have been synthesized as potent EGFR inhibitors, demonstrating significant antiproliferative activity against cancer cell lines.[8][9][10] These compounds typically function by competing with ATP at the kinase domain, thereby inhibiting the autophosphorylation and activation of downstream signaling pathways like MAPK/ERK and PI3K/Akt.[11][12]
-
-
DNA-Interacting Enzymes:
-
Topoisomerases: These enzymes are critical for managing DNA topology during replication and transcription. Certain 1,3,4-thiadiazole derivatives have been identified as topoisomerase II inhibitors, which function by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks and ultimately, apoptosis.[6] The structural similarity of the thiadiazole ring to pyrimidine may contribute to its ability to interfere with DNA-related processes.[7]
-
DNA Polymerases: By binding to the active sites of DNA polymerases, some 1,3,4-thiadiazole compounds can prevent the incorporation of nucleotides, thereby halting DNA replication and inducing cell death.[6]
-
-
Other Key Cancer-Related Enzymes:
-
Histone Deacetylases (HDACs): HDACs play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes. The 1,3,4-thiadiazole scaffold has been successfully incorporated into potent HDAC inhibitors.[6]
-
Aromatase: This enzyme is key in estrogen biosynthesis, making it a critical target in hormone-dependent breast cancers. The nitrogen atoms within the 1,3,4-thiadiazole ring are thought to interact with the heme iron in the aromatase active site, leading to its inhibition.[4]
-
Mechanistic Pathway: EGFR Inhibition
The inhibition of the EGFR signaling pathway is a well-established strategy in cancer therapy. The diagram below illustrates the proposed mechanism by which a 1,3,4-thiadiazole derivative could interrupt this critical pathway.
Caption: Proposed inhibitory action on the EGFR signaling pathway.
Data Presentation: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various 2,5-disubstituted 1,3,4-thiadiazole derivatives against common cancer cell lines, providing a benchmark for the potential efficacy of the target compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiadiazole-honokiol hybrid (8a) | A549 (Lung) | 1.62 | [8] |
| Thiadiazole-honokiol hybrid (8a) | MCF-7 (Breast) | 4.61 | [8] |
| N-(5-propenylamino...)-thiadiazole (22d) | MCF-7 (Breast) | 1.52 | [8] |
| N-(5-propenylamino...)-thiadiazole (22d) | HCT-116 (Colon) | 10.3 | [8] |
| Thiadiazole hybrid (32a) | MCF-7 (Breast) | 3.31 | [8] |
| Thiadiazole hybrid (9a) | MCF-7 (Breast) | 3.31 | [9] |
Experimental Protocols for Target Validation
This protocol determines the concentration at which the compound inhibits cell viability by 50% (IC50).
Caption: Workflow for determining compound cytotoxicity via MTT assay.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
This protocol assesses the compound's ability to inhibit the activation of EGFR in response to EGF stimulation.
Detailed Steps: [11][12][16][17][18]
-
Cell Culture and Treatment: Seed A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-18 hours.
-
Inhibitor Pre-incubation: Treat the cells with the test compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for 2 hours.
-
EGF Stimulation: Stimulate the cells with human EGF (e.g., 100 ng/mL) for 15 minutes at 37°C to induce EGFR phosphorylation. Include a non-stimulated control and a stimulated vehicle control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1173).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL chemiluminescent substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-actin) to confirm equal protein loading and to normalize the phosphorylated EGFR signal.
In Vivo Validation: Human Tumor Xenograft Model
To confirm the anticancer efficacy in a living system, a human tumor xenograft model is the gold standard.[19][20][21][22][23]
Workflow:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) daily or on a set schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).
Therapeutic Area: Infectious Diseases
The 1,3,4-thiadiazole scaffold is present in numerous compounds exhibiting potent antimicrobial activity against a wide range of bacterial and fungal pathogens.[1][2][24] The mechanism of action is often multifaceted, involving the disruption of key cellular processes in microorganisms.
Potential Antimicrobial Targets
While the precise mechanisms are often compound-specific, general targets for thiadiazole derivatives in microbes include:
-
Enzyme Inhibition: Interference with essential enzymes involved in metabolic pathways, such as those in the glycolysis/gluconeogenesis pathway.[25]
-
Cell Wall Synthesis: Disruption of the synthesis of peptidoglycan in bacteria or chitin in fungi.
-
DNA/RNA Synthesis: Inhibition of nucleic acid replication and transcription.
-
Protein Synthesis: Interference with ribosomal function.
The presence of the sulfanyl groups on the target compound makes it a candidate for interacting with microbial proteins through disulfide bond formation or chelation of metal ions essential for enzyme function.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar diffusion method is a common screening technique.[1]
Detailed Steps:
-
Prepare Inoculum: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.
-
Disc Application: Prepare sterile paper discs impregnated with known concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface. Include a positive control (a known antibiotic/antifungal) and a negative control (a disc with solvent only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Therapeutic Area: Carbonic Anhydrase Inhibition
Several 1,3,4-thiadiazole derivatives, most notably the clinically used drug acetazolamide, are potent inhibitors of carbonic anhydrases (CAs).[26] These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.
Molecular Target: Carbonic Anhydrase Isoforms
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. The inhibitory mechanism of thiadiazole-based compounds often involves the coordination of the sulfonamide or thiol moiety to the zinc ion in the enzyme's active site, displacing a water molecule and rendering the enzyme inactive. The acetamide group on the target compound is structurally similar to the sulfonamide group of acetazolamide, suggesting a similar binding mode.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of CA, which is inhibited in the presence of an inhibitor.[27][28][29][30]
Detailed Steps:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5).
-
Enzyme Solution: Prepare a working solution of a human carbonic anhydrase isoform (e.g., hCA II) in cold assay buffer.
-
Substrate Solution: Prepare a fresh solution of p-nitrophenyl acetate (p-NPA) in a solvent like acetonitrile.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound and a known inhibitor (e.g., acetazolamide) in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Assay buffer and substrate solution (no enzyme).
-
Control Wells (Max Activity): Assay buffer, enzyme solution, and vehicle (DMSO).
-
Test Wells: Assay buffer, enzyme solution, and serial dilutions of the test compound.
-
-
Enzyme-Inhibitor Pre-incubation: Add the assay buffer, vehicle/inhibitor, and enzyme solution to the respective wells. Incubate at room temperature for 10-15 minutes to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution (p-NPA) to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-30 minutes) using a microplate reader. The yellow product, p-nitrophenol, absorbs at this wavelength.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
-
Conclusion and Future Directions
While direct experimental data on 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is limited, the extensive body of research on the 1,3,4-thiadiazole scaffold provides a robust foundation for predicting its therapeutic potential. The evidence strongly suggests that this compound is a promising candidate for development as an anticancer, antimicrobial, and/or carbonic anhydrase-inhibiting agent.
The immediate path forward requires the systematic validation of these predicted activities using the protocols outlined in this guide. Initial in vitro screening, including cytotoxicity assays against a panel of cancer cell lines, MIC determination against relevant pathogens, and CA inhibition assays, will be crucial. Promising results should then be followed by more detailed mechanistic studies and, ultimately, in vivo efficacy testing in appropriate animal models. The structural features of this compound also allow for further chemical modification, opening avenues for structure-activity relationship (SAR) studies to optimize potency and selectivity for a chosen therapeutic target.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). BEPLS. Retrieved from [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). Toxicological Research, 30(1), 1–7. Retrieved from [Link]
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Xenograft tumor model. (n.d.). SMC Laboratories Inc. Retrieved from [Link]
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Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). Molecules, 28(13), 5221. Retrieved from [Link]
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Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Oncotarget, 14, 567-579. Retrieved from [Link]
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Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors. (2025). Drug Development Research, 86(1), e70035. Retrieved from [Link]
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Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Retrieved from [Link]
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Xenograft Models. (n.d.). Creative Biolabs. Retrieved from [Link]
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Rational design of new 1,3,4‐thiadiazole hybrids as EGFR inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023, May 25). RSC Advances, 13(24), 16345-16365. Retrieved from [Link]
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Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]
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Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). Journal of Pharmaceutical Research International, 33(42A), 232-240. Retrieved from [Link]
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Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4‐Thiadiazole‐Based Compounds as EGFR Inhibitors. (2024, December 3). ResearchGate. Retrieved from [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025, September 8). Molecules, 28(18), 6530. Retrieved from [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). International Journal of Molecular Sciences, 24(24), 17495. Retrieved from [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Advances, 12(45), 29283-29299. Retrieved from [Link]
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Carbonic Anhydrase Activity Assay. (2019, April 22). protocols.io. Retrieved from [Link]
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Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021, July 28). Journal of Agricultural and Food Chemistry, 69(31), 8758-8770. Retrieved from [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019, September 19). PLoS ONE, 14(9), e0222538. Retrieved from [Link]
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A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6). International Journal of Molecular Sciences, 22(14), 7277. Retrieved from [Link]
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A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025, November 23). ResearchGate. Retrieved from [Link]
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022, March 10). Molecules, 27(6), 1836. Retrieved from [Link]
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New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025, January 3). ResearchGate. Retrieved from [Link]
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CAS number for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
An In-Depth Technical Guide to 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide and the 1,3,4-Thiadiazole Scaffold in Drug Discovery
Executive Summary
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry, where it is recognized as a "privileged scaffold."[1][2] Its unique chemical properties and ability to act as a bioisostere for other key structures endow its derivatives with a vast spectrum of pharmacological activities.[3] This guide focuses on a specific derivative, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide , providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and the mechanistic basis for the potent biological activities characteristic of its class, including anticancer and antimicrobial effects.[4][5] This document moves beyond simple data presentation to explain the causal relationships behind experimental design and protocols, offering field-proven insights to empower researchers in their own discovery efforts.
The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole moiety is a cornerstone in the design of new therapeutic agents due to its structural versatility and wide range of biological activities.[4] Its significance is rooted in several key attributes:
-
Bioisosterism: The ring can mimic the structure and electronic properties of other chemical groups, such as the pyrimidine base found in nucleic acids, allowing it to interfere with biological processes like DNA replication.[3]
-
Metabolic Stability: The aromatic nature of the ring often confers metabolic stability, a desirable trait in drug candidates.
-
Diverse Pharmacological Profile: Derivatives have demonstrated a remarkable breadth of activities, including anticancer, antibacterial, antifungal, anti-inflammatory, antiviral, and anticonvulsant properties.[2][4]
The subject of this guide, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, incorporates the essential features of this scaffold, making it a compound of significant interest for further investigation and development.
Compound Identification and Physicochemical Properties
A specific, dedicated CAS (Chemical Abstracts Service) number for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is not readily found in publicly available chemical registries. This is common for novel or niche research compounds. However, the molecule can be unequivocally identified by its IUPAC name and structure. Related derivatives, such as N,N-diethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, are assigned CAS Number 790725-73-4.[6][7]
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | - |
| Molecular Formula | C₄H₅N₃OS₃ | Calculated |
| Molecular Weight | 207.30 g/mol | Calculated |
| Structure | - | |
| Topological Polar Surface Area | 141 Ų | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 6 | Calculated |
| LogP (Predicted) | 0.8-1.5 | Calculated |
Note: Properties are calculated based on the chemical structure, as experimental data for this specific compound is limited.
Synthesis and Mechanistic Rationale
The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives often begins with a versatile starting material, such as 2-amino-5-mercapto-1,3,4-thiadiazole or, more directly for this target, 5-mercapto-1,3,4-thiadiazole-2-thione (also known as Bismuththiol in its salt form). A plausible and efficient synthetic route for the target compound involves a nucleophilic substitution reaction.
Proposed Synthetic Workflow
The synthesis can be logically approached in a two-step process starting from the commercially available 5-mercapto-1,3,4-thiadiazole-2-thione. This precursor already contains the core heterocyclic ring with two thiol groups, which can be selectively alkylated.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative method adapted from procedures for synthesizing similar 1,3,4-thiadiazole derivatives.[8][9]
Objective: To synthesize 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
Materials:
-
5-mercapto-1,3,4-thiadiazole-2-thione (1.0 eq)
-
Potassium hydroxide (KOH) (1.0 eq)
-
2-chloroacetamide (1.0 eq)
-
Ethanol (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Procedure:
-
Deprotonation (Formation of Nucleophile):
-
In a round-bottom flask, dissolve 5-mercapto-1,3,4-thiadiazole-2-thione (1.0 eq) in anhydrous ethanol.
-
Add a solution of potassium hydroxide (1.0 eq) in ethanol dropwise while stirring at room temperature.
-
Causality: The strong base (KOH) deprotonates one of the thiol groups, forming a more potent thiolate nucleophile. The choice of which thiol reacts can be influenced by reaction conditions, but often the exocyclic thiol is more reactive.
-
-
Nucleophilic Substitution:
-
To the resulting suspension, add a solution of 2-chloroacetamide (1.0 eq) in a minimal amount of DMF.
-
Causality: 2-chloroacetamide serves as the electrophile. The chlorine atom is a good leaving group, and the adjacent carbonyl group activates the carbon for nucleophilic attack by the thiolate. DMF is used to ensure all reactants remain in solution.
-
Attach a reflux condenser and heat the mixture to 60-70°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Self-Validation: The formation of a precipitate upon addition to water is an initial indicator of a successful reaction, as the organic product is typically less soluble in water than the starting materials.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final compound.
-
-
Characterization:
-
Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Biological Activities and Potential Mechanisms of Action
The 1,3,4-thiadiazole scaffold is a wellspring of biological activity. The presence of the sulfanyl and acetamide groups on the target molecule suggests strong potential for anticancer and antimicrobial action.
Anticancer Activity
Derivatives of 1,3,4-thiadiazole are potent anticancer agents that can act through multiple mechanisms.[3][10]
-
Enzyme Inhibition: The thiol group (-SH) can form covalent bonds or coordinate with metal ions in the active sites of enzymes crucial for cancer cell survival, such as carbonic anhydrases or protein kinases.
-
DNA Interaction: The planar, electron-rich heterocyclic system can intercalate between DNA base pairs, disrupting DNA replication and leading to cell cycle arrest.[1][3]
-
Apoptosis Induction: Many thiadiazole derivatives trigger programmed cell death (apoptosis) in cancer cells. One established pathway involves the activation of caspase enzymes, which are the executioners of apoptosis.[11]
Caption: Potential apoptosis induction pathway via caspase activation.[11]
Antimicrobial Activity
The antimicrobial properties of thiadiazoles are also well-documented.[5] The mechanism often hinges on the reactivity of the sulfur atoms in the molecule. They can interfere with microbial metabolic pathways by inhibiting essential enzymes or disrupting cell wall synthesis. The thiol group is particularly reactive and can interact with proteins within bacteria and fungi, leading to cell death.[1]
Protocol for Biological Evaluation: In Vitro Cytotoxicity Assay
To validate the potential anticancer activity of the synthesized compound, a standard MTT assay is employed. This protocol provides a reliable method for assessing the compound's effect on cancer cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a human cancer cell line (e.g., MCF-7 breast cancer).
Materials:
-
Synthesized 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures cells are in a healthy, logarithmic growth phase before drug exposure.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Self-Validation: Include control wells: "untreated" (medium only) and "vehicle" (medium with the highest concentration of DMSO used) to ensure the solvent has no cytotoxic effect. A known anticancer drug (e.g., Doxorubicin) should be used as a positive control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability versus compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Directions
The compound 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide represents a promising molecular entity built upon the highly versatile and biologically active 1,3,4-thiadiazole scaffold. Its synthesis is achievable through established chemical pathways, and its structure strongly suggests significant potential as an anticancer or antimicrobial agent. The protocols and mechanistic insights provided in this guide serve as a foundational framework for researchers to synthesize, evaluate, and further develop this and related compounds. Future work should focus on comprehensive in vitro and in vivo testing, structure-activity relationship (SAR) studies to optimize potency and selectivity, and elucidation of its precise molecular targets.
References
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- Kumar, D., et al. (n.d.). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review.
- Hilaris Publisher. (n.d.). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety.
-
Han, X., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry. Available at: [Link]
-
MDPI. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available at: [Link]
- Thoreauchem. (n.d.). N,N-diethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
- MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
- Chemical Register. (n.d.). N,N-Diethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CAS No. 790725-73-4) Suppliers.
-
El-Sayed, N. N. E., et al. (2020). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC. Available at: [Link]
- MDPI. (n.d.). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide.
-
Aliabadi, A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole core is a privileged scaffold known to impart diverse biological activities.[1][2] This document elucidates the synthesis, spectroscopic characteristics, and three-dimensional conformation of the title compound. Furthermore, it explores its potential as a therapeutic agent by examining its probable biological activities and mechanisms of action, drawing insights from structurally related analogues. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering a detailed understanding of this promising molecular entity.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry due to its versatile biological profile, which includes anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[2][3][4] The unique electronic properties of the 1,3,4-thiadiazole nucleus, combined with its ability to participate in various non-covalent interactions, make it an attractive pharmacophore for the design of novel therapeutic agents. The presence of sulfur and nitrogen atoms allows for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties.
The subject of this guide, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, is a disubstituted 1,3,4-thiadiazole derivative. The presence of two sulfanyl groups and an acetamide moiety suggests a molecule with the potential for complex coordination chemistry and a range of biological interactions. This guide will delve into the intricacies of its molecular architecture to provide a foundation for its further investigation and development.
Synthesis and Molecular Elucidation
The synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be logically approached through the functionalization of a readily available precursor, 1,3,4-thiadiazole-2,5-dithiol. This starting material provides the core heterocyclic structure with reactive thiol groups at the 2 and 5 positions.
A plausible synthetic pathway is conceptualized as a two-step process. The initial step involves the selective S-alkylation of one of the thiol groups with a suitable haloacetamide, followed by the introduction of the second sulfanyl group. A more direct approach would be the reaction with 2-chloroacetamide.
Proposed Synthetic Protocol:
A likely synthetic route to obtain 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with 2-chloroacetamide. The reaction would proceed via nucleophilic substitution, where the thiol group attacks the electrophilic carbon of the 2-chloroacetamide.
Step-by-step Methodology:
-
Deprotonation of 1,3,4-thiadiazole-2,5-dithiol: To a stirred solution of 1,3,4-thiadiazole-2,5-dithiol in a suitable polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate or triethylamine is added to deprotonate the thiol groups, forming a more nucleophilic thiolate.
-
Addition of 2-chloroacetamide: 2-Chloroacetamide, dissolved in a minimal amount of the same solvent, is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product. The solid is then filtered, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the desired 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of the title compound.
Spectroscopic and Structural Characterization
The definitive elucidation of the molecular structure of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide relies on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the acetamide group and the protons of the amide group. The methylene protons (-S-CH₂-C(O)-) would likely appear as a singlet. The amide protons (-NH₂) would also present as a singlet, though its chemical shift may be broad and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. Distinct signals are expected for the carbonyl carbon of the acetamide group, the methylene carbon, and the two carbons of the 1,3,4-thiadiazole ring. The chemical shifts of the ring carbons would be indicative of their electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum would reveal the presence of key functional groups. Expected characteristic absorption bands include:
-
N-H stretching vibrations for the primary amide.
-
C=O stretching vibration of the amide carbonyl group.
-
C-N stretching vibrations.
-
C-S stretching vibrations.
-
S-H stretching for the sulfanyl group, which may be weak.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak [M]⁺ would confirm the elemental composition.
X-ray Crystallography
Diagram of the Logical Relationship for Structural Elucidation:
Sources
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- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide as a Corrosion Inhibitor
Abstract & Introduction
Metal corrosion is a pervasive electrochemical process that leads to the degradation of materials, resulting in significant economic losses and safety hazards in industries ranging from oil and gas to construction and chemical processing.[1][2] The use of organic corrosion inhibitors is one of the most practical and cost-effective methods for mitigating corrosion, particularly for metals like mild steel in acidic environments.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the material from the corrosive medium.[3][4]
This document provides a comprehensive technical guide for researchers and scientists on the application and evaluation of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (STSA) as a corrosion inhibitor. Thiadiazole derivatives, a class of heterocyclic compounds, are exceptionally promising as corrosion inhibitors.[5][6] Their efficacy stems from their molecular structure, which is rich in heteroatoms (Nitrogen, Sulfur) and π-electrons, facilitating strong adsorption onto metal surfaces.[3][5][7] This guide details the underlying inhibition mechanism and provides field-proven, step-by-step protocols for quantifying the performance of STSA using standard electrochemical and gravimetric techniques.
The Scientific Rationale: Mechanism of Inhibition
The effectiveness of STSA as a corrosion inhibitor is fundamentally linked to its molecular structure and its ability to interact with a metal surface. The process is governed by adsorption, which can be explained through two primary mechanisms:
-
Physisorption: This involves electrostatic interactions between charged inhibitor molecules and the charged metal surface (e.g., protonated STSA molecules in acid interacting with a negatively charged steel surface). This form of adsorption is generally weaker and associated with lower adsorption energies.[7]
-
Chemisorption: This is a stronger, more durable interaction involving the sharing of electrons between the inhibitor and the metal. The lone pair electrons on the sulfur and nitrogen atoms within the STSA molecule can form coordinate covalent bonds with the vacant d-orbitals of iron atoms on the steel surface.[3][7] The π-electrons of the 1,3,4-thiadiazole ring also contribute to this bonding.[3][7]
Typically, the adsorption of thiadiazole inhibitors is a competitive process involving both physisorption and chemisorption, often described by the Langmuir adsorption isotherm.[5][6] The result is the formation of a stable, protective molecular film that acts as a barrier, impeding both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[6][8] Consequently, STSA is classified as a mixed-type inhibitor .[5][6]
Caption: Standard experimental workflow for evaluating a corrosion inhibitor.
Core Experimental Protocols
The following protocols are foundational for assessing the performance of STSA. Adherence to standards from organizations like ASTM International is critical for ensuring data is reproducible and comparable. [9]
Protocol 1: Gravimetric Method (Weight Loss)
This classical method provides a direct, tangible measure of corrosion rate and is excellent for initial screening. It is based on the ASTM G1 and G31 standards. [2][9][10][11] Objective: To determine the corrosion rate of a metal in the presence and absence of STSA by measuring the change in mass over time.
Materials:
-
Metal coupons (e.g., mild steel) of known surface area.
-
Corrosive medium (e.g., 1 M HCl).
-
STSA inhibitor solutions of varying concentrations (e.g., 50, 100, 200, 500 ppm).
-
Analytical balance (±0.1 mg precision).
-
Polishing papers (e.g., 240, 400, 600, 800, 1200 grit).
-
Acetone, distilled water.
-
Thermostatic water bath.
Procedure:
-
Coupon Preparation (ASTM G1):
-
Mechanically polish the metal coupons with successively finer grades of polishing paper to achieve a uniform, mirror-like finish. [10] * Rationale: Polishing removes existing oxide layers and ensures a reproducible surface state for each experiment.
-
Degrease the coupons by sonicating in acetone, rinse with distilled water, and dry thoroughly.
-
Weigh each coupon accurately using an analytical balance (W₁).
-
-
Immersion (ASTM G31):
-
Prepare beakers with the corrosive solution without inhibitor (blank) and with different concentrations of STSA.
-
Immerse one prepared coupon in each beaker, ensuring it is fully submerged.
-
Place the beakers in a thermostatic water bath at a controlled temperature (e.g., 298 K) for a set duration (e.g., 6 hours). [2]3. Post-Test Cleaning & Weighing:
-
After the immersion period, carefully remove the coupons.
-
Clean them according to ASTM G1 procedures to remove corrosion products without removing the base metal (e.g., using a specific cleaning solution and gentle brushing). [11] * Rinse with distilled water, dry, and re-weigh (W₂).
-
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100
-
Corrosion Rate (CR) in mm/year: CR = (87.6 * ΔW) / (A * T * D) where:
-
ΔW = Mass loss (W₁ - W₂) in milligrams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides detailed information about the metal/solution interface, including the resistance of the protective inhibitor film. [12] Objective: To measure the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to quantify inhibitor performance.
Apparatus:
-
Potentiostat with a frequency response analyzer.
-
Three-electrode electrochemical cell:
-
Cell Setup: Assemble the three-electrode cell with the corrosive solution (blank or with inhibitor). Immerse the electrodes.
-
OCP Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until it reaches a steady state (potential drift < 1-2 mV/min). [13][14] * Rationale: Starting the measurement from a stable state is crucial for data quality and reproducibility, ensuring the observed impedance is representative of the steady-state corrosion process. [15]3. EIS Measurement:
-
Apply a small AC sinusoidal voltage perturbation (e.g., 10 mV amplitude) around the OCP.
-
Sweep a frequency range from high to low (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode formats.
-
Model the data using an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often used for corrosion systems. [12] * The key parameter is the Charge Transfer Resistance (Rct) , which is inversely proportional to the corrosion rate. A larger Rct value indicates better inhibition.
-
Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
Protocol 3: Potentiodynamic Polarization (PDP)
This technique, also known as a Tafel plot, provides information on the kinetics of both anodic and cathodic reactions and helps classify the inhibitor type. [16][17] Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes to evaluate inhibition efficiency.
Procedure:
-
Cell Setup & OCP: Use the same setup and OCP stabilization procedure as for EIS.
-
Polarization Scan:
-
After OCP stabilization, begin scanning the potential. A typical range is from -250 mV to +250 mV relative to the OCP. [13][14] * Use a slow scan rate (e.g., 0.5 to 1 mV/s) to allow the interface to reach a quasi-steady state. [18] * Rationale: A slow scan rate minimizes distortion of the polarization curve caused by charging the double-layer capacitance.
-
-
Data Analysis:
-
Plot the resulting current density (log scale) versus potential.
-
Perform a Tafel extrapolation on the linear portions of the anodic and cathodic branches of the curve to determine the corrosion current density (icorr).
-
The icorr value is directly proportional to the corrosion rate. A lower icorr indicates better inhibition.
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100
-
Observe the shift in Ecorr . A significant shift in only the anodic or cathodic branch indicates an anodic or cathodic inhibitor, respectively. A small shift suggests a mixed-type inhibitor, which is common for thiadiazoles. [5][6]
-
Data Presentation and Interpretation
Quantitative Performance Data
Summarizing results in a table allows for direct comparison of the inhibitor's effectiveness across different concentrations and measurement techniques.
Table 1: Representative Performance Data for a Thiadiazole Inhibitor on Mild Steel in 1 M HCl at 298 K
| Inhibitor Conc. (ppm) | Weight Loss IE% | EIS IE% (from Rct) | PDP IE% (from icorr) | Rct (Ω·cm²) | icorr (μA/cm²) | Ecorr (mV vs. SCE) |
| 0 (Blank) | - | - | - | 45 | 550 | -475 |
| 50 | 75.2 | 78.1 | 76.5 | 205 | 129 | -481 |
| 100 | 86.5 | 88.2 | 87.3 | 381 | 70 | -485 |
| 200 | 92.1 | 93.5 | 92.9 | 692 | 39 | -490 |
| 500 | 94.8 | 95.6 | 95.1 | 1025 | 27 | -493 |
Note: Data is illustrative, based on typical results reported for thiadiazole derivatives.[3][6]
Interpretation:
-
The inhibition efficiency (IE%) increases with increasing inhibitor concentration across all three methods, demonstrating a dose-dependent effect. [3]* The close agreement between the IE% values from the different techniques validates the results.
-
The charge transfer resistance (Rct) increases significantly with inhibitor concentration, indicating the formation of a resistive surface film that impedes charge transfer. [8]* The corrosion current density (icorr) decreases, confirming a reduction in the overall corrosion rate.
-
The minimal shift in Ecorr (< 85 mV) confirms that the inhibitor acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions. [5]
Relationship Between Electrochemical Parameters
The data from EIS and PDP are complementary. This diagram illustrates how the core parameters relate to the physical processes at the electrode surface and to each other.
Caption: Relationship between key electrochemical parameters and inhibition efficiency.
References
-
Theoretical Investigations on Thiadiazole Derivatives as Corrosion Inhibitors on Mild Steel. (n.d.). Preprints.org. [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports. [Link]
-
Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). NACE International Annual Conference. [Link]
-
Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (2021). MDPI. [Link]
-
The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution. (2019). MDPI. [Link]
-
ASTM G61: Potentiodynamic Polarization. (2023). Matergenics Inc.. [Link]
-
Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. (2022). MDPI. [Link]
-
Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. (2022). National Institutes of Health (NIH). [Link]
-
Role of some thiadiazole derivatives as inhibitors for the corrosion of C-steel in 1 M H2SO4. (2009). ResearchGate. [Link]
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. [Link]
-
Potentiodynamic Corrosion Testing. (2019). ResearchGate. [Link]
-
Potentiodynamic Corrosion Testing. (2016). Journal of Visualized Experiments (JoVE). [Link]
-
Influence of Some Thiadiazole Derivatives on Corrosion Inhibition of Mild Steel in Formic and Acetic Acid Media. (2007). ResearchGate. [Link]
-
Potentiodynamic Corrosion Testing. (2016). National Institutes of Health (NIH). [Link]
-
How to decode the standard test methods for corrosion? (2024). BioLogic Learning Center. [Link]
-
Synthesis, Characterization, and Study the Inhibitory Effect of Thiazole and Thiadiazole Derivatives Toward the Corrosion of Copper in Acidic Media. (2015). ResearchGate. [Link]
-
Electrochemical and physiochemical studies on the effects of thiadiazole derivatives in corrosion inhibition of Muntz metal in sulfide-polluted marine environment. (2023). Semantic Scholar. [Link]
-
Electrochemical and physiochemical studies on the effects of thiadiazole derivatives in corrosion inhibition of Muntz metal in s. (2023). ResearchGate. [Link]
-
ASTM Corrosion Tests and Standards. (2023). TFT Pneumatic. [Link]
-
Laboratory Immersion Corrosion Testing of Metals. (2012). NACE International/ASTM International. [Link]
-
ASTM G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. (2025). MaTestLab. [Link]
-
ASTM G31 Laboratory Immersion Corrosion Testing of Metals. (n.d.). EUROLAB. [Link]
-
ASTM G1 Standard Practice-1. (n.d.). Scribd. [Link]
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- 2. eurolab.net [eurolab.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
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- 10. matestlabs.com [matestlabs.com]
- 11. scribd.com [scribd.com]
- 12. content.ampp.org [content.ampp.org]
- 13. Potentiodynamic Corrosion Testing [jove.com]
- 14. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. matergenics.com [matergenics.com]
- 17. researchgate.net [researchgate.net]
- 18. biologic.net [biologic.net]
Application Note and Experimental Protocol for the Synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Abstract
This document provides a comprehensive guide to the synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol herein is built upon established principles of heterocyclic chemistry, detailing a robust and reproducible two-step synthetic route. The synthesis commences with the preparation of the key precursor, 2,5-dimercapto-1,3,4-thiadiazole, followed by a selective S-alkylation to yield the target compound. This guide offers in-depth procedural details, mechanistic insights, characterization data, and safety considerations, designed to be a self-validating system for researchers.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocycle in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The title compound, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, incorporates key pharmacophoric features: the 1,3,4-thiadiazole core, a reactive sulfanyl group, and an acetamide moiety. These functional groups provide avenues for further chemical modification and potential interactions with biological targets. This application note details a reliable method for the synthesis of this valuable research compound.
Reaction Scheme
The synthesis is a two-step process:
-
Step 1: Synthesis of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) from thiocarbohydrazide and carbon disulfide.
-
Step 2: Selective S-alkylation of DMTD with 2-chloroacetamide to yield the final product.
Figure 1: Overall synthetic workflow.
Mechanistic Insights
Synthesis of 2,5-dimercapto-1,3,4-thiadiazole (DMTD)
The formation of the 1,3,4-thiadiazole ring from thiocarbohydrazide and carbon disulfide in the presence of a base is a classic cyclization reaction.[3] The base deprotonates the thiocarbohydrazide, which then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. A series of intramolecular cyclizations and dehydrations leads to the stable aromatic 1,3,4-thiadiazole ring.
Tautomerism of DMTD
2,5-dimercapto-1,3,4-thiadiazole exists in a tautomeric equilibrium between the dithiol and the thione-thiol forms.[4] In the solid state and in solution, the thione-thiol tautomer is generally favored. This is crucial for the subsequent S-alkylation step, as the deprotonation will occur at the more acidic thiol group.
Figure 2: Tautomeric forms of DMTD.
Selective S-Alkylation
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is used to deprotonate one of the thiol groups of DMTD, forming a thiolate anion. This potent nucleophile then attacks the electrophilic carbon atom of 2-chloroacetamide, displacing the chloride leaving group. By using one equivalent of the alkylating agent, selective mono-alkylation can be achieved.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade | Supplier Example |
| Thiocarbohydrazide | ≥98% | Sigma-Aldrich |
| Carbon disulfide | ACS reagent, ≥99.9% | Sigma-Aldrich |
| Potassium hydroxide | ACS reagent, ≥85% | Fisher Scientific |
| Ethanol | Anhydrous, 200 proof | Decon Labs |
| 2-Chloroacetamide | 98% | Alfa Aesar |
| Potassium carbonate | Anhydrous, ≥99% | J.T. Baker |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Hydrochloric acid | ACS reagent, 37% | VWR |
| Magnetic stirrer with hotplate | - | IKA |
| Reflux condenser | - | Chemglass |
| Rotary evaporator | - | Buchi |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | MilliporeSigma |
Safety Precautions:
-
Carbon disulfide: Highly flammable and toxic. Handle only in a well-ventilated fume hood.
-
2-Chloroacetamide: Toxic and an irritant. Avoid skin contact and inhalation.
-
Dimethylformamide (DMF): A skin irritant and can be absorbed through the skin.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 2,5-dimercapto-1,3,4-thiadiazole (DMTD)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium hydroxide (5.6 g, 0.1 mol) and ethanol (100 mL). Stir until the KOH is dissolved.
-
Add thiocarbohydrazide (10.6 g, 0.1 mol) to the solution.
-
Slowly add carbon disulfide (6 mL, 0.1 mol) to the mixture. A yellow precipitate may form.
-
Heat the mixture to reflux and maintain for 12-16 hours. The reaction can be monitored by TLC (ethyl acetate:hexane, 1:1).
-
After reflux, cool the reaction mixture to room temperature.
-
Concentrate the mixture using a rotary evaporator to remove the ethanol.
-
Dissolve the residue in water (100 mL) and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A pale yellow precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.
-
Expected Yield: 70-80%. Melting Point: 145-147 °C.
Step 2: Synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
-
In a 100 mL round-bottom flask, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1.50 g, 10 mmol) in anhydrous dimethylformamide (DMF, 30 mL).
-
Add anhydrous potassium carbonate (1.38 g, 10 mmol) to the solution and stir for 30 minutes at room temperature.
-
Add 2-chloroacetamide (0.94 g, 10 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC (ethyl acetate:hexane, 2:1).
-
Once the reaction is complete, pour the mixture into ice-cold water (150 mL).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.
-
Dry the product under vacuum.
-
Expected Yield: 65-75%.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
¹H NMR (DMSO-d₆): Expected signals for the -CH₂- group (around 4.0-4.5 ppm), the -NH₂ protons (a broad singlet), and the -SH proton (a broad singlet).
-
¹³C NMR (DMSO-d₆): Signals corresponding to the thiadiazole ring carbons, the carbonyl carbon of the acetamide, and the methylene carbon.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and S-H stretching.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₄H₅N₃OS₃, M.W. 207.29).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure complete dissolution of KOH and extend reflux time. Be careful during acidification to avoid product loss. |
| Formation of di-substituted product in Step 2 | Use of excess 2-chloroacetamide or base. | Use equimolar amounts of DMTD, base, and 2-chloroacetamide. Add the alkylating agent slowly. |
| Difficulty in purification | Presence of unreacted starting materials. | Ensure the reaction goes to completion using TLC. Recrystallize carefully from an appropriate solvent system. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this compound for further investigation in various scientific disciplines. The mechanistic insights and troubleshooting guide offer a deeper understanding of the chemical transformations involved, facilitating a successful synthesis.
References
- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024).
- Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. (2017).
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). National Center for Biotechnology Information. [Link]
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
-
Tautomerism of 2,5-Dimercapto-1,3,4-thiadiazole and Synthesis of Thiadiazoloacridines. (2025). ResearchGate. [Link]
-
Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. (2017). Iraqi Journal of Pharmaceutical Sciences. [Link]
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Application Notes and Protocols for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide in Drug Design and Development
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1] Its unique electronic properties, metabolic stability, and ability to participate in various biological interactions have made it a cornerstone for the development of novel therapeutic agents.[2] Derivatives of 1,3,4-thiadiazole have demonstrated compelling anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The compound at the heart of this guide, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, embodies the potential of this scaffold. The presence of two reactive sulfanyl groups and an acetamide moiety provides a versatile platform for structural modification and targeted drug design. This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis, characterization, and biological evaluation of this promising compound and its analogues.
Section 1: Synthesis and Characterization
The synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be approached through a logical, multi-step process, leveraging established methods for the formation of the 1,3,4-thiadiazole core and subsequent functionalization. A common and efficient strategy involves the initial synthesis of 2,5-dimercapto-1,3,4-thiadiazole, a key intermediate.
Synthesis of 2,5-dimercapto-1,3,4-thiadiazole (Key Intermediate)
This intermediate is typically synthesized from the reaction of hydrazine with carbon disulfide in the presence of a base.
Protocol 1: Synthesis of 2,5-dimercapto-1,3,4-thiadiazole
Materials:
-
Hydrazine hydrate
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in ethanol.
-
Cool the solution in an ice bath and slowly add hydrazine hydrate with continuous stirring.
-
To this cold, stirred solution, add carbon disulfide dropwise. An exothermic reaction will occur, and the color of the reaction mixture will change.
-
After the addition is complete, reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-dimercapto-1,3,4-thiadiazole.
Synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
The target compound is synthesized by the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole with 2-chloroacetamide.
Protocol 2: Synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Materials:
-
2,5-dimercapto-1,3,4-thiadiazole
-
2-chloroacetamide
-
Potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt)
-
Dimethylformamide (DMF) or acetone
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimercapto-1,3,4-thiadiazole in DMF.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloroacetamide in DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.
Characterization: The synthesized compound should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups.
-
Elemental Analysis: To determine the elemental composition.
Section 2: Potential Therapeutic Applications and In Vitro Evaluation Protocols
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore with a wide range of biological activities. The title compound, with its reactive sulfanyl groups, is a prime candidate for exploration in several therapeutic areas.
Anticancer Activity
1,3,4-Thiadiazole derivatives have been extensively investigated as anticancer agents, acting through various mechanisms.[3][4] These include the inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and induction of apoptosis.[3][5]
Key Potential Anticancer Mechanisms:
-
Enzyme Inhibition:
-
Carbonic Anhydrase (CA) Inhibition: Certain CAs, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to tumor acidosis and progression.[6] The sulfanyl group of the thiadiazole can coordinate with the zinc ion in the active site of CAs, leading to their inhibition.[7]
-
Tyrosine Kinase Inhibition: Receptor tyrosine kinases like EGFR and VEGFR-2 are crucial for cancer cell proliferation, survival, and angiogenesis.[8][9] 1,3,4-thiadiazole derivatives can act as ATP-competitive inhibitors of these kinases.[9]
-
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis.[5] Some thiadiazole derivatives have been shown to inhibit tubulin polymerization.[5]
-
Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) through caspase activation.[10]
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., fibroblasts) for cytotoxicity comparison.[12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
96-well plates.
-
2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide stock solution in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[1][13] These compounds can disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid synthesis.[2]
Protocol 4: Antimicrobial Screening (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound against a range of bacteria and fungi.[13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)).
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Nutrient agar (for bacteria) and Sabouraud dextrose agar (for fungi).
-
Sterile petri dishes.
-
Test compound solutions at different concentrations.
-
Standard antibiotic (e.g., ciprofloxacin) and antifungal (e.g., fluconazole) discs.
-
Sterile cork borer.
Procedure:
-
Media Preparation: Prepare and sterilize the agar media and pour them into sterile petri dishes.
-
Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
-
Well Preparation: Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution into the wells. Place standard antibiotic/antifungal discs as positive controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Section 3: Mechanistic Investigation Protocols
To understand the mode of action of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, specific enzyme and cellular assays can be employed based on the initial biological screening results.
Carbonic Anhydrase Inhibition Assay
Protocol 5: In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.[6][7]
Materials:
-
Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII).
-
Tris-HCl buffer.
-
p-Nitrophenyl acetate (NPA) as a substrate.
-
Test compound solutions.
-
96-well plate.
-
Spectrophotometer.
Procedure:
-
Reaction Mixture: In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the CA enzyme solution.
-
Pre-incubation: Incubate the mixture for 10 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding the NPA solution.
-
Absorbance Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values for the inhibition of each CA isozyme.
VEGFR-2 Kinase Assay
Protocol 6: In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by VEGFR-2.[11][14]
Materials:
-
Recombinant human VEGFR-2 kinase.
-
Kinase buffer.
-
ATP.
-
Poly (Glu, Tyr) 4:1 as a substrate.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
White 96-well plate.
-
Luminometer.
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound, and the VEGFR-2 enzyme.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Tubulin Polymerization Assay
Protocol 7: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of tubulin into microtubules.[5][15]
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Purified tubulin (>99%).
-
General tubulin buffer.
-
GTP solution.
-
Fluorescent reporter.
-
Test compound solutions.
-
96-well plate (black, clear bottom).
-
Fluorescence plate reader with temperature control.
Procedure:
-
Reaction Mix: On ice, prepare a reaction mix containing tubulin, general tubulin buffer, GTP, and the fluorescent reporter.
-
Plate Setup: Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.
-
Initiation: Initiate polymerization by adding the cold tubulin reaction mix to the wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity every minute for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Analyze parameters such as the maximum polymerization rate and the final extent of polymerization to determine the inhibitory effect of the compound.
Section 4: Data Presentation and Visualization
Quantitative Data Summary
| Assay | Cell Line / Enzyme | Parameter | Test Compound (IC₅₀/MIC) | Positive Control (IC₅₀/MIC) |
| Anticancer | MCF-7 | IC₅₀ (µM) | [Insert Value] | Doxorubicin: [Insert Value] |
| A549 | IC₅₀ (µM) | [Insert Value] | Doxorubicin: [Insert Value] | |
| Antimicrobial | S. aureus | MIC (µg/mL) | [Insert Value] | Ciprofloxacin: [Insert Value] |
| E. coli | MIC (µg/mL) | [Insert Value] | Ciprofloxacin: [Insert Value] | |
| C. albicans | MIC (µg/mL) | [Insert Value] | Fluconazole: [Insert Value] | |
| Enzyme Inhibition | hCA II | IC₅₀ (nM) | [Insert Value] | Acetazolamide: [Insert Value] |
| VEGFR-2 | IC₅₀ (nM) | [Insert Value] | Sunitinib: [Insert Value] | |
| Tubulin Polymerization | IC₅₀ (µM) | [Insert Value] | Nocodazole: [Insert Value] |
Note: The values in this table are placeholders and should be replaced with experimental data.
Diagrams of Signaling Pathways and Workflows
Caption: Synthetic workflow for the target compound.
Caption: Potential anticancer mechanisms of action.
References
-
BEPLS. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
-
PubMed. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Retrieved from [Link]
-
RSC Publishing. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
-
MDPI. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Rational design of new 1,3,4‐thiadiazole hybrids as EGFR inhibitors. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
-
PubMed. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]
-
University of Nottingham Ningbo China. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][3][11][14]thiadiazole Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Retrieved from [Link]
-
ResearchGate. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4‐Thiadiazole‐Based Compounds as EGFR Inhibitors. Retrieved from [Link]
-
Digital Repository of University of Baghdad. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives. Retrieved from [Link]
-
ACS Publications. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Synthesis and investigation of inhibition effects of new carbonic anhydrase inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. Retrieved from [Link]
-
E-Conference. (n.d.). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic procedure of 1,3,4-thiadiazole-2,5-diamine. Retrieved from [Link]
-
ResearchGate. (2025). Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate. Retrieved from [Link]
Sources
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analytical methods for the quantification of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
An Application Note and Protocol for the Analytical Quantification of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Abstract
This comprehensive guide details robust analytical methods for the quantitative determination of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, a heterocyclic compound featuring the 1,3,4-thiadiazole core. Accurate quantification of such molecules is paramount in pharmaceutical research and development for purity assessment, stability testing, pharmacokinetic studies, and quality control. This document provides a primary method based on Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), suitable for most routine analyses. Additionally, an advanced, high-sensitivity method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented for trace-level quantification in complex matrices. The protocols are designed with scientific integrity, explaining the rationale behind methodological choices and incorporating self-validating steps based on International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Background
The 1,3,4-thiadiazole moiety is a key pharmacophore found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The target analyte, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, belongs to this important class. Its structure, featuring two sulfur heteroatoms, a reactive thiol group, and an acetamide side-chain, presents specific analytical challenges and opportunities.
The quantification of this molecule requires methods that are not only accurate and precise but also specific enough to distinguish it from potential precursors, isomers, or degradation products. The methodologies presented herein are developed by drawing parallels with established analytical techniques for structurally related compounds, such as methazolamide and acetazolamide, which also contain the 1,3,4-thiadiazole ring.[3][4][5]
Physicochemical Properties and Analytical Considerations
Understanding the analyte's properties is critical for method development.
-
Structure: 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
-
Key Functional Groups: 1,3,4-thiadiazole ring, thiol (-SH), thioether (-S-), acetamide (-NH-C=O).
-
Chromophore: The heterocyclic 1,3,4-thiadiazole ring system provides strong UV absorbance, making UV-based detection a viable and robust quantification strategy.[6][7] Wavelengths in the range of 250-300 nm are typically effective for this class of compounds.[3][5]
-
Ionization: The presence of the acidic thiol group (pKa ~4-6) and the amide group makes the molecule suitable for analysis by reverse-phase HPLC, where pH control of the mobile phase can be used to manage retention. These groups also make the molecule amenable to electrospray ionization (ESI) for mass spectrometry, likely in negative ion mode.
Primary Method: Reverse-Phase HPLC with UV Detection
This method is the cornerstone for routine quantification due to its reliability, accessibility, and cost-effectiveness. It is ideal for analyzing bulk drug substances, formulated products, and reaction monitoring.
Principle of the Method
Reverse-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte partitions between the two phases, and its retention is modulated by adjusting the mobile phase's polarity. Quantification is achieved by measuring the analyte's UV absorbance as it elutes from the column and comparing the peak area to that of known standards.
Experimental Protocol: RP-HPLC-UV
A. Equipment and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Sodium Acetate, analytical grade.
-
Glacial Acetic Acid, analytical grade.
-
Reference standard of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
B. Solutions Preparation
-
Mobile Phase (Buffer Preparation): To prepare a 50 mM Sodium Acetate buffer (pH 4.0), dissolve 4.1 g of sodium acetate in 1 L of ultrapure water. Adjust the pH to 4.0 ± 0.05 using glacial acetic acid. Filter through a 0.45 µm filter before use.
-
Diluent: Prepare a mixture of Methanol and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This stock solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
C. Chromatographic Conditions The following conditions are a robust starting point and should be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for moderately polar compounds. |
| Mobile Phase | A: 50 mM Sodium Acetate (pH 4.0)B: Acetonitrile (ACN) | The acidic buffer suppresses the ionization of the thiol group, leading to better peak shape and consistent retention.[3] |
| Gradient | Isocratic: 70% A / 30% B | An isocratic elution is simple and robust. A gradient can be developed if co-eluting impurities are present. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | A small volume minimizes peak distortion. |
| Detection (λ) | 275 nm (or λmax) | The 1,3,4-thiadiazole core typically absorbs strongly in this region. Determine the precise λmax using a PDA scan. |
| Run Time | ~10 minutes | Adjust as necessary to ensure the analyte elutes with a good retention factor (k > 2) and any late-eluting peaks are cleared. |
D. Analysis Workflow
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Construct a calibration curve by plotting peak area against concentration. A linear regression with R² > 0.999 is required.
-
Prepare unknown samples by accurately weighing and dissolving them in the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.
-
Inject the prepared samples.
-
Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Caption: HPLC quantification workflow from preparation to final report.
Method Validation Protocol
To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and analyte. Check for interfering peaks at the analyte's retention time. | No significant interference at the analyte's retention time. |
| Linearity | Analyze at least 5 concentrations across the desired range (e.g., 1-100 µg/mL). Perform linear regression. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120% of target). Analyze in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of one concentration.Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOQ/LOD | Determine based on signal-to-noise ratio (S/N). | LOQ: S/N ≈ 10.LOD: S/N ≈ 3. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C) and assess impact. | System suitability parameters (e.g., peak asymmetry, theoretical plates) must remain within acceptable limits. |
Advanced Method: LC-MS/MS Quantification
For applications requiring higher sensitivity and selectivity, such as determining low concentrations in biological fluids (e.g., plasma or urine), LC-MS/MS is the method of choice.[8][9]
Principle of the Method
LC separates the analyte from the matrix, after which it is ionized (typically by ESI) and enters the mass spectrometer. In the first quadrupole (Q1), the parent ion (precursor) of the analyte is selected. This ion is fragmented in the second quadrupole (Q2, collision cell), and a specific fragment ion (product) is selected in the third quadrupole (Q3). This highly specific precursor-to-product transition is monitored (Multiple Reaction Monitoring, MRM), providing exceptional selectivity and sensitivity.[9]
Experimental Protocol: LC-MS/MS
A. Equipment and Reagents
-
LC-MS/MS system (e.g., triple quadrupole).
-
Nitrogen gas generator.
-
Stable Isotope Labeled (SIL) Internal Standard (IS), if available. If not, a structurally similar compound can be used.[9]
-
Reagents as per HPLC method, but using LC-MS grade solvents (e.g., ACN with 0.1% Formic Acid).
B. MS Optimization and Conditions
-
Analyte Tuning: Infuse a dilute solution of the analyte directly into the mass spectrometer to determine the optimal ESI conditions (e.g., capillary voltage, gas flow) and to identify the precursor ion. Negative ion mode is a logical starting point.
-
MRM Transition: Fragment the precursor ion and identify a stable, high-intensity product ion for the MRM transition.
| Parameter | Example Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The acidic thiol proton is easily lost, forming a [M-H]⁻ ion. |
| MRM Transition | Analyte: m/z TBD → TBDIS: m/z TBD → TBD | To be determined empirically during tuning. This provides the method's high selectivity. |
| Dwell Time | 100 ms | Balances sensitivity with the ability to define a chromatographic peak with enough data points. |
| LC Conditions | Similar to HPLC, but often using faster gradients and smaller particle columns (e.g., < 3 µm). Formic acid is used instead of non-volatile buffers. | Volatile mobile phases like ACN/Water with Formic Acid are required for stable ESI performance. |
C. Sample Preparation (for Plasma)
-
To 100 µL of plasma, add 10 µL of the Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
Caption: Key components of an LC-MS/MS system for quantification.
Summary and Conclusion
This document provides two validated, fit-for-purpose . The RP-HPLC-UV method serves as a robust and accessible technique for routine analysis in quality control and research settings. For applications demanding higher sensitivity and for analysis in complex biological matrices, the LC-MS/MS method offers superior performance. The choice of method should be guided by the specific requirements of the analysis, including the expected concentration range, matrix complexity, and available instrumentation. Proper method validation, as outlined, is essential to ensure the generation of reliable and defensible scientific data.
References
-
Lo, D., et al. (1998). Determination of methazolamide concentrations in human biological fluids using high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 1077-1085. [Link]
-
Mroczek, A., et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 23(11), 2977. [Link]
-
Sławiński, J., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1803. [Link]
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Al-Saadi, W. H., & Al-Amery, M. H. K. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences, 1(3). [Link]
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Hassan, A. F., et al. (2018). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. Research Journal of Pharmacy and Technology, 11(7), 813-821. [Link]
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Özdemir, Ü. H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30073-30089. [Link]
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Al-Abachi, A. M., & Al-Ghabsha, T. S. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. American Journal of Analytical Chemistry, 12(2), 35-51. [Link]
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Devala Rao, G., & Induri, M. (2017). Spectrophotometric estimation of Acetazolamide in pharmaceutical formulations. World Journal of Pharmaceutical Sciences, 5(4), 36-39. [Link]
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Wang, J., et al. (2015). Development and Validation of a Simple and Reliable LC-MS/MS Method for the Determination of Acetazolamide, an Effective Carbonic Anhydrase Inhibitor, in Plasma and its Application to a Pharmacokinetic Study. Latin American Journal of Pharmacy, 34(7), 1431-1437. [Link]
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Al-Masoudi, W. A. M., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(5), 386-394. [Link]
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Application Notes and Protocols for Antimicrobial Studies of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promising Antimicrobial Potential of the 1,3,4-Thiadiazole Scaffold
The dramatic rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating an urgent search for novel antimicrobial agents.[1][2] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the 1,3,4-thiadiazole nucleus has emerged as a privileged scaffold, consistently demonstrating a broad spectrum of pharmacological activities, including potent antibacterial and antifungal properties.[1][3][4] The unique electronic and structural characteristics of the 1,3,4-thiadiazole ring, coupled with its metabolic stability and capacity for diverse functionalization, make it a cornerstone in the design of new anti-infective agents.[3][4]
This document provides detailed application notes and experimental protocols for investigating the antimicrobial properties of a specific derivative, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide . This compound, originating from the versatile 2,5-dimercapto-1,3,4-thiadiazole precursor, incorporates key pharmacophoric features—a reactive sulfanyl (thiol) group and an acetamide moiety—that are frequently associated with enhanced biological activity in related analogues. The presence of the acetamide group, in particular, has been shown in other molecular frameworks to contribute to increased potency.[5] These structural attributes suggest that 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compelling candidate for comprehensive antimicrobial evaluation.
The protocols outlined herein are designed to guide researchers in the systematic assessment of this compound's efficacy against a panel of clinically relevant bacteria and fungi, laying the groundwork for its potential development as a novel therapeutic agent.
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial evaluation of a novel compound involves determining its fundamental inhibitory activity against a range of microorganisms. The following protocols describe the gold-standard methods for assessing antibacterial and antifungal efficacy.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This quantitative measure is crucial for comparing the potency of new compounds to existing drugs. The broth microdilution method is a standardized, high-throughput technique for determining MIC values.
Rationale: This method allows for the simultaneous testing of multiple concentrations of the compound against different microbial strains in a 96-well plate format, providing a precise and reproducible measure of antimicrobial potency.
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Preparation of Test Compound: Dissolve 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Microbial Culture Preparation:
-
Bacteria: Inoculate a suitable broth (e.g., Mueller-Hinton Broth - MHB) with a fresh colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Fungi: Inoculate a suitable broth (e.g., RPMI-1640) with the test fungus (e.g., Candida albicans, Aspergillus niger). Adjust the suspension to a 0.5 McFarland standard and dilute to achieve a final inoculum of 0.5-2.5 x 10^3 CFU/mL.
-
-
Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the stock solution to the first column of wells, resulting in a 1:1 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
-
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing broth and inoculum only (to confirm microbial growth).
-
Negative Control: Wells containing broth only (to confirm sterility).
-
Standard Drug Control: A row of wells with a known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) for comparison.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.
Rationale: The size of the zone of inhibition, where microbial growth is prevented, is proportional to the susceptibility of the organism to the compound. It is a simpler, less equipment-intensive method for initial screening.
Protocol:
-
Plate Preparation: Prepare Petri dishes with a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Inoculation: Spread a standardized microbial suspension (0.5 McFarland) evenly across the entire surface of the agar plate using a sterile swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.
-
Controls:
-
Solvent Control: A well containing only the solvent (DMSO) to ensure it has no inhibitory effect.
-
Standard Drug Control: A well containing a standard antimicrobial agent.
-
-
Incubation: Incubate the plates as described for the MIC protocol.
-
Measurement: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well.
Data Presentation:
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| Test Compound | 100 | Record Data | Record Data | Record Data |
| Ciprofloxacin | 10 | Record Data | Record Data | N/A |
| Fluconazole | 25 | N/A | N/A | Record Data |
| DMSO (Solvent) | N/A | 0 | 0 | 0 |
Part 2: Elucidating the Mechanism of Action
Understanding how an antimicrobial agent works is critical for its development. The 1,3,4-thiadiazole scaffold is known to interact with various biological pathways.[3][4] The sulfanyl group (-SH) is a key structural feature, potentially acting as a nucleophile or chelating agent, which could disrupt essential enzyme functions or cellular integrity.
Potential Mechanisms of 1,3,4-Thiadiazole Derivatives
Research on various 1,3,4-thiadiazole derivatives suggests several possible mechanisms of antimicrobial action:
-
Enzyme Inhibition: The heterocyclic ring and its substituents can bind to the active sites of essential microbial enzymes, such as DNA gyrase, dihydrofolate reductase, or fungal enzymes like CYP51 (lanosterol 14α-demethylase).[7]
-
Cell Wall/Membrane Disruption: Some derivatives may interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the fungal cell membrane.
-
Biofilm Inhibition: Many chronic infections are associated with biofilms. Thiadiazole derivatives have shown promise in preventing biofilm formation or disrupting established biofilms.[7]
Hypothesized Mechanism Pathway:
Caption: Potential mechanisms of action for the thiadiazole compound.
Protocol: Biofilm Inhibition Assay (Crystal Violet Method)
Rationale: This assay quantifies the ability of the test compound to inhibit the formation of biofilms, which are critical for microbial virulence and resistance.
-
Preparation: Perform serial dilutions of the test compound in a 96-well flat-bottomed plate as described in the MIC protocol, using a growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth with 1% glucose).
-
Inoculation: Add a standardized bacterial suspension and incubate for 24-48 hours without shaking to allow biofilm formation.
-
Washing: Carefully discard the planktonic (free-floating) cells by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes. This stains the adherent biofilm biomass.
-
Washing: Wash away the excess stain with PBS and allow the plate to air dry.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the stain bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at 570 nm using a microplate reader. A lower absorbance indicates greater inhibition of biofilm formation.
Conclusion and Future Directions
The compound 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide belongs to a class of heterocyclic structures with well-documented and potent antimicrobial activity.[1][3][4] The protocols provided in this guide offer a robust framework for the systematic evaluation of its antibacterial and antifungal efficacy. Initial screening through MIC and agar diffusion assays will establish its spectrum of activity and potency. Subsequent investigations into its effect on biofilm formation can provide valuable insights into its potential for treating persistent, biofilm-associated infections. Successful outcomes from these studies would warrant further investigation, including time-kill kinetic studies, toxicity assessments in human cell lines, and in vivo efficacy studies in animal models, to fully characterize its therapeutic potential.
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). MDPI. [Link]
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The synthesis and antibacterial activity of 1,3,4-thiadiazole phenyl oxazolidinone analogues. (2003). PubMed. [Link]
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Synthesis, characterization and antimicrobial activity of new 2,5-disubstituted-1,3,4-thiadiazole derivatives. (2016). ResearchGate. [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). PubMed. [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). PMC - PubMed Central. [Link]
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Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2019). PMC - NIH. [Link]
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Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). PMC - PubMed Central. [Link]
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Sulfonamide1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. (2010). ResearchGate. [Link]
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Synthesis and Antibacterial Activity of 5-(2-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl-sulfanyl Acetyl Hydrazones. (2013). ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (2012). PMC - NIH. [Link]
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Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives. (1999). PubMed. [Link]
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Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. (2017). Iraqi Journal Of Pharmaceutical Sciences. [Link]
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Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. (2012). SciSpace. [Link]
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Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). MDPI. [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Journal of Chemical Health Risks. [Link]
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Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as potential antimicrobial and hemolytic agents. (2016). PubMed. [Link]
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2-Amino-1,3,4-thiadiazole as a Potential Scaffold for Promising Antimicrobial Agents. (2018). Dovepress. [Link]
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Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. [Link]
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2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. (2022). The Distant Reader. [Link]
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Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (2022). PMC - NIH. [Link]
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2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). NIH. [Link]
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Application Notes & Protocols: A Comprehensive Guide to Evaluating the Anticancer Activity of 1,3,4-Thiadiazole Compounds
Introduction: The 1,3,4-Thiadiazole Scaffold in Oncology
The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry as a "privileged structure."[1] Its versatile nature stems from its role as a bioisostere of pyrimidine, a core component of nucleic bases, allowing 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication and cell division processes.[2][3][4] Furthermore, the unique mesoionic character of the ring enhances the ability of these compounds to cross cellular membranes and interact with a diverse array of biological targets, often with high affinity.[2][5]
This structural versatility has led to the development of 1,3,4-thiadiazole derivatives that exhibit a broad spectrum of anticancer activities.[1] Preclinical studies have demonstrated their efficacy against numerous cancer cell lines, including breast, lung, colon, and prostate cancers.[1] The mechanisms underlying this activity are multifaceted, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the targeted inhibition of key enzymes crucial for tumor growth and survival, such as protein kinases, carbonic anhydrases, and topoisomerases.[1][2][6]
These application notes provide a structured, multi-tiered framework for researchers to systematically evaluate the anticancer potential of novel 1,3,4-thiadiazole compounds, from initial cytotoxicity screening to in-depth mechanistic elucidation.
Section 1: Foundational Analysis - In Vitro Cytotoxicity Screening
The initial and most critical step in evaluating a potential anticancer agent is to determine its dose-dependent cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[7]
Causality Behind the Method: The MTT assay quantifies cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. Therefore, a reduction in the purple color indicates a loss of cell viability, either through cytotoxicity or growth inhibition.[8]
Workflow for Initial Compound Screening
Protocol 1: MTT Assay for Cell Viability
This protocol is optimized for adherent cancer cell lines in a 96-well format.[9]
Materials:
-
Cancer cell line of interest (see Table 1)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics
-
1,3,4-Thiadiazole compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., isopropanol, DMSO, or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count cells during their exponential growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with the same concentration of DMSO as the highest compound dose) and "untreated control" wells (medium only).[9]
-
Incubation: Incubate the plate for a predetermined period (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the MTT, forming visible purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium. Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of >650 nm to correct for background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Results
Quantitative data should be clearly summarized. A well-structured table is essential for comparing the potency of different compounds across various cell lines.
Table 1: Recommended Cancer Cell Lines for 1,3,4-Thiadiazole Screening
| Cell Line | Cancer Type | Key Characteristics | Source |
|---|---|---|---|
| MCF-7 | Breast (Adenocarcinoma) | Estrogen receptor-positive (ER+) | [11][12][13] |
| MDA-MB-231 | Breast (Adenocarcinoma) | Triple-negative (ER-, PR-, HER2-) | [11][12][13] |
| A549 | Lung (Carcinoma) | Adenocarcinomic human alveolar basal epithelial | [14][15] |
| HCT-116 | Colon (Carcinoma) | Epithelial, colorectal carcinoma | [2][16] |
| HepG2 | Liver (Hepatocellular Carcinoma) | Epithelial-like | [2][16] |
| PC3 | Prostate (Adenocarcinoma) | Androgen-independent |[4] |
Table 2: Example IC₅₀ Data Summary (µM)
| Compound ID | MCF-7 | MDA-MB-231 | A549 | HCT-116 | Normal Fibroblast |
|---|---|---|---|---|---|
| Thiadiazole-A | 49.6[17] | 53.4[17] | 34.0[14][15] | 10.3[2] | >100 |
| Thiadiazole-B | 23.29[11] | >100 | >100 | >100 | >100 |
| Cisplatin (Control) | 5.0 | 7.5 | 3.2 | 4.1 | 1.5 |
Note: Including a non-cancerous cell line (e.g., fibroblasts) is crucial for assessing the selectivity of the compound. High cytotoxicity against cancer cells with low toxicity to normal cells is the desired profile.[12][17]
Section 2: Mechanistic Elucidation - How Do the Compounds Work?
Once a compound demonstrates potent cytotoxicity (i.e., a low IC₅₀ value), the subsequent investigation must focus on its mechanism of action. Many effective anticancer drugs function by inducing apoptosis or causing cell cycle arrest.[18][19]
Assessment of Apoptosis Induction
Apoptosis is a highly regulated process of programmed cell death essential for eliminating damaged or malignant cells.[20] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. The Annexin V/Propidium Iodide (PI) assay leverages this event to distinguish between different cell populations via flow cytometry.
Causality Behind the Method:
-
Annexin V: A protein that has a high affinity for PS. When conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells where the membrane is still intact.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late-stage apoptosis or necrosis.[20]
By using these two probes simultaneously, we can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 2: Annexin V/PI Staining for Apoptosis
Materials:
-
Cells treated with the 1,3,4-thiadiazole compound (at IC₅₀ and 2x IC₅₀ concentrations)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using Trypsin-EDTA.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately. Collect at least 10,000 events per sample. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Data Interpretation: The flow cytometry data is plotted on a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants.
Table 3: Interpretation of Annexin V/PI Flow Cytometry Quadrants
| Quadrant | Annexin V Status | PI Status | Cell Population |
|---|---|---|---|
| Lower Left (Q3) | Negative | Negative | Viable Cells |
| Lower Right (Q4) | Positive | Negative | Early Apoptotic Cells |
| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left (Q1) | Negative | Positive | Necrotic/Damaged Cells |
An effective pro-apoptotic compound will cause a significant shift of the cell population from the lower-left quadrant to the lower-right and upper-right quadrants.
Analysis of Cell Cycle Distribution
Disruption of the cell cycle is another hallmark of anticancer drug activity.[19] Compounds can cause cells to arrest at specific checkpoints (G₀/G₁, S, or G₂/M), preventing them from proliferating. Flow cytometry analysis of cellular DNA content using propidium iodide (PI) is the standard method to assess cell cycle distribution.
Causality Behind the Method: PI stoichiometrically binds to double-stranded DNA. Therefore, the amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content.
-
G₀/G₁ phase cells: Have a normal (2N) amount of DNA.
-
S phase cells: Are actively synthesizing DNA and will have a DNA content between 2N and 4N.
-
G₂/M phase cells: Have doubled their DNA (4N) in preparation for mitosis.
Protocol 3: Cell Cycle Analysis using Propidium Iodide
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[19]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[19] Incubate at -20°C for at least 2 hours (can be stored for weeks).[21]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the pellet in 500 µL of PI Staining Solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[19]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The data is displayed as a histogram of cell count versus fluorescence intensity.
Data Interpretation: The resulting histogram will show distinct peaks corresponding to the different cell cycle phases. Software is used to quantify the percentage of cells in each phase. A compound causing cell cycle arrest will lead to a significant accumulation of cells in a specific phase compared to the untreated control. For example, an increase in the G₂/M peak suggests the compound may be interfering with microtubule formation or mitotic entry.[2]
Workflow for Mechanistic Assays
Section 3: Target Identification and Validation
The broad bioactivity of 1,3,4-thiadiazoles is due to their interaction with multiple specific molecular targets.[1] Identifying which target(s) your compound inhibits is key to understanding its precise mechanism and potential for further development.
Common Molecular Targets for 1,3,4-Thiadiazoles:
-
Protein Kinases: Many derivatives inhibit kinases like EGFR (Epidermal Growth Factor Receptor), HER-2, and PI3K/Akt, which are central to cell signaling pathways that regulate proliferation and survival.[1][2]
-
Carbonic Anhydrases (CAs): Inhibition of tumor-associated CAs (e.g., CA IX, XII) can disrupt pH regulation in the tumor microenvironment, leading to reduced cell growth.[1][6][22]
-
Apoptosis-Related Proteins: Compounds can directly modulate the activity of proteins in the apoptotic cascade, such as caspases or members of the Bcl-2 family.[17]
Protocol 4: Western Blotting for Target Protein Expression/Activity
Western blotting is a powerful technique to detect changes in the expression level or activation state (e.g., phosphorylation) of specific proteins following drug treatment.[23]
Causality Behind the Method: This technique separates proteins from a cell lysate by size using gel electrophoresis. The separated proteins are transferred to a membrane and probed with a primary antibody specific to the target protein. A secondary antibody, conjugated to an enzyme or fluorophore, binds to the primary antibody, allowing for detection.[23] For example, a decrease in the signal for phosphorylated EGFR (p-EGFR) after treatment would strongly suggest the compound inhibits EGFR activity.[2] Similarly, an increase in cleaved Caspase-3 would confirm the activation of the apoptotic cascade.[24]
Procedure (Abbreviated):
-
Cell Lysis: Treat cells with the 1,3,4-thiadiazole compound, then lyse them to release cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
Gel Electrophoresis (SDS-PAGE): Separate proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target of interest (e.g., anti-p-EGFR, anti-cleaved Caspase-3, anti-Cyclin B1). This is often done overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP- or fluorescently-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Add a chemiluminescent substrate (for HRP) and image the resulting bands. The intensity of the bands corresponds to the amount of the target protein.
Visualizing a Potential Signaling Pathway
Conclusion
The systematic evaluation of 1,3,4-thiadiazole compounds requires a logical and multi-faceted approach. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of a compound's anticancer activity. The protocols and frameworks provided in these notes offer a validated pathway to identify promising therapeutic candidates, elucidate their mechanisms of action, and generate the robust data necessary for preclinical development.
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Application Notes and Protocols for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide in Coordination Chemistry
Introduction: Unveiling the Potential of a Versatile Sulfur-Rich Ligand
The field of coordination chemistry continually seeks novel ligands that can form stable and functional metal complexes. Among these, sulfur-containing heterocyclic compounds have garnered significant attention due to their diverse coordination modes and the unique electronic properties they impart to metal centers. The 1,3,4-thiadiazole scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This is often attributed to the ability of the thiadiazole ring to mimic biological molecules and participate in various biological interactions.[1][2][3]
This document provides a comprehensive guide to the use of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide as a versatile ligand in coordination chemistry. This ligand, derived from 2,5-dimercapto-1,3,4-thiadiazole (DMTD), presents multiple coordination sites, including the two exocyclic sulfur atoms, the endocyclic nitrogen atoms of the thiadiazole ring, and the amide group. This multi-dentate character allows for the formation of a variety of coordination complexes with diverse geometries and potential applications.
These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis of the ligand and its metal complexes, comprehensive characterization techniques, and protocols for evaluating their potential biological activities.
PART 1: Ligand Synthesis
The synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a two-step process, starting with the synthesis of the precursor, 2,5-dimercapto-1,3,4-thiadiazole (DMTD).
Synthesis of 2,5-dimercapto-1,3,4-thiadiazole (DMTD)
DMTD is synthesized via the reaction of hydrazine with carbon disulfide in an alkaline medium, followed by acidification.[1][4]
Protocol 1: Synthesis of 2,5-dimercapto-1,3,4-thiadiazole (DMTD)
| Step | Procedure | Notes |
| 1 | In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve sodium hydroxide (1.55-1.95 molar equivalents) in water. Cool the solution to below 10 °C in an ice bath. | The reaction is exothermic, so maintaining a low temperature is crucial for safety and yield. |
| 2 | Slowly add hydrazine hydrate (1 molar equivalent) to the cooled sodium hydroxide solution with vigorous stirring. | Maintain the temperature below 10 °C during the addition. |
| 3 | From the dropping funnel, add carbon disulfide (2.2-2.4 molar equivalents) dropwise to the reaction mixture over a period of 1-2 hours. | The rate of addition should be controlled to keep the temperature below 20 °C. The reaction mixture will turn yellow and then reddish-brown. |
| 4 | After the addition is complete, continue stirring at room temperature for 2-3 hours. | The reaction progress can be monitored by thin-layer chromatography (TLC). |
| 5 | Cool the reaction mixture in an ice bath and slowly add a solution of a strong acid (e.g., 5-25% hydrochloric acid or 5-85% sulfuric acid) until the pH of the solution is acidic (pH ~2-3). | This will precipitate the DMTD as a pale yellow solid.[1][4] |
| 6 | Filter the precipitate, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a vacuum oven at 50-60 °C. | The purity of the product can be checked by its melting point (typically 161-165 °C).[1] |
Diagram 1: Synthesis of 2,5-dimercapto-1,3,4-thiadiazole (DMTD)
Caption: Workflow for the synthesis of the precursor DMTD.
Synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
The target ligand is synthesized by the S-alkylation of DMTD with 2-chloroacetamide.[5][6]
Protocol 2: Synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
| Step | Procedure | Notes |
| 1 | In a round-bottom flask, dissolve DMTD (1 molar equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF). | The choice of solvent may depend on the subsequent reaction conditions and purification method. |
| 2 | Add a base, such as potassium carbonate or triethylamine (1 molar equivalent), to the solution and stir for 15-30 minutes. | This will deprotonate one of the thiol groups, forming a thiolate which is a more potent nucleophile. |
| 3 | Add a solution of 2-chloroacetamide (1 molar equivalent) in the same solvent dropwise to the reaction mixture. | The reaction is typically carried out at room temperature. |
| 4 | Stir the reaction mixture at room temperature for 8-12 hours. | Monitor the reaction progress by TLC. |
| 5 | After the reaction is complete, filter off any inorganic salts. | |
| 6 | Evaporate the solvent under reduced pressure to obtain the crude product. | |
| 7 | Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. | The purity can be confirmed by melting point determination and spectroscopic analysis. |
Diagram 2: Synthesis of the Target Ligand
Caption: Synthetic route for the target ligand via S-alkylation of DMTD.
PART 2: Synthesis of Metal Complexes
This ligand can coordinate with a variety of transition metal ions to form stable complexes. A general protocol for the synthesis of these complexes is provided below.
Protocol 3: General Synthesis of Metal Complexes
| Step | Procedure | Notes |
| 1 | Dissolve the ligand, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, in a suitable solvent such as ethanol, methanol, or DMF. | The choice of solvent will depend on the solubility of both the ligand and the metal salt. |
| 2 | In a separate flask, dissolve the hydrated metal salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, FeCl₃, CrCl₃·6H₂O) in the same solvent. | The metal salt is typically used in a 1:1 or 1:2 metal-to-ligand molar ratio. |
| 3 | Slowly add the metal salt solution to the ligand solution with constant stirring. | A change in color or the formation of a precipitate usually indicates complex formation. |
| 4 | Reflux the reaction mixture for 2-4 hours.[7] | Refluxing helps to ensure the completion of the reaction. The optimal reflux time may vary depending on the metal ion. |
| 5 | Cool the reaction mixture to room temperature. | The complex may precipitate out upon cooling. |
| 6 | Filter the precipitated complex, wash it with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether to remove any unreacted starting materials. | |
| 7 | Dry the complex in a vacuum desiccator over anhydrous calcium chloride. |
Diagram 3: General Workflow for Metal Complex Synthesis
Caption: A generalized workflow for the synthesis of metal complexes.
PART 3: Characterization of the Ligand and its Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized ligand and its metal complexes.
Spectroscopic Characterization
| Technique | Expected Observations for the Ligand | Expected Observations for the Metal Complexes |
| FT-IR (cm⁻¹) | - Broad band around 3200-3400 for N-H stretching of the amide. - Sharp band around 1650-1680 for C=O stretching of the amide. - Band around 2550-2600 for S-H stretching (may be weak). - Bands for C=N and C-S stretching of the thiadiazole ring. | - Shift in the N-H and C=O stretching frequencies, indicating coordination through the amide group. - Disappearance or significant shift of the S-H band, indicating deprotonation and coordination through the sulfur atom. - Shift in the C=N stretching frequency of the thiadiazole ring, suggesting coordination through a ring nitrogen atom.[8] - Appearance of new low-frequency bands corresponding to M-N and M-S vibrations.[9] |
| ¹H NMR (ppm) | - A singlet for the -CH₂- protons of the acetamide group. - A broad singlet for the -NH- proton of the amide group. - A singlet for the -SH proton (may be broad and exchangeable with D₂O). | - Shift in the chemical shifts of the -CH₂- and -NH- protons upon coordination. - Disappearance of the -SH proton signal. |
| ¹³C NMR (ppm) | - A signal for the carbonyl carbon of the amide group (around 170 ppm). - A signal for the -CH₂- carbon. - Signals for the carbons of the thiadiazole ring. | - Shift in the chemical shifts of the carbonyl and thiadiazole ring carbons upon complexation. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the ligand. | - Molecular ion peaks corresponding to the metal complex, often showing isotopic patterns characteristic of the metal. |
| UV-Vis Spectroscopy | - Absorption bands in the UV region corresponding to π-π* and n-π* transitions of the thiadiazole ring and amide group. | - Shift in the absorption bands of the ligand (either blue or red shift) upon coordination. - Appearance of new bands in the visible region corresponding to d-d transitions of the metal ion (for transition metal complexes). |
Other Analytical Techniques
| Technique | Purpose |
| Elemental Analysis (C, H, N, S) | To determine the elemental composition of the ligand and its complexes and confirm their stoichiometry. |
| Molar Conductance Measurements | To determine the electrolytic nature of the metal complexes in a suitable solvent (e.g., DMF or DMSO). |
| Magnetic Susceptibility Measurements | To determine the magnetic moment of the metal complexes and infer their geometry (e.g., octahedral, tetrahedral). |
| Thermal Analysis (TGA/DSC) | To study the thermal stability of the complexes and identify the presence of coordinated or lattice water molecules.[10] |
PART 4: Application Protocols
The metal complexes of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide are expected to exhibit interesting biological activities. Here, we provide standard protocols for preliminary screening of their antimicrobial and anticancer properties.
Antimicrobial Activity Screening
The antimicrobial activity can be evaluated using the agar well diffusion method to determine the zone of inhibition, followed by the determination of the Minimum Inhibitory Concentration (MIC).[11][12]
Protocol 4: Agar Well Diffusion Method
| Step | Procedure |
| 1 | Prepare sterile nutrient agar plates. |
| 2 | Inoculate the agar plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli). |
| 3 | Punch wells of a specific diameter into the agar plates using a sterile cork borer. |
| 4 | Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells. |
| 5 | Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control. |
| 6 | Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 24 hours for bacteria). |
| 7 | Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates higher antimicrobial activity. |
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)
| Step | Procedure |
| 1 | Prepare a series of dilutions of the test compound in a suitable liquid growth medium in a 96-well microtiter plate. |
| 2 | Inoculate each well with a standardized suspension of the test microorganism. |
| 3 | Include a positive control (medium with inoculum, no compound) and a negative control (medium without inoculum). |
| 4 | Incubate the plate under appropriate conditions. |
| 5 | The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. |
In Vitro Anticancer Activity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][13][14][15]
Protocol 6: MTT Assay for Cytotoxicity
| Step | Procedure |
| 1 | Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a specific density and allow them to adhere overnight. |
| 2 | Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). |
| 3 | After the treatment period, add MTT solution to each well and incubate for 2-4 hours. |
| 4 | The viable cells will reduce the yellow MTT to purple formazan crystals. |
| 5 | Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol). |
| 6 | Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader. |
| 7 | The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). |
Diagram 4: Workflow for Biological Activity Screening
Caption: Overview of the screening process for biological activities.
Conclusion
The ligand 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide offers a promising platform for the development of novel coordination compounds. Its synthesis is straightforward, and it readily forms complexes with a range of transition metals. The resulting complexes can be thoroughly characterized by a suite of analytical techniques. The potential for these compounds in the development of new antimicrobial and anticancer agents warrants further investigation using the protocols outlined in this guide. This document serves as a foundational resource to empower researchers in exploring the rich coordination chemistry and therapeutic potential of this versatile ligand.
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Application Notes and Protocols for Evaluating the Diuretic Properties of Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the preclinical evaluation of novel thiadiazole derivatives as potential diuretic agents. The methodologies detailed herein are designed to rigorously assess the efficacy, potency, and mechanism of action of these compounds, ensuring scientific integrity and providing a solid foundation for further development.
Introduction: The Rationale for Thiadiazole-Based Diuretics
Thiadiazole derivatives represent a promising class of compounds in the search for novel diuretics. Their structural similarity to established thiazide and thiazide-like diuretics suggests a potential to interact with key renal targets involved in sodium and water reabsorption. Diuretics are fundamental in the management of conditions such as hypertension, heart failure, and edema.[1][2] The development of new diuretic agents with improved efficacy, safety profiles, or alternative mechanisms of action is a significant endeavor in cardiovascular and renal pharmacology. This document outlines a systematic approach to characterize the diuretic potential of novel thiadiazole derivatives, from initial in vivo screening to detailed mechanistic studies.
Unraveling the Mechanism of Action: Targeting the Sodium-Chloride Cotransporter
The primary target for thiazide and thiazide-like diuretics is the sodium-chloride cotransporter (NCC), located in the apical membrane of cells in the distal convoluted tubule (DCT) of the nephron.[3][4][5] By inhibiting NCC, these drugs block the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][6] This leads to an increase in the osmotic pressure within the tubule, causing more water to be retained and subsequently excreted as urine.[1][6] This natriuretic and diuretic effect is central to their therapeutic action.[4]
Some thiadiazole derivatives may also exhibit a secondary mechanism of action through the inhibition of carbonic anhydrase, an enzyme involved in bicarbonate reabsorption in the proximal tubule.[4][7] Evaluating both potential mechanisms is crucial for a complete pharmacological profile.
Below is a diagram illustrating the primary mechanism of action of thiazide-like diuretics.
Caption: Mechanism of action of thiadiazole derivatives targeting the NCC.
Experimental Workflow: A Multi-faceted Approach
A robust evaluation of diuretic properties requires a combination of in vivo, ex vivo, and in vitro studies. The following workflow provides a logical progression from initial screening to in-depth mechanistic characterization.
Caption: A streamlined workflow for evaluating diuretic properties.
In Vivo Evaluation: The Lipschitz Test and Saluretic Activity
The initial assessment of diuretic activity is best performed in a whole-animal model to account for complex physiological interactions. The Lipschitz test is a widely accepted method for this purpose.[8][9][10]
Protocol 1: Modified Lipschitz Test in Rats
Principle: This test evaluates the diuretic activity of a test compound by measuring the volume of urine excreted and the concentration of electrolytes (sodium, potassium, and chloride) in the urine over a specified period. The results are compared to a vehicle control and a standard diuretic (e.g., hydrochlorothiazide).[8][9][10]
Materials:
-
Male Wistar rats (150-200 g)
-
Metabolic cages for individual housing and urine collection[8][9]
-
Oral gavage needles
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Test thiadiazole derivatives
-
Standard diuretic (e.g., Hydrochlorothiazide, 25 mg/kg)[10]
-
Normal saline (0.9% NaCl)
-
Chloride titrator or ion-selective electrode for Cl- analysis[10]
Procedure:
-
Acclimatization: House rats in metabolic cages for at least 24 hours before the experiment to allow for adaptation.
-
Fasting: Withhold food for 18 hours prior to the experiment, but allow free access to water.[9]
-
Grouping: Divide the rats into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Standard diuretic
-
Group III-V: Test compound at different doses (e.g., low, medium, high)
-
-
Hydration: Administer normal saline (15 mL/kg) orally to all animals to ensure a uniform state of hydration.[11]
-
Dosing: Immediately after hydration, administer the vehicle, standard, or test compound orally.
-
Urine Collection: Place the rats back into their metabolic cages and collect urine at 5 and 24-hour intervals.[8][12]
-
Analysis:
Data Analysis:
-
Diuretic Action: (Urinary excretion of test group) / (Urinary excretion of control group).[12]
-
Diuretic Activity: (Diuretic action of test compound) / (Diuretic action of standard drug).[12] A value >1.50 is considered good diuretic activity.[16]
-
Saluretic Index: Na+ excretion / K+ excretion. This provides an indication of potassium-sparing effects.
-
Carbonic Anhydrase Inhibition Index: Cl- / (Na+ + K+). A ratio significantly less than 1 may suggest carbonic anhydrase inhibition.[10]
Ex Vivo and In Vitro Mechanistic Studies
To further elucidate the mechanism of action, ex vivo and in vitro models are indispensable.
Protocol 2: Isolated Perfused Kidney Model
Principle: The isolated perfused kidney allows for the study of renal function and drug effects in the absence of systemic influences.[17][18][19] This model is particularly useful for confirming the direct renal effects of the thiadiazole derivatives.
Procedure: This is a highly specialized technique requiring a dedicated perfusion apparatus. The general steps involve surgically isolating the kidney from an anesthetized animal (typically a rat or mouse), cannulating the renal artery, and perfusing the kidney with a physiological salt solution.[17][20] The test compound is then added to the perfusate, and changes in urine flow rate and electrolyte excretion are monitored.
Protocol 3: Cell-Based Assay for NCC Activity
Principle: A cell-based assay provides a direct measure of the inhibitory effect of the test compounds on the NCC transporter.[21][22] This can be achieved using cell lines that stably express the NCC, coupled with a fluorescent indicator that is sensitive to chloride influx.[23]
Procedure:
-
Culture HEK293 cells stably expressing human NCC and a chloride-sensitive fluorescent protein.
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with the test thiadiazole derivatives at various concentrations.
-
Initiate chloride influx by adding a high-chloride buffer.
-
Measure the change in fluorescence over time using a plate reader. A decrease in the rate of fluorescence quenching indicates inhibition of NCC-mediated chloride influx.[23]
Protocol 4: Carbonic Anhydrase Inhibition Assay
Principle: This colorimetric assay determines the inhibitory activity of the test compounds against carbonic anhydrase.[24][25] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically.[24]
Materials:
-
Carbonic anhydrase (from bovine or human erythrocytes)[24]
-
p-Nitrophenyl acetate (p-NPA)[24]
-
Assay buffer (e.g., Tris-HCl)[24]
-
Test thiadiazole derivatives
-
96-well microplate and plate reader[24]
Procedure:
-
Prepare solutions of the enzyme, substrate, and inhibitors.
-
In a 96-well plate, add the assay buffer, the test compound or standard inhibitor, and the enzyme solution.[24][27]
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution.[24]
-
Calculate the rate of reaction and the percentage of inhibition for each compound concentration.
Data Presentation and Interpretation
A clear and concise presentation of quantitative data is essential for comparative analysis.
Table 1: Summary of Diuretic and Saluretic Effects of Thiadiazole Derivatives
| Compound | Dose (mg/kg) | Urine Volume (mL/5h) | Na+ Excretion (mEq/L) | K+ Excretion (mEq/L) | Cl- Excretion (mEq/L) | Diuretic Activity | Saluretic Index (Na+/K+) |
| Vehicle | - | ||||||
| Standard | 25 | ||||||
| Test Cpd 1 | 10 | ||||||
| 30 | |||||||
| 100 | |||||||
| Test Cpd 2 | 10 | ||||||
| 30 | |||||||
| 100 |
Conclusion
The systematic application of the methodologies described in this guide will enable a thorough evaluation of the diuretic properties of novel thiadiazole derivatives. By combining in vivo screening with targeted ex vivo and in vitro assays, researchers can build a comprehensive pharmacological profile, identify promising lead candidates, and elucidate their mechanisms of action, thereby accelerating the drug development process.
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Title: A Systematic Approach to the Crystallization of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide for High-Resolution X-ray Analysis
An Application Note from Gemini Labs
Abstract
This application note provides a comprehensive guide and detailed protocols for obtaining single crystals of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide suitable for X-ray diffraction (XRD) analysis. Given the significance of 1,3,4-thiadiazole derivatives in medicinal chemistry and drug development, elucidating their precise three-dimensional structure is paramount.[1][2][3] This document moves beyond generic procedures to offer a systematic workflow, grounded in the principles of crystal engineering. We detail four primary crystallization techniques—Slow Evaporation, Vapor Diffusion, Slow Cooling, and Solvent Layering—and provide a robust troubleshooting framework to address common challenges such as oiling out, amorphous precipitation, and microcrystal formation.
Introduction: The Rationale for Structural Elucidation
The process of growing a high-quality single crystal is often the most critical and challenging step in determining a molecule's three-dimensional structure via X-ray crystallography.[4][5] For a molecule like 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, which contains multiple hydrogen bond donors and acceptors, understanding its solid-state conformation, packing, and intermolecular interactions is essential for rational drug design. A successful crystallization provides a highly ordered, three-dimensional lattice that diffracts X-rays in a distinct pattern, allowing for the precise mapping of atomic positions.[5]
This guide is designed for researchers aiming to overcome the empirical nature of crystallization by applying a logical, step-by-step methodology. The key to success lies in controlling the transition from a soluble state to a supersaturated state, from which nucleation and slow, ordered growth can occur.[6]
Foundational Concepts: Purity, Solubility, and Supersaturation
Before attempting any crystallization, two prerequisites must be met:
-
High Purity: The starting material should be of the highest possible purity (ideally >95%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered or unusable crystals.[7][8]
-
Solubility Profile: A thorough understanding of the compound's solubility in a range of solvents is essential for selecting an appropriate crystallization strategy.[9]
The goal of every technique is to bring a solution to a state of supersaturation slowly. In this metastable zone, molecules can transition from the solution phase to form a stable, well-ordered crystal lattice.[6] If this process occurs too quickly, the system may favor the formation of an amorphous solid, a multitude of tiny microcrystals, or an oil.[10]
Scientist's Insight: The acetamide functional group in the target molecule is a strong hydrogen bond donor and acceptor. This suggests that polar, hydrogen-bonding solvents may be particularly effective for crystallization.[10] Indeed, studies on similar 1,3,4-thiadiazole derivatives frequently report successful recrystallization from ethanol or aqueous ethanol.[11][12]
Protocol 2.1: Systematic Solubility Screening
-
Preparation: Aliquot approximately 2-5 mg of the compound into several clean, small vials.
-
Solvent Addition: To each vial, add a different solvent from the screening list (see Table 1) dropwise (e.g., 50 µL at a time), vortexing between additions.
-
Observation: Record the volume of solvent required to fully dissolve the compound at room temperature.
-
"High Solubility": Dissolves in < 0.2 mL. These solvents may be suitable for the "solvent" in vapor diffusion or layering techniques.
-
"Moderate Solubility": Dissolves in 0.2 - 1.0 mL. These are excellent candidates for slow evaporation or slow cooling methods.[7]
-
"Low/Insoluble": Does not fully dissolve in > 1.0 mL. These solvents are ideal candidates for use as the "anti-solvent" in vapor diffusion or layering.
-
| Solvent Category | Recommended Solvents for Screening | Boiling Point (°C) | Polarity Index | Key Characteristics |
| Polar Protic | Ethanol | 78 | 4.3 | Often successful for thiadiazole derivatives.[2][11][13] |
| Methanol | 65 | 5.1 | Higher polarity, more volatile than ethanol. | |
| Isopropanol | 82 | 3.9 | Less volatile, may slow evaporation. | |
| Polar Aprotic | Acetonitrile | 82 | 5.8 | Strong dipole moment. |
| Acetone | 56 | 5.1 | Highly volatile, use with caution for slow methods.[8] | |
| Dimethylformamide (DMF) | 153 | 6.4 | High boiling point, useful for slow cooling. | |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | High boiling point, strong solvent. | |
| Tetrahydrofuran (THF) | 66 | 4.0 | Can be prone to causing "oiling out".[4] | |
| Non-Polar | Toluene | 111 | 2.4 | Can be a useful anti-solvent. |
| Dichloromethane (DCM) | 40 | 3.1 | Very volatile, often used in layering/diffusion. | |
| Heptane/Hexane | 98 / 69 | 0.1 | Common anti-solvents. |
Table 1: A tiered list of solvents for initial solubility screening. Properties are approximate and serve as a guide.
Primary Crystallization Techniques: Protocols and Rationale
Based on the solubility screening, select one or more of the following high-probability techniques. It is highly recommended to set up multiple experiments in parallel using different solvents and conditions.
Slow Evaporation
This is the simplest method and often a good starting point.[4][10] It is best suited for solvents in which the compound has moderate solubility.
Protocol:
-
Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethanol) in a clean vial. Ensure no solid particles remain by filtering the solution through a syringe filter into a new, clean vial.
-
Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle.[14][15]
-
Place the vial in a location free from vibrations and significant temperature fluctuations.[7][16]
-
Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial, but monitor periodically for crystal growth.
Scientist's Insight: The number and size of the holes in the parafilm are critical variables.[14] Fewer or smaller holes will slow the evaporation rate, which generally leads to fewer, larger, and higher-quality crystals by preventing rapid nucleation.[10]
Vapor Diffusion
Vapor diffusion is arguably the most effective and versatile method for small molecules, especially when material is limited.[4][8] The compound is dissolved in a "good" solvent, which is then exposed to the vapor of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
Protocol:
-
In a small, open vial (e.g., 1 mL), dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (e.g., DMF, DMSO) to create a clear, concentrated solution.
-
Place this small vial inside a larger vial or jar (e.g., 20 mL scintillation vial).
-
Add 1-3 mL of a volatile anti-solvent (e.g., diethyl ether, pentane, toluene) to the larger vial, ensuring the level is below the top of the inner vial.
-
Seal the outer vial tightly and leave it in an undisturbed location.[4][8]
-
Crystals should form over several days as the anti-solvent vapor diffuses into the inner vial's solution.
Scientist's Insight: The choice of solvents is critical. The "good" solvent should be significantly less volatile than the anti-solvent to ensure diffusion proceeds in the correct direction.[16] Placing the setup in a refrigerator can slow the diffusion rate, providing more time for high-quality crystals to grow.[4][8]
Slow Cooling
This method is ideal for compounds that exhibit a significant increase in solubility with temperature.
Protocol:
-
Add the compound to a vial with a moderately soluble solvent (e.g., isopropanol, ethanol).
-
Heat the vial gently (e.g., on a hotplate or in a warm water bath) while stirring until all the solid dissolves. If necessary, add a small amount of additional solvent to achieve full dissolution.
-
Ensure the solution is saturated at the higher temperature. Filter the hot solution to remove any particulates.
-
Allow the solution to cool to room temperature as slowly as possible. This can be achieved by placing the vial in an insulated container (like a beaker packed with glass wool or a Dewar flask) or by simply turning off the heat source and letting it cool with the heating block.[9]
-
For solvents with low boiling points, a saturated room-temperature solution can be placed in a refrigerator or freezer to cool further.[9]
Solvent Layering (Liquid-Liquid Diffusion)
This technique involves carefully layering a solution of the compound on top of (or underneath) a miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly diffuse into one another.
Protocol:
-
Dissolve the compound in a minimal amount of a dense "good" solvent (e.g., DCM, chloroform) in a narrow container, such as a test tube or an NMR tube.
-
Very carefully and slowly, pipette a less dense, miscible anti-solvent (e.g., hexane, pentane) down the side of the tube to form a distinct layer on top of the solution.[7] The volume ratio of anti-solvent to solvent should be around 4:1 or 5:1.[7]
-
A slight turbidity at the interface is a good indicator that the conditions are promising.
-
Seal the tube and leave it in an undisturbed location.[7][16]
Experimental Decision Workflow
The following diagram illustrates a systematic approach to selecting and executing a crystallization strategy.
Figure 1. A decision workflow for selecting an appropriate crystallization method based on solubility screening results.
Troubleshooting Common Crystallization Challenges
Even with a systematic approach, crystallization can be unpredictable. The following guide addresses the most common failure modes.
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- 12. N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide dimethyl sulfoxide disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 15. Slow Evaporation Method [people.chem.umass.edu]
- 16. depts.washington.edu [depts.washington.edu]
Technical Support Center: Troubleshooting Low Yield in 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Synthesis
Welcome to the technical support center for the synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on addressing the prevalent issue of low product yield. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, optimization, and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide?
The synthesis is typically a two-step process. It begins with the preparation of the starting material, 2,5-dimercapto-1,3,4-thiadiazole (DMTD). This is followed by a selective S-alkylation of one of the thiol groups with a suitable 2-carbon acetyl-containing electrophile, such as 2-chloroacetamide.
Q2: What is the most common reason for low yields in this synthesis?
The most frequent cause of low yield of the desired mono-alkylated product is the formation of the bis-alkylated side product, 2,2'-[(1,3,4-thiadiazole-2,5-diyl)bis(sulfanediyl)]diacetamide. The starting material, DMTD, possesses two nucleophilic thiol groups, and controlling the reaction to favor mono-alkylation over di-alkylation is the primary challenge.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (DMTD), you can visualize the consumption of the reactant and the formation of new products. The desired mono-alkylated product will have a different Rf value than both the starting material and the bis-alkylated byproduct.
Q4: What are the expected spectroscopic features of the desired product?
While specific data for the target molecule is not widely published, based on analogous compounds, you can expect the following:
-
¹H NMR: A singlet for the methylene protons (S-CH₂-C=O) and broad signals for the amide (NH₂) and thiol (SH) protons.
-
¹³C NMR: Resonances for the carbonyl carbon of the acetamide, the methylene carbon, and the carbons of the thiadiazole ring.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and S-H stretching (thiol).
In-Depth Troubleshooting Guide for Low Yield
Low yield in the synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a multifaceted problem. The following guide breaks down the potential causes and provides systematic solutions.
Visualizing the Reaction Pathway and Potential Pitfalls
The reaction scheme below illustrates the desired transformation and the competing side reaction.
Caption: Reaction scheme for the synthesis of the target molecule and the formation of the bis-alkylated side product.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving low-yield issues.
Caption: A systematic workflow for troubleshooting low product yield.
Issue 1: Predominance of Unreacted Starting Material (DMTD)
If analysis of your crude product shows a significant amount of unreacted 2,5-dimercapto-1,3,4-thiadiazole, consider the following:
-
Insufficient Base: The deprotonation of the thiol group is essential for its nucleophilic attack on the 2-chloroacetamide. Ensure at least one equivalent of a suitable base is used. For mono-alkylation, a slight excess of the base relative to the alkylating agent is often beneficial.
-
Base Strength: The choice of base is critical. A weak base may not sufficiently deprotonate the thiol, leading to a sluggish or incomplete reaction. Conversely, an overly strong base can promote side reactions. Common bases for this type of reaction include potassium carbonate and sodium hydride.[1]
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature. Monitor the reaction over time to determine the point of maximum conversion without significant side product formation.
-
Reagent Quality: Ensure the 2-chloroacetamide and the base are of high purity and anhydrous, as moisture can quench the base and hinder the reaction.
Issue 2: Formation of the Bis-Alkylated Side Product
This is the most common pitfall. The mono-alkylated product still possesses a free thiol group that can be further alkylated. To favor mono-alkylation:
-
Stoichiometry is Key: Use a molar excess of the starting material (DMTD) relative to the 2-chloroacetamide. A common starting point is a 2:1 ratio of DMTD to the alkylating agent.
-
Controlled Addition of the Alkylating Agent: Instead of adding the 2-chloroacetamide all at once, add it dropwise as a solution to the reaction mixture containing the DMTD and the base. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant DMTD over the newly formed mono-alkylated product.
-
Choice of Solvent: The solvent can influence the reactivity of the nucleophile. Polar aprotic solvents like DMF or acetonitrile are commonly used.[1][2] Experimenting with different solvents may help to optimize the selectivity.
| Parameter | Recommendation for Mono-alkylation | Rationale |
| DMTD : 2-Chloroacetamide Ratio | 2 : 1 (or higher) | Increases the probability of the alkylating agent reacting with DMTD. |
| Base : 2-Chloroacetamide Ratio | 1.1 : 1 | Ensures sufficient deprotonation for the initial reaction. |
| Addition of 2-Chloroacetamide | Slow, dropwise addition | Maintains a low concentration of the electrophile. |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Solubilizes the reactants and facilitates the SN2 reaction.[1][2] |
Issue 3: Complex Mixture and Purification Difficulties
A complex reaction mixture can arise from various side reactions or degradation of the product.
-
Temperature Control: Excessive heat can lead to decomposition of the thiadiazole ring or other unwanted side reactions. Maintain a controlled temperature throughout the reaction.
-
Work-up Procedure: The work-up is crucial for isolating the product. After the reaction is complete, quenching with water and extracting with a suitable organic solvent is a common procedure. Acidification of the aqueous layer may be necessary to protonate any remaining thiolate salts before extraction.
-
Purification Technique: Recrystallization from a suitable solvent, such as ethanol, is often effective for purifying the final product.[3] If recrystallization is insufficient, column chromatography may be necessary.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
This protocol is adapted from a known method for the synthesis of DMTD.[3]
-
In a reaction vessel, prepare a solution of sodium hydroxide in water and cool it.
-
In an inert atmosphere, add hydrazine hydrate to the cooled sodium hydroxide solution.
-
Slowly add carbon disulfide to the mixture. The molar ratio of hydrazine hydrate to carbon disulfide to sodium hydroxide should be approximately 1 : 2.2-2.4 : 1.55-1.95.[3]
-
Stir the reaction mixture at a controlled temperature (e.g., 20-100 °C) for 1-10 hours.[3]
-
After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid or hydrochloric acid) to a pH where the product precipitates.
-
Filter the solid product, wash it with water, and dry it. Recrystallization from ethanol can be performed for further purification.[3]
Protocol 2: Synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (Representative Protocol)
This is a representative protocol based on analogous S-alkylation reactions. Optimization will likely be necessary.
-
To a solution of 2,5-dimercapto-1,3,4-thiadiazole (2 equivalents) in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate, 1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the thiolate salt.
-
Prepare a solution of 2-chloroacetamide (1 equivalent) in the same solvent.
-
Add the 2-chloroacetamide solution dropwise to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction by TLC. The reaction may require gentle heating (e.g., 40-60 °C) to go to completion.
-
Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
References
- Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5.... Google Patents.
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. National Institutes of Health. Available at: [Link]
-
N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
-
Salts of 2,5-dimercapto-1,3,4-thiadiazole. ResearchGate. Available at: [Link]
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. National Institutes of Health. Available at: [Link]
Sources
- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole produced by said method - Google Patents [patents.google.com]
optimizing reaction conditions for the synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide derivatives
Technical Support Center: Synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide derivatives. This guide is designed for chemistry professionals engaged in drug discovery and development. It provides in-depth answers to common challenges and troubleshooting strategies to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for this synthesis?
The synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide derivatives is primarily achieved via a nucleophilic substitution reaction (SN2). The process begins with the deprotonation of a thiol group on the starting material, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), using a suitable base. This generates a highly nucleophilic thiolate anion, which then attacks the electrophilic carbon atom of a 2-haloacetamide (e.g., 2-chloroacetamide or 2-bromoacetamide), displacing the halide to form the desired carbon-sulfur bond.
Q2: Why is the tautomerism of the starting material, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), a critical consideration?
2,5-dimercapto-1,3,4-thiadiazole (DMTD) exists in a dynamic equilibrium between several tautomeric forms, most notably the dithiol and the dithione forms.[1] While the dithione form may be more stable in the solid state, the reaction proceeds through the deprotonation of the thiol tautomer. Understanding this equilibrium is crucial because the reaction conditions (solvent, base, temperature) can influence the availability of the reactive thiol form. The deprotonated thiolate is the active nucleophile, and reaction efficiency depends on its successful generation.
Caption: Tautomerism and Reaction Pathway of DMTD.
Q3: What are the most common solvents and bases used, and what is the rationale for their selection?
The choice of solvent and base is critical for controlling reaction rate and selectivity (mono- vs. di-substitution). Polar aprotic solvents are generally preferred as they effectively dissolve the starting materials and the intermediate thiolate salt without participating in the reaction. The base should be strong enough to deprotonate the thiol group but not so strong that it promotes side reactions.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Solvents | Dimethylformamide (DMF), Acetonitrile (ACN), Acetone, Ethanol | DMF: Excellent solvating power for DMTD and its salts, but can be difficult to remove during work-up. ACN: Good balance of polarity and volatility, making it a common choice for easy work-up.[2] Ethanol/Acetone: Greener options, but the solubility of the DMTD salt might be lower, potentially slowing the reaction. |
| Bases | Potassium Carbonate (K₂CO₃), Triethylamine (TEA), Sodium Hydroxide (NaOH), Sodium Ethoxide (NaOEt) | K₂CO₃: A mild, inexpensive inorganic base. Its heterogeneity in some solvents can help control the reaction rate. TEA: A common organic base, easy to remove. Good for reactions where a homogenous solution is desired.[3] NaOH/NaOEt: Stronger bases that ensure complete deprotonation but may increase the risk of di-substitution and hydrolysis of the acetamide group if not used carefully. |
Troubleshooting Guide: Optimizing Your Synthesis
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low Yield of the Desired Product with Significant Unreacted DMTD
-
Probable Cause 1: Incomplete Deprotonation. The base may be too weak, wet, or insufficient to fully generate the thiolate nucleophile.
-
Solution:
-
Ensure the base is anhydrous, especially when using K₂CO₃.
-
Consider switching to a slightly stronger base (e.g., from TEA to K₂CO₃ or a catalytic amount of NaOH in ethanol).
-
Use a full equivalent of the base relative to the thiol group you intend to react.
-
-
-
Probable Cause 2: Poor Solubility of Reactants. The DMTD or its generated salt may not be fully dissolved in the chosen solvent, limiting its availability to react.
-
Solution:
-
Switch to a more polar solvent like DMF to improve solubility.
-
Gently warm the reaction mixture (e.g., to 40-50 °C) to aid dissolution, while monitoring for byproduct formation via Thin Layer Chromatography (TLC).[4]
-
-
-
Probable Cause 3: Insufficient Reaction Time. The reaction may be slow under the chosen conditions and has not reached completion.
Problem 2: Excessive Formation of the Di-substituted Byproduct
This is the most common challenge, arising from the alkylation of both sulfur atoms on the DMTD core.
-
Probable Cause 1: Incorrect Stoichiometry. Using a 1:1 molar ratio or an excess of the 2-haloacetamide electrophile will inevitably lead to di-substitution.
-
Solution:
-
Employ a molar excess of the nucleophile, DMTD. A starting ratio of 1.2 to 1.5 equivalents of DMTD to 1 equivalent of 2-haloacetamide is recommended to statistically favor mono-alkylation.
-
-
-
Probable Cause 2: High Reactivity / Poor Control. Adding the reagents too quickly or running the reaction at an elevated temperature can lead to a loss of selectivity. The initially formed mono-substituted product can be deprotonated and react again before all the initial DMTD is consumed.
-
Solution:
-
Slow Addition: Add the 2-haloacetamide solution dropwise to the solution of deprotonated DMTD over a prolonged period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile, favoring reaction with the more abundant DMTD.
-
Temperature Control: Perform the reaction at room temperature or below (e.g., 0-5 °C) to moderate the reaction rate and enhance selectivity.[6]
-
-
-
Probable Cause 3: Choice of Base. A very strong base can generate the di-anion of DMTD, which is highly reactive and will readily form the di-substituted product.
-
Solution:
-
Use a milder base like K₂CO₃ or TEA.[3] These are often sufficient to generate the mono-anion without significantly producing the di-anion.
-
-
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Problem 3: Product is an Oil or Difficult to Purify
-
Probable Cause 1: Residual High-Boiling Solvent. Solvents like DMF can be challenging to remove completely and can cause the final product to be oily.
-
Solution:
-
After the reaction is complete, pour the mixture into a large volume of ice-cold water to precipitate the crude product.
-
If the product remains oily, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with water and then brine to remove residual DMF.
-
Dry the final product under a high vacuum for an extended period.
-
-
-
Probable Cause 2: Presence of Impurities. The product may be contaminated with byproducts or unreacted starting materials.
-
Solution:
-
Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Column Chromatography: If recrystallization fails, purification by column chromatography on silica gel is the most reliable method.[3][4] Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate to separate the components.
-
-
Optimized Experimental Protocol
This protocol is designed to favor the selective synthesis of the mono-substituted product.
Caption: General Experimental Workflow for Mono-substitution.
Methodology:
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2,5-dimercapto-1,3,4-thiadiazole (DMTD, 1.2 mmol) and anhydrous potassium carbonate (1.5 mmol).
-
Dissolution: Add acetonitrile (20 mL) and stir the suspension vigorously at room temperature for 30 minutes to facilitate the deprotonation of one of the thiol groups.
-
Electrophile Addition: In a separate beaker, dissolve 2-chloroacetamide (1.0 mmol) in acetonitrile (5 mL). Add this solution dropwise to the stirring DMTD suspension over 30-60 minutes using a dropping funnel.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress every hour by taking a small aliquot and running a TLC (e.g., using a 1:1 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the limiting reagent (2-chloroacetamide) is consumed, filter the reaction mixture to remove the potassium carbonate and any formed salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Add deionized water (30 mL) to the crude residue and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the dried organic solution under reduced pressure to yield the crude product. Purify either by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography.
References
-
Amer Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(8), 604-611. Available at: [Link]
-
Li, W.-Y., et al. (2013). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. De Gruyter. Available at: [Link]
-
Asnaashari, S., et al. (2021). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Drug Design, Development and Therapy. Available at: [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Jain, A. K., et al. (2013). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]
-
Özbek, N., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]
-
de Oliveira, A. B., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]
-
Çolak, A. S., & Çolak, F. (2021). Thiadiazoles and Their Properties. ISRES Publishing. Available at: [Link]
- Barr, D. A., et al. (2022). 2, 5-dimercapto-1, 3, 4-thiadiazole ('DMTD') derivatives. Google Patents.
-
Nikolova, R., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules. Available at: [Link]
-
Kumar, A., et al. (2011). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
Technical Support Center: Navigating the Stability and Degradation of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Welcome to the dedicated technical support center for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to proactively address the stability and degradation challenges associated with this promising, yet sensitive, molecule. As a compound featuring two reactive sulfanyl groups, understanding its chemical liabilities is paramount for obtaining reliable and reproducible experimental results. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols grounded in established chemical principles and field-proven insights.
I. Core Concepts: Understanding the Instability of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
The primary source of instability in 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide arises from the presence of two thiol (-SH) groups. These functional groups are susceptible to oxidation, which can lead to the formation of disulfide bridges, altering the molecule's structure, and likely its biological activity.[1][2] This oxidative degradation is a key consideration in all aspects of handling, from storage to experimental use.
II. Frequently Asked Questions (FAQs)
Q1: I'm seeing a loss of potency of my compound over a short period. What is the likely cause?
A1: The most probable cause is oxidative degradation. The thiol groups in the molecule are prone to oxidation, leading to the formation of dimers or higher-order oligomers through disulfide bond formation.[1][2] This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, and elevated temperatures. To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible and to use de-gassed solvents.
Q2: My analytical chromatogram (HPLC) shows multiple peaks that are not present in the initial analysis of the compound. What could these be?
A2: These additional peaks are likely degradation products. The most common degradation pathway is the oxidation of the thiol groups to form a disulfide-linked dimer. Other possibilities include further oxidation to sulfonic acids or hydrolysis of the acetamide group under strongly acidic or basic conditions. A properly developed stability-indicating HPLC method is essential to separate the parent compound from these degradants.
Q3: What are the ideal storage conditions for this compound to ensure long-term stability?
A3: For optimal stability, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide should be stored as a solid in a tightly sealed container at low temperature (-20°C or -80°C).[3] The container headspace should be flushed with an inert gas like argon or nitrogen to displace oxygen.[4][5] If storing in solution, use de-gassed, anhydrous solvents and store at low temperatures for the shortest possible duration.
Q4: Can I use standard buffers for my in vitro assays with this compound?
A4: Caution is advised. Buffers containing metal ions (e.g., phosphate buffers with trace metal contaminants) can catalyze the oxidation of thiols. Consider using chelating agents like EDTA in your buffers to sequester trace metals. Also, be mindful of the pH of your buffer, as the rate of thiol oxidation can be pH-dependent. Slightly acidic conditions are generally preferred for storing thiol-containing compounds to minimize the concentration of the more reactive thiolate anion.[6]
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent biological activity in assays. | 1. Degradation of the compound due to oxidation. 2. Incompatibility with assay components. | 1. Prepare fresh stock solutions for each experiment from solid material. 2. Use de-gassed solvents and buffers. 3. Include a chelating agent (e.g., EDTA) in your buffers. 4. Analyze the purity of the stock solution by HPLC before use. |
| Appearance of new peaks in HPLC analysis over time. | 1. Oxidative dimerization. 2. Hydrolysis of the acetamide moiety. 3. Photodegradation. | 1. Confirm the identity of the new peaks using LC-MS. 2. Implement stricter inert atmosphere handling procedures. 3. For solutions, store protected from light. 4. Evaluate the stability of the compound in the mobile phase. |
| Poor solubility or precipitation of the compound in aqueous buffers. | 1. The compound may have limited aqueous solubility. 2. Formation of insoluble disulfide-linked oligomers. | 1. Determine the aqueous solubility of the compound. 2. Consider using a co-solvent (e.g., DMSO, ethanol) in your stock solution, being mindful of its compatibility with your assay. 3. If oxidation is suspected, prepare solutions under inert conditions. |
| Discoloration of the solid compound or solutions. | 1. Formation of colored degradation products. | 1. Discontinue use of the discolored material. 2. Re-evaluate storage conditions and handling procedures. 3. Characterize the colored impurity if possible. |
IV. Experimental Protocols: Best Practices and Methodologies
A. Protocol for Handling and Storage of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
-
Receiving and Initial Storage: Upon receipt, immediately store the solid compound in a desiccator at -20°C or below. The container should be tightly sealed.
-
Weighing and Aliquoting: When weighing the solid, perform the operation in a glove box under an inert atmosphere of nitrogen or argon if possible. If a glove box is not available, work quickly in a low-humidity environment. Prepare aliquots of the solid to avoid repeated opening of the main container.
-
Preparation of Stock Solutions:
-
Use high-purity, anhydrous solvents (e.g., DMSO, DMF).
-
De-gas the solvent by sparging with nitrogen or argon for at least 15-20 minutes prior to use.
-
Prepare the stock solution under an inert atmosphere if possible.
-
Store stock solutions in tightly sealed vials with minimal headspace, at -20°C or below, and protected from light.
-
-
Preparation of Working Solutions:
-
Use de-gassed buffers and aqueous solutions.
-
Consider the addition of a chelating agent such as EDTA to a final concentration of 0.1-1 mM to prevent metal-catalyzed oxidation.
-
Prepare working solutions fresh for each experiment and use them immediately.
-
B. Workflow for Investigating Compound Stability (Forced Degradation Study)
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
C. Generic Stability-Indicating HPLC Method
While a specific validated method for this compound is not publicly available, the following provides a good starting point for method development.
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to suppress the ionization of the thiol groups and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. | To ensure the elution of both the parent compound and any potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at a wavelength of maximum absorbance (determine by UV scan) and/or Mass Spectrometry (MS) | UV for quantification and MS for identification of degradation products. |
| Column Temperature | 30-40°C | To ensure reproducible retention times. |
V. Visualization of Potential Degradation Pathway
The primary anticipated degradation pathway for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is oxidative dimerization.
Caption: Primary oxidative degradation pathway.
VI. Concluding Remarks
The successful use of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide in research and development hinges on a thorough understanding and proactive management of its stability. By implementing the best practices for handling and storage outlined in this guide, and by employing appropriate analytical methods to monitor its purity, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes.
VII. References
-
Ahmed, B., et al. (2011). Synthesis of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 33(5), 695-700.
-
Clerici, F., Pocar, D., & Guido, M. (2001). Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity. Journal of Medicinal Chemistry, 44(6), 931-936.
-
Guha, P. C. (1922). Ayur-Vedic medicine. Journal of the Indian Chemical Society, 1, 151-158.
-
Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2).
-
Hogg, D. R., & Robertson, A. (1979). The ambident nucleophilicity of sulphenate anions. Journal of the Chemical Society, Perkin Transactions 1, 1125-1127.
-
Kuivila, H. G., & Armour, A. G. (1957). Electrophilic Displacement Reactions. IX. Effects of Substituents on Rates of Reactions between Hydrogen Peroxide and Benzeneboronic Acid. Journal of the American Chemical Society, 79(21), 5659-5662.
-
Lin, Y. I., & Lang, S. A. (1980). Selective reduction of nitro-heterocycles with sodium sulfide in aqueous p-dioxane. The Journal of Organic Chemistry, 45(24), 4857-4860.
-
Mohammed, A. J., & Adnan, S. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
-
Nagy, P., & Ashby, M. T. (2007). Reactive sulfur species: kinetics and mechanism of the hydrolysis of cysteine thiosulfinate ester. Chemical Research in Toxicology, 20(9), 1364-1372.
-
Nti-Addae, K. W., Laurence, J. S., Skinner, A. L., & Stella, V. J. (2011). Reversion of sulfenamide prodrugs in the presence of free thiol-containing proteins. Journal of Pharmaceutical Sciences, 100(8), 3023-3027.
-
Pattison, D. I., & Davies, M. J. (2001). Absolute rate constants for the reaction of hypochlorous acid with proteins and amino acids. Chemical Research in Toxicology, 14(10), 1453-1464.
-
Şener, N., & Gür, M. (2018). Novel 1,3,4-thiadiazole compounds derived from 4-phenylbutyric acid: Synthesis, characterization and DFT studies. Balıkesir University Institute of Science and Technology, 20(1), 327-340.
-
Trivedi, M. V., et al. (2009). Thiol-disulfide interchange reactions in proteins. Biotechnology and Applied Biochemistry, 52(Pt 1), 1-11.
-
Weizmann Institute of Science. (2024). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Retrieved from [Link]
-
Xiong, M. H., et al. (2011). A very mild procedure using air as the oxidant to conjugate methoxy-poly(ethylene glycol)-thiol to nanographene oxide-thiol by a disulfane linkage. Chemical Communications, 47(33), 9345-9347.
-
Zhang, Y., et al. (2015). Synthetic Methods of Disulfide Bonds Applied in Drug Delivery Systems. Current Organic Chemistry, 20(14), 1478-1489.
-
Zuman, P. (2004). Thiol-disulfide exchange. Encyclopedia of electrochemistry.
Sources
purification techniques for removing impurities from 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Welcome to the technical support center for the purification of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for common purification challenges. My aim is to equip you with the knowledge to troubleshoot and optimize your purification protocols, ensuring the highest purity of your target compound.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, presented in a question-and-answer format.
Question 1: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?
Answer: An off-color in your product typically indicates the presence of impurities. The most common culprits are residual elemental sulfur from the synthesis of the 2,5-dimercapto-1,3,4-thiadiazole starting material or polymeric by-products formed under harsh reaction conditions like high temperatures.[1]
-
Expert Recommendation:
-
Recrystallization: The most effective initial step is recrystallization. Ethanol or a mixture of ethanol and water is often a good starting point for thiadiazole derivatives.[1] The colored impurities are often less soluble in the recrystallization solvent at lower temperatures and can be removed by hot filtration or will remain in the mother liquor upon cooling.
-
Activated Charcoal Treatment: If recrystallization alone is insufficient, you can treat a solution of your crude product with a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Gently heat the solution with the charcoal for a short period, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious, as charcoal can also adsorb your desired product, potentially reducing your yield.
-
Column Chromatography: If the discoloration persists, column chromatography is a highly effective method. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane) can separate the colored impurities from your target compound.
-
Question 2: I am observing a significant amount of a less polar impurity in my TLC analysis. What could it be and how do I remove it?
Answer: A prominent less polar spot on your TLC plate is likely the di-substituted by-product, 2,2'-[(1,3,4-thiadiazole-2,5-diyl)bis(sulfanediyl)]diacetamide. This impurity arises when both sulfanyl groups of the starting 2,5-dimercapto-1,3,4-thiadiazole react with 2-chloroacetamide.
-
Expert Recommendation:
-
Column Chromatography: This is the most reliable method to separate the mono- and di-substituted products. Due to the significant polarity difference (the di-substituted product is less polar), a well-chosen solvent system for silica gel chromatography will provide excellent separation.
-
Solvent System Optimization for Chromatography: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or acetone. Monitor the separation using TLC to identify the optimal solvent ratio for eluting your target compound while retaining the di-substituted impurity on the column.
-
Question 3: My NMR spectrum shows the presence of unreacted 2,5-dimercapto-1,3,4-thiadiazole. How can I eliminate this starting material?
Answer: Residual 2,5-dimercapto-1,3,4-thiadiazole indicates an incomplete reaction. Due to its acidic nature (from the thiol groups), it can often be removed with a basic wash or by exploiting its different solubility profile.
-
Expert Recommendation:
-
Aqueous Basic Wash: Dissolve your crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. The basic solution will deprotonate the acidic thiol groups of the starting material, forming a salt that is soluble in the aqueous layer and can thus be separated. Afterward, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
Recrystallization: If the starting material is present in small amounts, a carefully executed recrystallization can also be effective, as its solubility will differ from your target product.
-
Question 4: I'm struggling with the product precipitating as an oil instead of crystals during recrystallization. What should I do?
Answer: "Oiling out" is a common issue where the compound separates from the solution as a supercooled liquid rather than forming a crystalline solid. This often happens when the solution is cooled too quickly or when the concentration of the product is too high.
-
Expert Recommendation:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This will induce crystallization.
-
Solvent System Modification: If the above methods fail, you may need to adjust your recrystallization solvent. Try a different solvent or a solvent mixture. Adding a co-solvent in which your compound is less soluble can sometimes promote crystallization.
-
Detailed Purification Protocols
Here are step-by-step guides for the most common and effective purification techniques for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
Protocol 1: Recrystallization
This method is ideal for removing small amounts of impurities with different solubility profiles than the target compound.
Materials:
-
Crude 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of the hot solvent until it does.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or by-products), perform a hot filtration by quickly passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Caption: Recrystallization workflow for purification.
Protocol 2: Silica Gel Column Chromatography
This technique is excellent for separating compounds with different polarities, such as the target mono-substituted product from the di-substituted by-product.
Materials:
-
Crude 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3, 1:1, etc.) if necessary.
-
Fraction Collection: Collect the eluent in small fractions.
-
TLC Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Caption: Column chromatography purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide? A1: Pure 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is expected to be a pale yellow or off-white solid. Significant deviation from this, such as a dark brown or bright yellow color, suggests the presence of impurities.
Q2: How can I confirm the purity of my final product? A2: Purity should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry are essential for confirming the chemical structure and identifying any residual impurities.
Q3: Are there any specific safety precautions I should take during the purification of this compound? A3: Yes. As with any laboratory work, always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound contains sulfur and may have an unpleasant odor. It is advisable to work in a well-ventilated fume hood. The solvents used for purification, such as hexane, dichloromethane, and ethyl acetate, are flammable and/or volatile, so handle them with care and away from ignition sources.
Q4: Can I use other purification techniques besides recrystallization and column chromatography? A4: While recrystallization and column chromatography are the most common and generally effective methods, other techniques could be considered for specific situations:
-
Acid-Base Extraction: As mentioned in the troubleshooting guide, this can be very effective for removing acidic or basic impurities.
-
Preparative HPLC: For achieving very high purity on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This is particularly useful for separating closely related impurities.
References
- Resolving impurities in the synthesis of 1,3,4-Thiadiazole-2,5-dithiol. Benchchem.
- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. National Institutes of Health.
- Synthesis of 2,5-Dimersapto-1,3,4-Thiadiazol Products. International Journal on Integrated Education.
- Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
- CN114401949A - 2, 5-dimercapto-1, 3, 4-thiadiazole ('DMTD') derivatives. Google Patents.
Sources
identifying common side products in 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide synthesis
Welcome to the technical support center for the synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important thiadiazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to side product formation and purification.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) with 2-chloroacetamide in the presence of a base. While this reaction appears straightforward, the bifunctional nature of DMTD and the reactivity of the reagents can lead to a mixture of products, necessitating careful control of reaction conditions and robust purification strategies.
This guide will focus on the identification and mitigation of the most common side products, empowering you to optimize your synthetic protocol for higher yield and purity.
II. Troubleshooting Guide: Side Product Identification and Mitigation
This section addresses specific issues you may encounter during your synthesis, providing a systematic approach to troubleshooting.
Q1: My reaction mixture shows multiple spots on TLC, with one major spot having a significantly lower Rf value than my target product. What is this likely to be?
A1: This is a classic sign of the formation of the di-substituted byproduct, 2,2'-[(1,3,4-thiadiazole-2,5-diyl)bis(sulfanyl)]diacetamide.
-
Causality: The starting material, 2,5-dimercapto-1,3,4-thiadiazole, has two nucleophilic thiol groups. If the stoichiometry of 2-chloroacetamide to the thiadiazole is not carefully controlled, or if the reaction is allowed to proceed for too long, both thiol groups can be alkylated, leading to the di-substituted product.[1] This byproduct is significantly more polar than the desired mono-substituted product, resulting in a lower Retention factor (Rf) on silica gel TLC plates.
-
Identification:
-
Mass Spectrometry (MS): The di-substituted product will have a molecular weight corresponding to the addition of two acetamide groups to the DMTD core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you will observe a single peak for the methylene protons of the two equivalent acetamide groups, and the integration will correspond to four protons. In the ¹³C NMR spectrum, you will see a single set of signals for the two identical acetamide side chains.
-
-
Mitigation Strategies:
-
Stoichiometry Control: Use a 1:1 molar ratio of 2,5-dimercapto-1,3,4-thiadiazole to 2-chloroacetamide. It is often beneficial to use a slight excess of the thiadiazole to favor mono-substitution.
-
Slow Addition: Add the 2-chloroacetamide solution dropwise to the reaction mixture containing the deprotonated thiadiazole. This maintains a low concentration of the alkylating agent, reducing the likelihood of di-alkylation.
-
Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-substituted product.
-
Q2: I've noticed an impurity with a similar polarity to my desired product, making purification by column chromatography difficult. What could this be?
A2: You may be observing impurities arising from the hydrolysis of either the starting material, 2-chloroacetamide, or the product itself, especially if the reaction is run under strongly basic conditions for an extended period.
-
Causality: The use of strong bases like sodium hydroxide to deprotonate the thiol can also catalyze the hydrolysis of the amide bond in 2-chloroacetamide to form sodium chloroacetate and ammonia.[2][3][4] Similarly, the acetamide functional group in the desired product can also be susceptible to hydrolysis under harsh basic or acidic conditions during workup, yielding the corresponding carboxylic acid.
-
Potential Hydrolysis Byproducts:
-
From 2-chloroacetamide: 2-hydroxyacetamide and glycolic acid (after workup).
-
From the product: 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid.
-
-
Identification:
-
pH Monitoring: During the reaction and workup, carefully monitor the pH. A highly basic or acidic environment increases the risk of hydrolysis.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool to detect these impurities, which will have different molecular weights and retention times compared to the desired product.
-
-
Mitigation Strategies:
-
Choice of Base: Use a milder base, such as potassium carbonate or triethylamine, which is sufficient to deprotonate the thiol without significantly promoting amide hydrolysis.
-
Reaction Time and Temperature: Minimize the reaction time and avoid excessive heating to reduce the extent of hydrolysis.
-
Controlled Workup: Neutralize the reaction mixture carefully during workup to avoid prolonged exposure to harsh pH conditions.
-
Q3: My final product yield is low, and I suspect some of my starting material, 2-chloroacetamide, is being consumed in a side reaction. What could be happening?
A3: It is possible that 2-chloroacetamide is undergoing self-condensation, especially in the presence of a strong base.
-
Causality: 2-chloroacetamide possesses an enolizable proton on the α-carbon. In the presence of a strong base, it can form an enolate that can then act as a nucleophile and attack another molecule of 2-chloroacetamide. This can lead to a variety of self-condensation products. While this is a less commonly reported side reaction in this specific synthesis, it is a known reactivity pattern for α-halo carbonyl compounds.[5][6]
-
Identification:
-
Complex TLC Profile: The presence of multiple, often difficult-to-characterize spots on the TLC plate could indicate self-condensation.
-
NMR of Crude Product: The ¹H NMR spectrum of the crude reaction mixture may show complex signals in the aliphatic region that do not correspond to the starting materials or the desired product.
-
-
Mitigation Strategies:
-
Pre-formation of the Thiolate: A highly effective strategy is to first deprotonate the 2,5-dimercapto-1,3,4-thiadiazole with the base to form the thiolate salt. Then, slowly add the 2-chloroacetamide to the pre-formed nucleophile. This ensures that the 2-chloroacetamide preferentially reacts with the more nucleophilic thiolate rather than with itself.
-
Use of a Weaker Base: As with hydrolysis, using a milder base can disfavor the formation of the 2-chloroacetamide enolate.
-
III. Frequently Asked Questions (FAQs)
-
What is the ideal solvent for this reaction?
-
Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used as they effectively dissolve the reactants and facilitate the S-alkylation reaction. Ethanol can also be used, particularly when using a base like sodium ethoxide.
-
-
How can I effectively purify the final product?
-
Column Chromatography: This is the most common method for separating the desired mono-substituted product from the di-substituted byproduct and other impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water) can further enhance its purity.
-
-
What analytical techniques are essential for characterizing the product and impurities?
-
Thin-Layer Chromatography (TLC): For monitoring the progress of the reaction and assessing the purity of the fractions during column chromatography.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and identify the structures of any isolated byproducts.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule, such as the N-H and C=O stretches of the acetamide and the S-H stretch of the free thiol.
-
IV. Experimental Protocol: A Validated Approach
This protocol provides a reliable starting point for the synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, incorporating strategies to minimize side product formation.
Materials:
-
2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
-
2-Chloroacetamide
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine solution
Procedure:
-
Reaction Setup: To a stirred solution of 2,5-dimercapto-1,3,4-thiadiazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.1 eq). Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Dissolve 2-chloroacetamide (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water and stir for 15 minutes. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
V. Visualizing Reaction Pathways and Troubleshooting
To further clarify the chemical transformations and the logical flow of troubleshooting, the following diagrams are provided.
Caption: Main reaction pathway and formation of the di-substituted byproduct.
Sources
- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Darzens reaction - Wikipedia [en.wikipedia.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Improving the Solubility of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the aqueous solubility of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, a compound representative of the often challenging 1,3,4-thiadiazole class, for biological assays.
Understanding the Challenge: Physicochemical Properties
Before attempting solubilization, it is crucial to understand the inherent properties of the molecule. The structure of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide contains key functional groups that dictate its solubility behavior.
The core of the molecule is a 1,3,4-thiadiazole ring. A critical feature of this and related structures like 1,3,4-thiadiazole-2,5-dithiol is the existence of thione-thiol tautomerism.[1][2] In the solid state or in solution, the molecule can exist in equilibrium between a dithiol form and a dithione form.[1][2] The two exocyclic sulfanyl groups (-SH) are acidic and can be deprotonated. This suggests that the compound's solubility is likely to be highly dependent on pH.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when preparing this compound for biological assays.
Q1: My compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous cell culture medium or buffer. What is happening?
A1: This is a classic sign of a compound with poor aqueous solubility. DMSO is an excellent organic solvent capable of dissolving a wide range of non-polar compounds.[4] However, when the DMSO stock is diluted into an aqueous medium, the solvent environment abruptly changes from organic to overwhelmingly aqueous. The final concentration of DMSO may be too low to keep your compound in solution, causing it to "crash out" or precipitate.[5] Often, the final DMSO concentration in cell-based assays must be kept low (ideally below 0.1% and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[5][6]
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure your final DMSO concentration is within the non-toxic range for your specific cell line (typically <0.5%).[5][7]
-
Modify Dilution Method: Instead of adding the compound stock directly to the full volume of media, try pre-mixing the media with a similar concentration of DMSO before adding the compound. Then, add the concentrated compound stock dropwise while gently vortexing the media.[5][8] This can prevent localized high concentrations of the compound from forming and precipitating.[8]
-
Lower the Final Compound Concentration: Your desired concentration may simply be above the compound's thermodynamic solubility limit in the final assay medium. Test a range of lower concentrations to find the maximum achievable soluble concentration.
Q2: What is the most logical first step to systematically improve the solubility of this compound?
A2: Given the presence of acidic thiol groups, the most powerful and direct initial approach is to investigate the effect of pH adjustment . The solubility of ionizable compounds can be dramatically influenced by pH.[5][9] For a weak acid like this compound, increasing the pH above its acid dissociation constant (pKa) will deprotonate the thiol groups, forming a more soluble anionic salt.
A systematic pH-solubility profile is the recommended first experiment. This will determine the pH range where the compound is most soluble and whether this range is compatible with your biological assay.
Q3: My assay is pH-sensitive and must be run at pH 7.4. What are my options if pH adjustment isn't viable?
A3: If you are constrained to a specific pH, the next steps involve using formulation excipients. The main strategies are:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of non-polar compounds.[10]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that has significantly higher aqueous solubility.[11][12][13]
-
Surfactants: While effective, surfactants can be disruptive to cell membranes and are often reserved for simpler biochemical assays rather than cell-based ones.
It is critical to run vehicle control experiments to ensure that any excipient used does not interfere with the assay or cause toxicity on its own.[14]
Q4: Which co-solvents are safe to use in cell-based assays?
A4: The choice of co-solvent must balance solubilizing power with low cellular toxicity.
-
DMSO: The most common, but its concentration must be minimized.[6]
-
Ethanol: Can be used, but it is also cytotoxic and volatile. Concentrations should generally be kept below 0.5%.[6][15]
-
Polyethylene Glycol (PEG), especially PEG 400, and Propylene Glycol (PG): These are often better tolerated by cells than DMSO or ethanol and can be effective solubilizers.[10][15]
A study evaluating various co-solvents found that ethanol and methanol demonstrated lower cytotoxicity compared to surfactants like Tween 20 and Tween 80 in several cancer cell lines.[15] However, tolerability is cell-line dependent and must be determined empirically.
| Co-solvent | Typical Max Concentration (Cell-based Assays) | Notes |
| DMSO | < 0.5%, ideally < 0.1%[4][5] | Most common, but can have biological effects.[6] |
| Ethanol | < 0.5%[15] | Volatile, can be more rapidly cytotoxic than DMSO.[6] |
| PEG 400 | 1-5% (must be tested) | Generally well-tolerated.[10] |
| Propylene Glycol | 1-5% (must be tested) | Another common, low-toxicity option.[10] |
Q5: How do I choose the right cyclodextrin and prepare a stock solution?
A5: The most commonly used cyclodextrins in pharmaceutical formulations are hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[11] These derivatives have much higher aqueous solubility and lower toxicity than the parent β-cyclodextrin.[16]
The choice depends on the specific drug, but HP-β-CD is a very common starting point. Formation of the inclusion complex is a dynamic process. A straightforward method for preparing a stock solution is the co-solvent lyophilization method, or a simpler lab-scale version.[11] You would dissolve the cyclodextrin in your aqueous buffer and dissolve your compound in a minimal amount of a suitable organic solvent (like ethanol or acetonitrile). The compound solution is then added dropwise to the stirring cyclodextrin solution. Gentle warming or sonication can facilitate complex formation.
Experimental Workflows & Protocols
Workflow 1: Decision Tree for Solubility Enhancement
This diagram outlines a systematic approach to tackling solubility issues for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
Caption: Decision workflow for selecting a solubilization strategy.
Protocol 1: pH-Solubility Profile Determination
Objective: To determine the aqueous solubility of the compound as a function of pH.
Materials:
-
2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide powder
-
Series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
1N HCl and 1N NaOH for fine pH adjustment[17]
-
Microcentrifuge tubes
-
Shaker/vortexer
-
pH meter
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Prepare a set of buffers at various pH points (e.g., pH 4, 6, 7.4, 8, 9, 10).
-
Add an excess amount of the compound powder to a fixed volume (e.g., 1 mL) of each buffer in a microcentrifuge tube. Ensure solid is visible.
-
Seal the tubes and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 min) to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant. Crucially, do not disturb the pellet.
-
Measure the final pH of the supernatant to confirm it has not changed.
-
Dilute the supernatant in a suitable solvent (this may be the buffer itself at high pH, or DMSO/methanol for analysis) and quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max or HPLC).
-
Plot solubility (e.g., in µg/mL or µM) versus the final measured pH.
Protocol 2: Co-solvent Screening and Validation
Objective: To find a biocompatible co-solvent system that enhances solubility without inducing unacceptable cytotoxicity.
Procedure: Part A: Solubility Assessment
-
Prepare stock solutions of potential co-solvents (e.g., 50% PEG 400 in water, 50% Propylene Glycol in water).
-
Prepare a series of co-solvent/buffer (e.g., PBS at pH 7.4) mixtures, for example: 1%, 2%, 5%, and 10% of the co-solvent.
-
Determine the compound's solubility in each mixture using the equilibrium method described in Protocol 1.
Part B: Cytotoxicity Validation
-
Culture your specific cell line in a 96-well plate to the desired confluency.
-
Prepare "vehicle control" media containing the same concentrations of co-solvent as tested in Part A (e.g., media + 1% PEG 400, media + 2% PEG 400, etc.). Do not add your compound. Include a "media only" control.
-
Replace the existing media in the wells with the vehicle control media.
-
Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method (e.g., MTT, MTS, or CellTiter-Glo® assay).
-
Determine the highest concentration of the co-solvent that does not significantly reduce cell viability (e.g., >90% viability compared to the media-only control). This is your maximum tolerable co-solvent concentration.
Protocol 3: Preparation of a Cyclodextrin Stock Solution
Objective: To prepare a concentrated stock solution of the compound using a cyclodextrin for enhanced aqueous solubility.
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Compound powder
-
Assay buffer (e.g., PBS, pH 7.4)
-
Ethanol or other suitable water-miscible solvent
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10-20% (w/v) solution of HP-β-CD in your desired assay buffer. For example, dissolve 1 g of HP-β-CD in buffer and bring the final volume to 10 mL. Stir until fully dissolved.
-
In a separate small glass vial, dissolve your compound in a minimal amount of ethanol to create a concentrated solution (e.g., 10-20 mg in 100-200 µL).
-
While vigorously stirring the HP-β-CD solution, add the ethanolic compound solution drop-by-drop. The solution may become transiently cloudy but should clear as the inclusion complex forms.
-
Once all the compound solution is added, cover the vial (e.g., with foil) and allow it to stir for several hours (4-24 hours) at room temperature to maximize complexation.
-
(Optional) Gentle warming (37-40°C) or sonication can be used to aid dissolution if needed.[4]
-
Once the solution is clear, sterile-filter it through a 0.22 µm filter to remove any undissolved particulates or potential microbial contamination.
-
This clear, filtered solution is your final stock solution. The concentration should be confirmed via an analytical method like HPLC.
Mechanism Visualization: pH-Dependent Solubilization
The following diagram illustrates the chemical principle behind using pH to solubilize 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
Caption: Equilibrium between the insoluble neutral and soluble anionic forms.
Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a final document.
By following this structured, evidence-based approach, researchers can overcome the solubility challenges presented by compounds like 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, enabling accurate and reproducible results in their biological assays.
References
-
National Institutes of Health (NIH). "Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments." Available at: [Link]
-
MDPI. "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches." Available at: [Link]
-
MDPI. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends." Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "Cyclodextrins in delivery systems: Applications." Available at: [Link]
-
OAText. "Inclusion complex formation of cyclodextrin with its guest and their applications." Available at: [Link]
-
Research Journal of Pharmacognosy. "The effect of some cosolvents and surfactants on viability of cancerous cell lines." Available at: [Link]
-
ResearchGate. "Techniques to improve the solubility of poorly soluble drugs." Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "Compound Management for Quantitative High-Throughput Screening." Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." Available at: [Link]
-
ResearchGate. "Considerations regarding use of solvents in in vitro cell based assays." Available at: [Link]
-
Semantic Scholar. "Considerations regarding use of solvents in in vitro cell based assays." Available at: [Link]
-
Taylor & Francis Online. "Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track." Available at: [Link]
-
Indian Journal of Pharmaceutical and Biological Research. "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review." Available at: [Link]
-
Aragen Life Sciences. "Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions." Available at: [Link]
-
ACS Publications. "Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays." Available at: [Link]
-
Ziath. "Compound Solubility and HTS Screening." Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "Considerations regarding use of solvents in in vitro cell based assays." Available at: [Link]
-
ResearchGate. "Is it necessary to adjust the pH of a solution prepared with DMSO and PBS for cell culture?" Available at: [Link]
-
PubChem. "Sulfonamide deriv., 6." Available at: [Link]
-
ResearchGate. "ChemInform Abstract: Tautomerism of 2,5-Dimercapto-1,3,4-thiadiazole and Synthesis of Thiadiazoloacridines." Available at: [Link]
-
ResearchGate. "Any suggestions for treating DMSO soluble compound in cell culture?" Available at: [Link]
-
Wikipedia. "1,3,4-Thiadiazol-2,5-dithiol." Available at: [Link]
-
Haz-Map. "2,5-Dimercapto-1,3,4-thiadiazole." Available at: [Link]
-
SpectraBase. "2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide." Available at: [Link]
-
NIST WebBook. "5-Acetamido-1,3,4-thiadiazole-2-sulfonamide." Available at: [Link]
-
PubChem. "2-{[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide." Available at: [Link]
-
National Institutes of Health (NIH). "2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate." Available at: [Link]
-
MDPI. "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review." Available at: [Link]
-
SpectraBase. "2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide." Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Thiadiazol-2,5-dithiol – Wikipedia [de.wikipedia.org]
- 3. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpbr.in [ijpbr.in]
- 11. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. mdpi.com [mdpi.com]
- 17. plantcelltechnology.com [plantcelltechnology.com]
Technical Support Center: Optimization of Spectroscopic Analysis for 1,3,4-Thiadiazoles
Welcome to the technical support center for the spectroscopic analysis of 1,3,4-thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your spectroscopic experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop self-validating systems for robust and reproducible results.
Introduction: The Spectroscopic Nuances of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a vital pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Accurate structural elucidation and purity assessment are paramount, and this relies on the precise application of various spectroscopic techniques. This guide provides a structured approach to optimizing parameters for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses of these heterocyclic compounds, complete with troubleshooting FAQs to address common experimental hurdles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of 1,3,4-thiadiazole derivatives. However, the unique electronic environment of the thiadiazole ring and the potential for complex substitution patterns can lead to challenging spectra.
Frequently Asked Questions & Troubleshooting
Q1: Why are the aromatic protons in my substituted 1,3,4-thiadiazole showing complex, overlapping multiplets that are difficult to assign?
A1: This is a common issue arising from the similar electronic environments of protons on different aromatic rings attached to the thiadiazole core.
-
Causality: The 1,3,4-thiadiazole ring can influence the chemical shifts of substituents at the C2 and C5 positions, but this influence may not be sufficient to resolve all aromatic signals, especially in standard magnetic field strengths.
-
Troubleshooting Steps:
-
Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). This will increase chemical shift dispersion, potentially resolving the overlapping signals.
-
2D NMR Techniques: Utilize two-dimensional NMR experiments.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled proton networks within the same aromatic ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To establish through-space correlations between protons on the thiadiazole ring (if any) and the attached aromatic systems, aiding in the assignment of specific rings.
-
HMBC (Heteronuclear Multiple Bond Correlation): To correlate protons to carbons two or three bonds away. This is invaluable for assigning protons on an aromatic ring to the carbon of the thiadiazole ring to which it is attached.[3]
-
-
Solvent Titration: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆). The aromatic solvent-induced shifts (ASIS) can alter the chemical shifts of nearby protons, potentially resolving overlapping signals.
-
Q2: I'm observing broad peaks for my N-H or O-H protons. How can I confirm their presence and improve peak shape?
A2: Broadening of exchangeable protons (like N-H and O-H) is typically due to chemical exchange with residual water in the solvent or intermolecular hydrogen bonding.
-
Causality: The rate of proton exchange affects the observed signal. Fast exchange leads to sharp, averaged signals, while intermediate exchange rates cause significant broadening, sometimes to the point where the peak disappears into the baseline.
-
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. Exchangeable protons (N-H, O-H) will be replaced by deuterium, causing their signals to disappear from the ¹H NMR spectrum. This is a definitive test.
-
Dry Solvent: Ensure you are using a freshly opened or properly dried deuterated solvent to minimize the water content.
-
Temperature Variation: Acquiring the spectrum at a lower temperature can slow down the exchange rate, leading to sharper signals. Conversely, increasing the temperature can sometimes sharpen signals by moving into the fast exchange regime.
-
Q3: The chemical shifts for the carbons in the 1,3,4-thiadiazole ring are not what I expected based on literature values. What could be the cause?
A3: The electronic environment of the C2 and C5 carbons of the 1,3,4-thiadiazole ring is highly sensitive to the nature of the substituents.
-
Causality: Electron-donating groups (EDGs) will shield the ring carbons, causing an upfield shift (lower ppm value), while electron-withdrawing groups (EWGs) will deshield them, resulting in a downfield shift (higher ppm value). Typical chemical shifts for the C2 and C5 carbons of substituted 1,3,4-thiadiazoles are observed in the range of 158-181 ppm.[1][4]
-
Troubleshooting Steps:
-
Substituent Effects: Carefully consider the electronic properties of your substituents. Compare your data with literature compounds having similar substitution patterns.
-
Solvent Effects: The polarity of the solvent can influence the chemical shifts. Ensure you are comparing your data to literature values obtained in the same solvent.
-
2D NMR for Confirmation: Use HMBC to correlate protons on the substituents to the specific thiadiazole ring carbons (C2 and C5). This will definitively confirm your assignments.
-
Optimized Protocol for NMR Analysis of 1,3,4-Thiadiazoles
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 1,3,4-thiadiazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good starting point due to its ability to dissolve a wide range of organic compounds and its effect on sharpening N-H and O-H protons).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
-
Initial 1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C{¹H} NMR spectrum.
-
If the compound is novel, acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Advanced 2D Spectra for Structural Confirmation:
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) H-C correlations. This is crucial for connecting different fragments of the molecule.
-
COSY (Correlation Spectroscopy): To identify H-H coupling networks.
-
Table 1: Typical NMR Chemical Shift Ranges for 1,3,4-Thiadiazole Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
| ¹³C | Thiadiazole C2/C5 | 158 - 181 | Highly dependent on substituents.[1][4] |
| ¹H | Aromatic Protons | 6.7 - 8.4 | Influenced by substituents on the aromatic rings.[4] |
| ¹H | N-H (Amine/Amide) | 7.0 - 11.5 | Often broad; position is solvent and concentration dependent.[1][5] |
FT-IR Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 1,3,4-thiadiazoles, it is particularly useful for confirming the presence of the heterocyclic ring and various substituents.
Frequently Asked Questions & Troubleshooting
Q1: I am not seeing the characteristic C=N stretching vibration for the thiadiazole ring. Is my synthesis incorrect?
A1: The C=N stretching vibration of the 1,3,4-thiadiazole ring can sometimes be weak or overlap with other signals.
-
Causality: The intensity of an IR absorption band is related to the change in dipole moment during the vibration. The symmetry of the substitution pattern on the thiadiazole ring can sometimes reduce the change in dipole moment for the C=N stretch, leading to a weak signal. It typically appears in the range of 1639-1649 cm⁻¹.[2][6]
-
Troubleshooting Steps:
-
Look for Other Corroborating Bands: Do not rely on a single band. Look for other characteristic vibrations, such as the C-S stretch (often weak, around 1183-1187 cm⁻¹) and the N-N stretch (around 1015-1045 cm⁻¹).[1][7]
-
Check for Overlapping Signals: The C=N stretch can overlap with aromatic C=C stretching vibrations, which occur in a similar region (around 1600 cm⁻¹).
-
Sample Preparation: If using a KBr pellet, ensure the sample is thoroughly ground and homogeneously mixed. For thin-film analysis, ensure the film is of appropriate thickness.
-
Q2: My spectrum has a very broad absorption in the 3200-3500 cm⁻¹ region, making it difficult to identify N-H or O-H stretches. What is the cause?
A2: A very broad absorption in this region is almost always due to the presence of water, either in the sample or in the KBr.
-
Causality: The O-H stretching vibration of water is very intense and broad. If your compound also has O-H or N-H groups, the water signal can obscure them.
-
Troubleshooting Steps:
-
Dry Your Sample: Ensure your compound is thoroughly dried under vacuum before analysis.
-
Dry Your KBr: If making a pellet, dry the KBr in an oven at >100 °C for several hours and store it in a desiccator.
-
Run a Background Spectrum: Always run a fresh background spectrum before your sample to subtract atmospheric water vapor.
-
Consider ATR-FTIR: Attenuated Total Reflectance (ATR) is often less sensitive to atmospheric moisture and requires minimal sample preparation.
-
Optimized Protocol for FT-IR Analysis
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Acquire a background spectrum.
-
Place a small amount of the dry, solid sample onto the crystal and apply pressure using the anvil.
-
Acquire the sample spectrum.
-
-
Data Interpretation:
Table 2: Key FT-IR Absorption Bands for 1,3,4-Thiadiazole Derivatives
| Wavenumber (cm⁻¹) | Vibration | Notes |
| 3200 - 3400 | N-H Stretch | Can be sharp for secondary amines or broad for hydrogen-bonded systems.[4] |
| 3000 - 3100 | Aromatic C-H Stretch | Typically multiple weak to medium sharp peaks.[7] |
| 1639 - 1649 | C=N Stretch (Thiadiazole) | Can be weak or overlap with aromatic C=C stretches.[2][6] |
| ~1500 - 1600 | Aromatic C=C Stretch | Multiple bands of varying intensity. |
| 1505 - 1546 | N=N Stretch (Azo group) | Present in azo-substituted thiadiazoles.[4][6] |
| 1183 - 1187 | C-S Stretch | Often weak and can be difficult to assign definitively.[1] |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The analysis of 1,3,4-thiadiazoles often reveals multiple absorption bands corresponding to various π → π* and n → π* transitions.
Frequently Asked Questions & Troubleshooting
Q1: The λₘₐₓ (wavelength of maximum absorbance) of my compound is different from the literature value. What could be the reason?
A1: The λₘₐₓ is highly sensitive to the solvent environment and the electronic nature of substituents.
-
Causality (Solvatochromism): The polarity of the solvent can stabilize the ground state and the excited state of the molecule to different extents. This energy difference determines the λₘₐₓ. A change in solvent can lead to a hypsochromic (blue) or bathochromic (red) shift.[8]
-
Troubleshooting Steps:
-
Verify the Solvent: Ensure you are using the exact same solvent as reported in the literature. Even different grades of the same solvent can sometimes have an effect.
-
Check the pH: If your molecule has acidic or basic functional groups, the pH of the solution can significantly alter the electronic structure and thus the UV-Vis spectrum. Buffer the solution if necessary.
-
Consider Substituent Effects: Small changes in the substituents on the aromatic rings can lead to significant shifts in λₘₐₓ.
-
Q2: My absorbance readings are not stable and are drifting over time. What is happening?
A2: Drifting absorbance readings can be caused by several factors, including sample degradation, precipitation, or instrument instability.
-
Causality: Some 1,3,4-thiadiazole derivatives may have limited stability in certain solvents or when exposed to light (photodegradation). Alternatively, if the compound's solubility limit is reached, it may slowly precipitate out of solution, causing the absorbance to decrease.
-
Troubleshooting Steps:
-
Check Solubility: Ensure your compound is fully dissolved and that the concentration is below its solubility limit in the chosen solvent.
-
Protect from Light: Keep the sample in the dark as much as possible before and during the measurement.
-
Instrument Warm-up: Allow the spectrophotometer's lamp to warm up for at least 15-20 minutes for a stable output.[9]
-
Run a Solvent Blank: Re-run the solvent blank to check for instrument drift.
-
Optimized Protocol for UV-Vis Analysis
-
Solvent Selection: Choose a UV-grade solvent in which the compound is stable and soluble, and which is transparent in the wavelength range of interest. Methanol or ethanol are common choices.[4]
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.2 and 0.8 for optimal accuracy.
-
Data Acquisition:
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Record the spectrum of the sample solution over the desired wavelength range (e.g., 200-700 nm).
-
Identify the λₘₐₓ values.
-
Mass Spectrometry
Mass spectrometry is essential for determining the molecular weight of the compound and can provide valuable structural information through the analysis of fragmentation patterns.
Frequently Asked Questions & Troubleshooting
Q1: I am not observing the molecular ion peak (M⁺ or [M+H]⁺) in my mass spectrum. How can I confirm the molecular weight?
A1: The absence of a molecular ion peak is common in electron ionization (EI) for compounds that are prone to fragmentation. Using a soft ionization technique is the best solution.
-
Causality: High-energy ionization methods like EI can impart so much energy to the molecule that it fragments completely before it can be detected.
-
Troubleshooting Steps:
-
Use Soft Ionization: Switch to a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is particularly well-suited for many 1,3,4-thiadiazole derivatives and will typically show a strong protonated molecule peak ([M+H]⁺) or other adducts like [M+Na]⁺.[10]
-
Check for Adducts: In ESI, look for common adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) to confirm the molecular weight.
-
Lower the Fragmentation Energy: If using tandem MS (MS/MS), ensure the collision energy is low enough in the initial scan to observe the precursor ion.
-
Q2: The fragmentation pattern is very complex. How can I begin to interpret it?
A2: The fragmentation of 1,3,4-thiadiazoles can be complex but often follows predictable pathways involving cleavage of the heterocyclic ring.
-
Causality: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragment ions. Common fragmentation pathways for 1,3,4-thiadiazoles involve the loss of substituents and cleavage of the thiadiazole ring itself.[10]
-
Troubleshooting Steps:
-
High-Resolution MS (HRMS): Use HRMS to obtain the exact mass of the parent ion and its fragments. This allows for the determination of the elemental composition of each fragment, which is a critical step in proposing fragmentation mechanisms.[4]
-
Tandem MS (MS/MS): Isolate the molecular ion and then induce fragmentation. This simplifies the spectrum by showing only the fragments that arise from your compound of interest.
-
Identify Characteristic Losses: Look for the loss of known substituents (e.g., loss of an acetyl group). The fragmentation of the 1,3,4-thiadiazole ring itself can lead to characteristic fragment ions.[10]
-
Workflow and Logic Diagrams
To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows.
Caption: Decision-making flowchart for troubleshooting common NMR spectroscopy issues.
References
-
Wyrzykiewicz, E., et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 23(11), 2943. Available at: [Link]
-
Aslan, F., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29329-29341. Available at: [Link]
-
Popiołek, Ł., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3591. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(7), 598-608. Available at: [Link]
-
Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. Available at: [Link]
-
Klimek, R., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(9), 2045-2055. Available at: [Link]
-
Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. Available at: [Link]
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Kadhim, W. A., et al. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 10(6), 1-13. Available at: [Link]
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Kumar, M., et al. (2023). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PROTEINASE ACTION. Journal of Emerging Technologies and Innovative Research, 10(7), f592-f598. Available at: [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. ResearchGate. Available at: [Link]
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SpectraBase. (n.d.). T[1][4][10]hiadiazole, 2-amino-5-(4-chlorobenzyl)-. Available at: [Link]
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Ferreira, V. F., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522. Available at: [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Problems. Department of Chemistry. Available at: [Link]
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Bakhtin, M. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 849. Available at: [Link]
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Bhaskar, B., et al. (2020). Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry, 34(15), e8813. Available at: [Link]
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Hoser, G., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(21), 7109. Available at: [Link]
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Biocompare. (2021). Spectrophotometer Troubleshooting Guide. Available at: [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(7), 598-608. Available at: [Link]
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Matwijczuk, A., et al. (2017). Spectroscopic studies of dual fluorescence effects in a selected 1,3,4-thiadiazole derivative in organic solvents and aqueous solutions. Annales Universitatis Mariae Curie-Sklodowska, sectio AA – Chemia, 72(1), 11. Available at: [Link]
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Escoffier. (n.d.). Spectrometric Identification Of Organic Compounds Solutions Manual. Available at: [Link]
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ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Available at: [Link]
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El-Sayed, I. H., et al. (2015). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 62(1), 59-66. Available at: [Link]
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Nguyen, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Quarterly Reviews, 6(3), 395-406. Available at: [Link]
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Matwijczuk, A., et al. (2017). Spectroscopic studies of dual fluorescence effects in a selected 1,3,4-thiadiazole derivative in organic solvents and aqueous solutions. Semantic Scholar. Available at: [Link]
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Schab-Balcerzak, E., et al. (2023). Optimization of Bulk Heterojunction Photovoltaic Structures with Heterocyclic Derivatives. Materials, 16(9), 3393. Available at: [Link]
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Al-Adilee, K. J., & Al-Juboori, A. M. H. (2017). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of Metal Ions. Journal of Kerbala University, 15(1), 1-12. Available at: [Link]
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El-Sayed, I. H., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of the Chinese Chemical Society, 62(1), 59-66. Available at: [Link]
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SpectraBase. (n.d.). 1,3,4-Thiadiazole-2,5-dithiol. Available at: [Link]
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Popiołek, Ł., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PMC. Available at: [Link]
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Gucwa, K., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PMC. Available at: [Link]
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Science Ready. (2021, August 8). How to Approach Spectroscopy Questions // HSC Chemistry [Video]. YouTube. Available at: [Link]
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Mukamel, S., et al. (2021). Selective Enhancement of Spectroscopic Features by Quantum Optimal Control. The Journal of Physical Chemistry Letters, 12(16), 4060-4066. Available at: [Link]
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overcoming challenges in the scale-up synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Technical Support Center: Scale-Up Synthesis of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. The following content moves beyond simple procedural outlines to address the nuanced challenges of scale-up, focusing on safety, efficiency, impurity control, and process robustness. We will explore the causality behind common issues and provide field-proven solutions.
Section 1: Synthesis Overview and Core Challenges
The synthesis of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide is typically a two-step process. The first step involves the cyclization of thiosemicarbazide with carbon disulfide to form the key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol. The second step is the selective N-acylation of this intermediate.
Step 2: Selective N-Acylation
Question 3: My final product is contaminated with an impurity of the same mass. How do I improve selectivity for N-acylation over S-acylation?
Answer: This is the most common chemical challenge in this synthesis. The 5-amino-1,3,4-thiadiazole-2-thiol intermediate exists in a tautomeric equilibrium between the thiol and thione forms, and both the amino nitrogen and the sulfur are nucleophilic. [1]Achieving high selectivity is a matter of controlling the reaction conditions to favor N-acylation.
-
Causality (The "Why"):
-
N-Acylation (Desired): Generally favored under neutral or slightly acidic conditions. The amino group is a harder nucleophile and reacts preferentially with the hard electrophilic carbonyl carbon of the acylating agent.
-
S-Acylation (Isomeric Impurity): Favored under basic conditions. A strong base will deprotonate the thiol group, forming a highly nucleophilic thiolate anion (a soft nucleophile), which will readily attack the acylating agent.
-
Di-Acylation (High MW Impurity): Occurs under harsh conditions with an excess of the acylating agent.
-
-
Troubleshooting Protocol for High Selectivity:
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium carbonate as acid scavengers. If an acid scavenger is needed (e.g., when using acetyl chloride), a milder, non-nucleophilic base like pyridine or triethylamine is acceptable, but its stoichiometry must be carefully controlled.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMAc, or even acetic acid as the solvent. Acetic acid can act as both a solvent and a catalyst, protonating the sulfur and reducing its nucleophilicity while leaving the amino group available for reaction.
-
Use Acetic Anhydride: Acetic anhydride is generally preferred over acetyl chloride for scale-up. It is less aggressive, and the acetic acid byproduct helps maintain a slightly acidic environment that favors N-acylation.
-
Temperature Control: Keep the reaction temperature low initially (e.g., 0-10°C) during the addition of the acylating agent, then allow it to slowly warm to room temperature. This minimizes the energy available for side reactions.
-
Question 4: The final product is an off-white or yellow solid, and standard recrystallization doesn't remove the color. What purification strategy should I adopt?
Answer: Persistent color often indicates the presence of trace, highly conjugated impurities or degradation products. A multi-step purification approach is often necessary at scale.
-
Causality (The "Why"): The thiadiazole ring system can be susceptible to oxidative degradation, especially if trace metals are present or if the product is exposed to air at high temperatures for extended periods. These degradation products can be highly colored and may have similar solubility to the desired product, making simple recrystallization ineffective.
-
Advanced Purification Protocol:
-
Initial Crude Isolation: After the reaction is complete, quench the mixture by pouring it into a large volume of ice-cold water. This will precipitate the crude product and help separate it from water-soluble reagents and byproducts. Filter and wash the crude solid thoroughly with water.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., hot DMF or ethanol). Add 1-2% w/w of activated carbon (charcoal) to the solution. Heat with stirring for 15-30 minutes. The activated carbon will adsorb the colored impurities.
-
Filtration: Filter the hot solution through a pad of Celite® or another filter aid to remove the carbon. This step must be done carefully to avoid leaving carbon particles in the final product.
-
Recrystallization: Allow the clear, hot filtrate to cool slowly for recrystallization. If the product crashes out too quickly, consider using a co-solvent system (e.g., DMF/water or Ethanol/water) to improve crystal growth.
-
Final Wash: Wash the filtered, pure crystals with a cold, non-polar solvent like diethyl ether or hexane to remove any residual solvent from the crystallization process. [2]
-
Section 3: Scalable Synthesis Protocol
This protocol incorporates the troubleshooting insights for a robust and safe process suitable for a 20L reactor.
Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
-
Vessel Preparation: Ensure the 20L glass-lined reactor is clean, dry, and static-free. Ground all components. Purge the vessel with nitrogen for at least 30 minutes.
-
Reagent Charge: Charge thiosemicarbazide (911 g, 10.0 mol) and ethanol (8 L) to the reactor. Begin agitation to form a slurry.
-
Base Addition: Add potassium hydroxide (617 g, 11.0 mol) to the slurry. The temperature may rise slightly. Cool to 20-25°C.
-
CS2 Addition: Under a strong nitrogen flow, add carbon disulfide (761 g, 600 mL, 10.0 mol) via a sub-surface dip tube over a period of 60-90 minutes, ensuring the internal temperature does not exceed 40°C.
-
Reaction: Once the addition is complete, heat the mixture to a gentle reflux (~50-55°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to 10°C. In a separate vessel, prepare a solution of concentrated HCl (~1 L) in water (5 L). Slowly transfer the reaction mixture into the acid solution with vigorous stirring, keeping the temperature below 20°C.
-
Isolation: The product will precipitate as a pale-yellow solid. Stir for 30 minutes, then filter. Wash the cake thoroughly with cold water (3 x 2 L) until the filtrate is neutral (pH 6-7).
-
Drying: Dry the solid in a vacuum oven at 50-60°C to a constant weight. Expected yield: 1.1 - 1.2 kg (83-90%).
Protocol 2: Synthesis of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide
-
Vessel Preparation: Use a clean, dry, nitrogen-purged 20L reactor.
-
Reagent Charge: Charge the dried 5-amino-1,3,4-thiadiazole-2-thiol (1.1 kg, 8.26 mol) and glacial acetic acid (6 L) to the reactor.
-
Acylation: Cool the resulting slurry to 10-15°C. Add acetic anhydride (843 g, 780 mL, 8.26 mol) dropwise over 60 minutes, maintaining the temperature below 25°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours. The slurry should become a clearer solution before the product begins to precipitate. Monitor by HPLC for the disappearance of the starting material.
-
Isolation: Quench the reaction by slowly pouring the mixture into 20 L of ice-cold water with vigorous stirring. The product will precipitate as a white or off-white solid.
-
Purification: Filter the solid and wash with copious amounts of water. If necessary, perform the activated carbon treatment and recrystallization as described in the troubleshooting guide (Question 4).
-
Drying: Dry the purified solid in a vacuum oven at 60-70°C. Expected yield: 1.2 - 1.35 kg (83-93%).
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the critical process parameters (CPPs) I must monitor?
-
A: For Step 1: Temperature, CS2 addition rate, and agitation speed. For Step 2: Temperature and acylating agent addition rate. These directly control reaction safety and the impurity profile.
-
-
Q: What analytical methods are recommended for in-process control (IPC)?
-
A: High-Performance Liquid Chromatography (HPLC) with a C18 column is ideal. It can effectively separate the starting material, intermediate, final product, and key impurities (like the S-acetylated isomer). For Step 1, Thin Layer Chromatography (TLC) can be a faster, qualitative check for the disappearance of thiosemicarbazide.
-
-
Q: Can I use a one-pot method for this synthesis?
-
A: While some one-pot syntheses for similar compounds exist, they are not recommended for scale-up of this particular molecule. [3]The vastly different optimal conditions for cyclization (basic/neutral) and selective N-acylation (acidic) make a two-step process with isolation of the intermediate far more robust, controllable, and safer.
-
-
Q: What is the typical solid form of the final product?
-
A: N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide is typically a stable, crystalline solid. Proper control of the final precipitation or recrystallization is crucial to ensure a consistent particle size distribution, which is important for formulation and downstream processing.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69403, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide. PubChem. Retrieved from [Link]
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Sharma, R., & Kumar, R. (2012). Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. International Journal of ChemTech Research, 4(3), 948-961. Available at: [Link]
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Chemtronics. (n.d.). Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. Chemtronics. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Chemistry Central Journal, 16(1), 1-14. Available at: [Link]
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Drapak, I. V., et al. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmacia, 66(2), 65-72. Available at: [Link]
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Kovalenko, S., et al. (2019). A Challenging Synthesis of New 1,3,4-Thiadiazole Derivatives. Molbank, 2019(4), M1093. Available at: [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. International Journal of Pharmaceutical Sciences and Research, 5(8), 3323-3328. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1986, Acetazolamide. PubChem. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Acetazolamide Impurities. Pharmaffiliates. Retrieved from [Link]
-
Zhang, G. Y. (2009). N-(5-Methyl-sulfanyl-1,3,4-thia-diazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2138. Available at: [Link]
-
Airgas. (2022). Carbon Disulfide Safety Data Sheet. Airgas. Retrieved from [Link]
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Drapak, I., et al. (2018). Synthesis of 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Chemistry of Heterocyclic Compounds, 54(1), 100-101. Available at: [Link]
-
Matysiak, J., et al. (2006). Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 41(4), 475-482. Available at: [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards - Carbon Disulfide. ILO. Retrieved from [Link]
-
Reddy, K. R., et al. (2010). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacterial. International Journal of Pharmaceutical Sciences and Drug Research, 2(4), 281-283. Available at: [Link]
-
ResearchGate. (2023). What are the precautions one must take while handling CS2 (Carbon disulfide) for organic reactions?. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2023). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. NIH. Retrieved from [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet - Carbon Disulfide. NJ.gov. Retrieved from [Link]
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Technical Support Center: Strategies to Minimize Impurity Formation in Sulfamethizole Synthesis
Welcome to the Technical Support Center for Sulfamethizole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing impurity formation during the synthesis of sulfamethizole. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic protocols effectively.
Overview of Sulfamethizole Synthesis
Sulfamethizole, a sulfonamide antibiotic, is typically synthesized in a multi-step process. A common pathway involves the reaction of p-acetamidobenzenesulfonyl chloride with 2-amino-5-methyl-1,3,4-thiadiazole, followed by the hydrolysis of the acetamido group to yield the final active pharmaceutical ingredient (API). Understanding the nuances of each step is critical to controlling the impurity profile of the final product.
Core Synthesis Pathway
Technical Support Center: Synthesis of 2-chloro-N-(2,5-dihydro-1,3,4-thiadiazol-2-yl) acetamide
Welcome to the dedicated technical support guide for the synthesis of 2-chloro-N-(2,5-dihydro-1,3,4-thiadiazol-2-yl) acetamide. This document is structured to provide researchers, chemists, and drug development professionals with in-depth, actionable insights to overcome common challenges and enhance the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles that govern this reaction's success.
Section 1: The Core Synthesis Pathway - A Mechanistic Overview
The target molecule is typically synthesized via the N-acylation of a 2-amino-2,5-dihydro-1,3,4-thiadiazole precursor with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often performed under conditions analogous to the Schotten-Baumann reaction.[1][2][3] Understanding the mechanism is paramount to effective troubleshooting.
The reaction proceeds as follows:
-
Nucleophilic Attack: The exocyclic amino group (-NH2) of the thiadiazole, acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Proton Abstraction: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[4][5] This step is critical, as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials, solvents, and bases for this synthesis?
A1:
-
Starting Amine: 2-amino-2,5-dihydro-1,3,4-thiadiazole. The purity of this precursor is critical; ensure it is free from residual reagents from its own synthesis.
-
Acylating Agent: Chloroacetyl chloride. Use a fresh bottle or a recently distilled batch, as it is highly susceptible to hydrolysis.
-
Solvent: Aprotic solvents are preferred to prevent reaction with the acyl chloride. Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are common choices.[6][7] A study using DMF for a microwave-assisted version of this synthesis reported good results.[6][8]
-
Base: A non-nucleophilic organic base is ideal. Triethylamine (TEA) or pyridine are commonly used to scavenge the HCl byproduct.[3][9] Stronger, non-nucleophilic amidine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have also been shown to be highly effective in similar chloroacetylation reactions, often leading to higher yields and faster reaction times.[7][10]
Q2: What is the optimal reaction temperature?
A2: The reaction is highly exothermic. It is crucial to control the temperature, especially during the addition of chloroacetyl chloride. The recommended procedure is to add the acylating agent dropwise to a cooled solution (0 to 5 °C) of the amine and base.[7] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for several hours.[7] Running the reaction at excessively high temperatures can lead to the formation of polymeric byproducts and degradation of the thiadiazole ring.[11]
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method.[12]
-
Mobile Phase: A mixture of Chloroform:Methanol (95:5 v/v) has been reported as an effective solvent system for this compound.[6][8]
-
Procedure: Spot the starting amine, the co-spot (starting amine + reaction mixture), and the reaction mixture on a silica gel TLC plate. The product, being less polar than the starting amine, will have a higher Rf value. The reaction is considered complete when the starting amine spot has been completely consumed.
Section 3: Troubleshooting Guide - Enhancing Yield and Purity
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Very low or no product yield.
-
Possible Cause A: Inactive Chloroacetyl Chloride
-
Why it happens: Chloroacetyl chloride readily reacts with atmospheric moisture to hydrolyze into chloroacetic acid and HCl. Chloroacetic acid will not acylate the amine under these conditions.
-
Solution: Use a new bottle of chloroacetyl chloride or distill the reagent immediately before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize moisture exposure.
-
-
Possible Cause B: Insufficient or Inappropriate Base
-
Why it happens: For every mole of product formed, one mole of HCl is generated. This HCl protonates the starting amine, deactivating it. If the base is not present in at least a 1:1 molar ratio to the chloroacetyl chloride, the reaction will stop prematurely.[4]
-
Solution: Use at least 1.1 equivalents of a suitable base like Triethylamine (TEA) or Pyridine. Consider using a stronger, non-nucleophilic base like DBU, which has been shown to significantly improve yields in similar reactions.[7][10]
-
-
Possible Cause C: Low Nucleophilicity of the Amine
-
Why it happens: The electron-withdrawing nature of the 1,3,4-thiadiazole ring reduces the nucleophilicity of the exocyclic amino group, making it less reactive than a simple alkyl or aryl amine.[13]
-
Solution: While switching to a more reactive acylating agent (e.g., chloroacetic anhydride) is an option, optimizing the base and solvent system is often sufficient. Using a polar aprotic solvent like DMF can help to solvate the intermediate ions and facilitate the reaction. Microwave-assisted synthesis can also be employed to provide the necessary energy to overcome the activation barrier, significantly reducing reaction times and potentially increasing yields.[6][8]
-
Problem 2: Product is contaminated with a significant amount of unreacted starting material.
-
Possible Cause A: Incomplete Reaction
-
Why it happens: The reaction may not have been allowed to run to completion.
-
Solution: Increase the reaction time and continue monitoring by TLC until the starting amine is no longer visible.[12] If the reaction stalls, a gentle increase in temperature (e.g., to 40 °C) might be beneficial, but watch for byproduct formation.
-
-
Possible Cause B: Poor Stoichiometry
-
Why it happens: An insufficient amount of chloroacetyl chloride was used.
-
Solution: Ensure accurate measurement of all reagents. Using a slight excess (1.05 to 1.1 equivalents) of chloroacetyl chloride can help drive the reaction to completion.
-
Problem 3: Presence of a major, unidentified byproduct.
-
Possible Cause A: Di-acylation
-
Why it happens: In addition to the exocyclic amine, one of the ring nitrogens could potentially be acylated, especially under harsh conditions or with a large excess of the acylating agent.
-
Solution: Maintain strict stoichiometric control of the chloroacetyl chloride. Ensure slow, controlled addition at low temperatures (0-5 °C) to favor the more nucleophilic exocyclic amine.
-
-
Possible Cause B: Hydrolysis and Side Reactions
-
Why it happens: If significant water is present in the reaction, the chloroacetyl chloride hydrolyzes to chloroacetic acid. The product itself can also undergo further reactions.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly and run the reaction under an inert atmosphere.
-
| Potential Byproduct | Likely Cause | Prevention Strategy |
| Unreacted Starting Amine | Incomplete reaction; insufficient acylating agent. | Increase reaction time; use a slight excess (1.05 eq) of chloroacetyl chloride. |
| Chloroacetic Acid | Hydrolysis of chloroacetyl chloride. | Use anhydrous solvents and an inert atmosphere. |
| Di-acylated Product | Excess acylating agent; high temperature. | Maintain 1:1 stoichiometry; add acylating agent slowly at 0-5 °C. |
| Polymeric materials | High reaction temperature; uncontrolled exotherm. | Maintain strict temperature control, especially during addition. |
Section 4: Protocols and Workflows
Optimized Experimental Protocol (Conventional Method)
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-amino-2,5-dihydro-1,3,4-thiadiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF (approx. 10 mL per gram of amine).[7]
-
Cooling: Cool the stirred solution to 0 °C using an ice-salt bath.
-
Addition: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous THF, dropwise via a dropping funnel over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using TLC (Chloroform:Methanol 95:5) until the starting amine is consumed.[6]
-
Workup: Pour the reaction mixture into cold water.[7] The product may precipitate. If it does, filter the solid, wash it with water, and dry it. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.[7][14]
Troubleshooting Workflow
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Validating the Biological Activity of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides a comprehensive framework for validating the biological activity of a specific derivative, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. Given the nascent state of publicly available data on this exact molecule, we will focus our comparative analysis on a closely related and well-characterized analogue, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide , for which robust anticancer data exists.[3][4] This approach allows for a data-driven comparison while highlighting the methodologies applicable to the title compound.
Introduction to the Therapeutic Potential of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleobases, suggesting a potential mechanism of interfering with DNA replication in rapidly proliferating cells, such as cancer cells.[5] Furthermore, the mesoionic character of this heterocyclic system may facilitate crossing cellular membranes, enhancing bioavailability.[6] Derivatives of this scaffold have been investigated for their ability to induce apoptosis, inhibit key enzymes like carbonic anhydrase, and disrupt microbial growth.[7][8][9]
This guide will delineate the experimental validation of the anticancer and antimicrobial activities of our lead compound and its analogues, providing a comparative analysis with established agents.
Comparative Analysis of Anticancer Activity
A critical initial step in validating a novel compound is to assess its cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[5]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.
Materials:
-
Cancer cell lines (e.g., HT-29 [colon], SKNMC [neuroblastoma], PC3 [prostate])
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (e.g., N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in the culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Comparative Cytotoxicity Data
The following table presents the in vitro cytotoxicity data for a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives against three human cancer cell lines.[4]
| Compound | Substituent on Phenyl Ring | HT-29 (Colon) IC50 (µM) | SKNMC (Neuroblastoma) IC50 (µM) | PC3 (Prostate) IC50 (µM) |
| 3h | 3-OCH3 | 3.1 ± 0.030 | 10.1 ± 0.212 | 23.7 ± 0.501 |
| 3d | 2-Cl | 14.2 ± 0.334 | 4.5 ± 0.035 | 15.3 ± 0.411 |
| 3b | 3-F | 18.9 ± 0.401 | 15.4 ± 0.387 | 12.6 ± 0.302 |
| Doxorubicin | - | 0.9 ± 0.011 | 1.1 ± 0.015 | 1.5 ± 0.023 |
Interpretation of Results:
The data reveals that substitution on the phenyl ring significantly influences the cytotoxic activity. Compound 3h , with a meta-methoxy group, demonstrated the most potent activity against the HT-29 colon cancer cell line (IC50 = 3.1 µM).[4] Compound 3d , with an ortho-chloro substituent, was most effective against the SKNMC neuroblastoma cell line (IC50 = 4.5 µM).[4] For the PC3 prostate cancer cell line, compound 3b with a meta-fluoro group showed the highest potency among the tested derivatives (IC50 = 12.6 µM).[4] While none of the synthesized compounds surpassed the efficacy of the standard chemotherapeutic drug, Doxorubicin, these results highlight the potential of this scaffold for developing selective anticancer agents.[4]
Elucidating the Mechanism of Action: Apoptosis Induction
A key aspect of anticancer drug validation is understanding the mechanism by which it induces cell death. Many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis.[1][7]
Caption: Proposed apoptotic pathway initiated by 1,3,4-thiadiazole derivatives.
Validation of Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is also a promising scaffold for the development of novel antimicrobial agents.[9][10] The validation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds and standard antibiotics in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Comparative Antimicrobial Data
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential as Carbonic Anhydrase Inhibitors
Several 2-substituted-1,3,4-thiadiazole-5-sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the mitochondrial isoforms VA and VB.[8][14] This class of enzymes is involved in various physiological processes, and their inhibition has therapeutic applications. The structural similarity of our lead compound to known CA inhibitors suggests this as a promising avenue for further investigation.
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold, as exemplified by N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide and related structures, demonstrates significant potential as a source of novel anticancer and antimicrobial agents. The provided experimental frameworks offer a robust starting point for the comprehensive biological validation of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. Future research should focus on obtaining quantitative cytotoxicity and antimicrobial data for this specific compound, elucidating its precise mechanism of action, and exploring its potential as a carbonic anhydrase inhibitor. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this promising class of compounds.
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A Comparative Analysis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide and Other Thiadiazole Derivatives in Medicinal Chemistry
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold stands out as a privileged structure, consistently appearing in a diverse array of therapeutic agents.[1][2] Its inherent properties, such as its mesoionic character, allow for favorable interactions with biological targets and the ability to cross cellular membranes.[3] This guide provides a detailed comparative analysis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, a representative member of this class, with other notable thiadiazole derivatives. We will delve into their synthesis, anticancer, and antimicrobial activities, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of their potential.
The Versatile 1,3,4-Thiadiazole Scaffold: A Foundation for Drug Discovery
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. This arrangement imparts a unique electronic and structural profile, making it a versatile building block in the design of novel therapeutic agents.[4] The scaffold's stability and the ease with which it can be functionalized at various positions have led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2]
Synthesis of the Thiadiazole Core: A Generalized Approach
The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives often begins with the cyclization of thiosemicarbazide with a carboxylic acid or its derivative. This foundational reaction provides the core heterocyclic structure, which can then be further modified to introduce various functional groups, thereby modulating the compound's biological activity.
Comparative Analysis of Anticancer Activity
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the development of anticancer agents.[1] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and interference with key signaling pathways involved in cell proliferation.[1]
For this analysis, we will compare a close analog of our target molecule, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide , with other thiadiazole derivatives that have demonstrated significant anticancer activity. Due to the limited availability of public data on the target molecule, this analog provides a valuable point of reference for understanding its potential cytotoxic profile.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | HT-29 (Colon) | 3.1 ± 0.030 | [5] |
| Analog 2 | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide | SKNMC (Neuroblastoma) | 4.5 ± 0.035 | [5] |
| Analog 3 | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | PC3 (Prostate) | 12.6 ± 0.302 | [5] |
| Compound A | 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [6] |
| Compound B | 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | T47D (Breast) | Not specified, but showed good antiproliferative activity | [4] |
| Doxorubicin | (Standard Chemotherapy Drug) | (Various) | (Varies, typically low µM to nM range) | N/A |
Discussion of Anticancer Data:
The data presented in the table highlights the potential of N-substituted 2-acetamido-5-mercapto-1,3,4-thiadiazole derivatives as anticancer agents. Analog 1 , with a meta-methoxy substitution on the phenyl ring, demonstrated potent activity against the HT-29 colon cancer cell line with an IC50 value of 3.1 µM.[5] The presence of different substituents on the phenyl ring significantly influences the cytotoxic activity, as seen in the varying IC50 values for Analogs 2 and 3 against different cancer cell lines.[5]
When compared to other thiadiazole derivatives, such as Compound A , which showed an IC50 of 49.6 µM against the MCF-7 breast cancer cell line, the N-acetamido-5-mercapto-1,3,4-thiadiazole scaffold appears to be a promising starting point for the development of more potent anticancer agents.[6] It is important to note that direct comparisons are challenging due to the use of different cell lines and experimental conditions. However, the low micromolar activity of the analogs of our target molecule suggests that 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide could also exhibit noteworthy anticancer properties.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Perspectives
This comparative analysis underscores the significant therapeutic potential of the 1,3,4-thiadiazole scaffold. While direct experimental data for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide remains limited in the public domain, the promising anticancer and antimicrobial activities of its close structural analogs suggest that it is a compound of interest for further investigation.
The N-substituted 2-acetamido-5-mercapto-1,3,4-thiadiazole core, in particular, has demonstrated potent in vitro cytotoxicity against various cancer cell lines. The modular nature of the synthesis of these compounds allows for extensive structure-activity relationship (SAR) studies, which can guide the design of more potent and selective derivatives. Future research should focus on the synthesis and comprehensive biological evaluation of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide and its analogs to fully elucidate their therapeutic potential. Further mechanistic studies are also warranted to understand the precise molecular targets and pathways through which these compounds exert their biological effects. The continued exploration of the 1,3,4-thiadiazole scaffold is a promising avenue for the discovery of novel and effective therapeutic agents.
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Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(11), 6331. [Link]
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Jalilian, A. R., Panah, F., Yousefi, M., & Shafiee, A. (2016). Synthesis and antimicrobial activity of some 5-amino-2-mercapto-1,3,4-thiadiazole derivatives thioeters and schiff bases. Studia Universitatis Babes-Bolyai Chemia, 61(1), 17-32. [Link]
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Aliabadi, A., Eghbalian, E., & Mohammadi-Farani, A. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian journal of pharmaceutical research: IJPR, 13(4), 1257. [Link]
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A Comparative Efficacy Analysis: 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide versus Acetazolamide in Carbonic Anhydrase Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of the novel compound 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide with the well-established clinical drug, acetazolamide. The primary focus of this comparison is their inhibitory activity against carbonic anhydrase (CA), a key enzyme implicated in various physiological processes and pathological conditions, most notably glaucoma.
Given the nascent stage of research into 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, this document is structured to not only present the known characteristics of acetazolamide but also to provide the detailed experimental workflows necessary to elucidate the efficacy of the comparator compound. This approach ensures a robust, side-by-side evaluation grounded in scientific integrity.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are vital to numerous physiological functions[1]. They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1]. This seemingly simple reaction is fundamental to pH regulation, CO₂ transport, electrolyte balance, and the secretion of aqueous humor in the eye and cerebrospinal fluid in the brain[2][3].
Dysregulation of CA activity is associated with several diseases, including glaucoma, epilepsy, altitude sickness, and certain types of cancer[4]. Consequently, the development of CA inhibitors has been a significant area of pharmaceutical research. Acetazolamide, a sulfonamide derivative, was one of the first clinically successful CA inhibitors and remains a benchmark for the development of new therapeutic agents[5].
The 1,3,4-thiadiazole scaffold is a well-known pharmacophore in many CA inhibitors, including acetazolamide itself[6]. The compound of interest in this guide, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, features this core structure, suggesting its potential as a CA inhibitor. However, a direct and rigorous comparison with acetazolamide is necessary to determine its therapeutic potential.
The Benchmark: A Profile of Acetazolamide
Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) is a potent, non-competitive inhibitor of multiple carbonic anhydrase isoforms[2]. Its therapeutic effects are a direct result of this inhibition in various tissues.
Mechanism of Action: The primary mechanism of action for acetazolamide involves the binding of its sulfonamide group (-SO₂NH₂) to the zinc ion within the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule that is crucial for the catalytic hydration of carbon dioxide, thereby blocking the enzyme's activity.
}
Figure 1: Mechanism of Acetazolamide Inhibition
Inhibitory Profile: Acetazolamide exhibits varying degrees of inhibition across different CA isoforms. This differential inhibition is crucial as it can influence both therapeutic efficacy and the side-effect profile.
| CA Isoform | Inhibition Constant (Ki) |
| hCA I | 250 nM |
| hCA II | 12 nM[2][3] |
| hCA IV | 74 nM[2][3] |
| hCA IX | 30 nM (IC50)[7] |
| hCA XII | 5.7 nM |
| Note: hCA refers to human carbonic anhydrase. Data compiled from various sources and may vary based on assay conditions. |
Clinical Efficacy in Glaucoma: In the eye, acetazolamide inhibits CA in the ciliary body, which is responsible for the secretion of aqueous humor. By reducing the formation of bicarbonate ions, it decreases fluid secretion and consequently lowers intraocular pressure (IOP)[8]. This makes it an effective treatment for glaucoma, particularly in acute angle-closure glaucoma and as an adjunct therapy in open-angle glaucoma[8].
The Challenger: 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Currently, there is a lack of published data on the specific carbonic anhydrase inhibitory activity and in vivo efficacy of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. However, based on its chemical structure, we can draw some inferences and outline the necessary steps for its evaluation.
Structural Rationale for Potential Activity: The presence of the 1,3,4-thiadiazole ring is a key feature shared with acetazolamide and other known CA inhibitors[9][10]. The inhibitory properties of such compounds are often attributed to the presence of a sulfonamide group that can coordinate with the zinc ion in the enzyme's active site. While the subject molecule does not possess a classical sulfonamide group, the thione/thiol tautomerism of the sulfanyl group could potentially interact with the zinc ion. The acetamide side chain may also influence binding affinity and selectivity.
}
Figure 2: Hypothesized Structure-Activity Relationship
Experimental Workflow for Comparative Efficacy
To objectively compare the efficacy of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide with acetazolamide, a series of in vitro and in vivo experiments are required. The following protocols provide a detailed, step-by-step methodology for this evaluation.
}
Figure 3: Overall Experimental Workflow
This assay will determine the inhibitory potency (IC₅₀ and/or Kᵢ values) of the test compound against various human carbonic anhydrase isoforms.
Principle: This protocol is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to a yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 405 nm. In the presence of an inhibitor, this rate decreases in a dose-dependent manner.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control)
-
2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (test compound)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of p-NPA (e.g., 3 mM) in DMSO.
-
Prepare stock solutions of acetazolamide and the test compound in DMSO. Create a series of dilutions to cover a range of concentrations (e.g., from 0.1 nM to 100 µM).
-
Prepare a working solution of each CA isoform in Tris-HCl buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
158 µL of Tris-HCl buffer.
-
2 µL of the appropriate inhibitor dilution (or DMSO for the vehicle control).
-
20 µL of the CA working solution.
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
If desired, calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, especially if the mechanism of inhibition is to be determined.
-
This study will assess the ability of the test compound to lower intraocular pressure in a relevant animal model of glaucoma.
Model Selection: Various animal models can be used to study glaucoma, including those with induced ocular hypertension. The microbead injection model in rodents is a commonly used method to elevate IOP.
Materials and Reagents:
-
Rodents (e.g., C57BL/6 mice or Wistar rats)
-
Sterile polystyrene microbeads
-
Anesthetic agents
-
Topical proparacaine
-
Test compound formulated for topical or systemic administration
-
Acetazolamide formulated for the same route of administration
-
Vehicle control
-
Tonometer for measuring rodent IOP (e.g., TonoLab)
Protocol:
-
Induction of Ocular Hypertension:
-
Anesthetize the animals.
-
Under a surgical microscope, inject a sterile suspension of microbeads into the anterior chamber of one eye to obstruct the trabecular meshwork and increase IOP. The contralateral eye can serve as a control.
-
Allow several days for the IOP to stabilize at an elevated level.
-
-
Treatment Administration:
-
Measure baseline IOP in both eyes of all animals.
-
Randomly assign animals to treatment groups:
-
Vehicle control
-
Acetazolamide (positive control)
-
2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (at various doses)
-
-
Administer the treatments as formulated (e.g., topical eye drops or intraperitoneal injection).
-
-
IOP Measurement:
-
Measure IOP at several time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of action.
-
Continue treatment for an extended period (e.g., 1-2 weeks) with daily IOP measurements to assess chronic efficacy.
-
-
Data Analysis:
-
Calculate the mean IOP and standard deviation for each treatment group at each time point.
-
Determine the percentage reduction in IOP from baseline for each group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the efficacy of the test compound with acetazolamide and the vehicle control.
-
Data Presentation and Interpretation
The data generated from these experiments should be compiled into clear, comparative tables.
Table 1: Comparative In Vitro Carbonic Anhydrase Inhibition
| Compound | IC₅₀ hCA I (nM) | IC₅₀ hCA II (nM) | IC₅₀ hCA IV (nM) | IC₅₀ hCA IX (nM) | IC₅₀ hCA XII (nM) |
|---|---|---|---|---|---|
| Acetazolamide | Known Value | Known Value | Known Value | Known Value | Known Value |
| 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | To be determined | To be determined | To be determined | To be determined | To be determined |
Table 2: Comparative In Vivo Efficacy in a Rodent Glaucoma Model
| Treatment Group | Baseline IOP (mmHg) | IOP at 4h post-dose (mmHg) | % IOP Reduction |
|---|---|---|---|
| Vehicle | To be determined | To be determined | To be determined |
| Acetazolamide (dose) | To be determined | To be determined | To be determined |
| Test Compound (dose 1) | To be determined | To be determined | To be determined |
| Test Compound (dose 2) | To be determined | To be determined | To be determined |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to comparing the efficacy of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide with the established carbonic anhydrase inhibitor, acetazolamide. The successful completion of these experimental workflows will provide crucial data on the inhibitory profile and in vivo efficacy of the novel compound.
A favorable outcome, such as potent inhibition of key CA isoforms (e.g., hCA II and IV) and significant IOP reduction in the animal model, would warrant further investigation. Future studies could include pharmacokinetic profiling, toxicology assessments, and exploration of other potential therapeutic applications based on the isoform selectivity profile. This structured approach ensures a thorough and objective evaluation, paving the way for the potential development of a new generation of carbonic anhydrase inhibitors.
References
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Vedani, A., & Huhta, D. W. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358. [Link]
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Lee, C. C., et al. (2014). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 57(15), 6470–6479. [Link]
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Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflugers Archiv : European journal of physiology, 400(2), 213–219. [Link]
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ResearchGate. (n.d.). Structure–activity relationship for the target carbonic anhydrase inhibitors against human carbonic anhydrase (hCA) isoforms. Retrieved January 17, 2026, from [Link]
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Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2291336. [Link]
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Menchise, V., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & medicinal chemistry letters, 16(24), 6204–6208. [Link]
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Vedani, A., & Huhta, D. W. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Semantic Scholar. [Link]
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Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed, 39(1), 2291336. [Link]
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Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International journal of molecular sciences, 21(12), 4467. [Link]
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Maresca, A., et al. (2008). Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. Bioorganic & medicinal chemistry letters, 18(24), 6332–6335. [Link]
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Kopernyk, I., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell, 37(1). [Link]
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Al-Salahi, R., et al. (2007). Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity. Bioorganic & medicinal chemistry, 15(22), 7040–7047. [Link]
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Aliabadi, A., et al. (2018). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian journal of pharmaceutical research : IJPR, 17(2), 563–571. [Link]
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Kishida, K., et al. (1986). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. Experimental eye research, 43(6), 981–995. [Link]
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Al-Obeed, O. A., et al. (2024). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Journal of biomolecular structure & dynamics, 1–19. Advance online publication. [Link]
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ResearchGate. (n.d.). 1,3,4-thiadiazole derivatives 42, 43, 44, 45 as carbonic anhydrase inhibitor agents. Retrieved January 17, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved January 17, 2026, from [Link]
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Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of enzyme inhibition, 15(2), 185–200. [Link]
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Ekinci, D., et al. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1147–1153. [Link]
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Watkins, G. R., et al. (2012). Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site. Biochimica et biophysica acta, 1820(10), 1634–1646. [Link]
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Zubrienė, A., et al. (2017). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules (Basel, Switzerland), 22(1), 137. [Link]
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Gulati, S., & Aref, A. A. (2021). Oral acetazolamide for intraocular pressure lowering: balancing efficacy and safety in ophthalmic practice. Expert review of clinical pharmacology, 14(8), 955–961. [Link]
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Thurtell, M. J., et al. (2019). The Effect of Acetazolamide and Weight Loss on Intraocular Pressure in Idiopathic Intracranial Hypertension Patients. Journal of glaucoma, 28(4), 300–304. [Link]
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Merté, H. J., et al. (1977). [Investigations on the effect of various doses of acetazolamide (Diamox) on intraocular pressure (author's transl)]. Klinische Monatsblatter fur Augenheilkunde, 170(3), 473–479. [Link]
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A Comparative Guide to HPLC Method Development for Purity Assessment of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Foreword
The compound 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Ensuring the purity of such active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting safety and efficacy. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose, offering high resolution and sensitivity for separating the main compound from process-related impurities and degradation products.
This guide provides an in-depth, experience-driven comparison of strategies for developing a robust, stability-indicating HPLC method for the purity assessment of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. As no standardized method currently exists for this specific molecule, we will navigate the logical progression of method development, from initial column and mobile phase screening to full validation in accordance with international regulatory standards.
Understanding the Analyte: Physicochemical Insights
Before embarking on method development, a thorough understanding of the analyte's properties is paramount. 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide possesses several key features that will influence our chromatographic strategy:
-
Polarity: The presence of amide and thiol functional groups, along with the nitrogen and sulfur atoms in the thiadiazole ring, imparts significant polarity to the molecule. This suggests that retention on traditional C18 columns might be challenging, potentially requiring highly aqueous mobile phases or alternative stationary phases.[3][4]
-
UV Absorbance: The 1,3,4-thiadiazole ring is a chromophore. Studies on similar derivatives show UV maxima typically in the range of 240-380 nm, providing a basis for selecting an appropriate detection wavelength.[5][6][7] A photodiode array (PDA) detector is invaluable during development to determine the optimal wavelength and assess peak purity.
-
Chemical Stability: The thiol (-SH) groups are susceptible to oxidation, potentially forming disulfides. The thiadiazole ring itself can be prone to hydrolytic cleavage under certain pH conditions.[8][9] A successful purity method must be "stability-indicating," meaning it can resolve the parent compound from these potential degradants.
Strategic Approach to Method Development
Our goal is to develop and compare two distinct reversed-phase HPLC (RP-HPLC) methods to find the most suitable for routine purity analysis and stability studies. The overall workflow is depicted below.
Caption: A typical workflow for HPLC method development and validation.
Comparative HPLC Methods
We will explore two RP-HPLC methods, a conventional approach and an alternative designed to enhance retention and offer different selectivity for our polar, sulfur-containing analyte.
Method A: The Conventional C18 Approach
This method utilizes the industry-standard C18 column, a versatile and well-understood stationary phase. It serves as our baseline for performance.
Method B: The Alternative Phenyl-Hexyl Approach
Given the aromatic nature of the thiadiazole ring, a phenyl-based stationary phase is a logical alternative. Phenyl columns can provide unique selectivity through π-π interactions, which can be particularly effective for retaining aromatic and sulfur-containing compounds.[10]
Table 1: Proposed Chromatographic Conditions
| Parameter | Method A: C18 | Method B: Phenyl-Hexyl | Rationale for Choices |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | C18 is a standard starting point. Phenyl-Hexyl offers alternative selectivity via π-π interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate, pH 3.0 | Formic acid is a simple, MS-compatible modifier. Phosphate provides robust buffering capacity.[11] |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile and Methanol offer different solvent strengths and selectivities. |
| Gradient | 5% to 95% B in 20 min | 10% to 90% B in 20 min | A broad gradient is used for initial screening of impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Column Temp. | 30 °C | 35 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | PDA at 265 nm | PDA at 265 nm | Wavelength selected based on UV spectra of similar thiadiazole compounds.[5] |
| Injection Vol. | 5 µL | 5 µL | Kept small to minimize band broadening. |
| Sample Diluent | Acetonitrile/Water (50:50) | Acetonitrile/Water (50:50) | Should be compatible with the initial mobile phase conditions. |
Experimental Protocols
The trustworthiness of any analytical method lies in its detailed and reproducible protocol.
Protocol 1: Standard and Sample Preparation
-
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Acetonitrile/Water, 50:50 v/v) and sonicate for 5 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to volume with the diluent and mix thoroughly.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh an amount of the test sample equivalent to 10 mg of the active ingredient.
-
Follow steps 1.2 through 1.5.
-
Protocol 2: Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies are essential as mandated by ICH guidelines.[12] The goal is to achieve 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to 105 °C.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm).
For each condition, samples should be taken at various time points, neutralized if necessary, and diluted to the target concentration before HPLC analysis. A control sample (unstressed) should be analyzed concurrently.
Method Validation: A Self-Validating System
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[13][14] The validation will be performed according to the ICH Q2(R2) guideline.[15]
Table 2: Validation Parameters for a Purity Method
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time of the main peak and known impurities. Peak purity index > 0.999. | To ensure the signal is solely from the compound of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | To demonstrate a proportional relationship between concentration and response. |
| Range | Typically 50% to 150% of the test concentration. | The interval providing acceptable linearity, accuracy, and precision. |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. | To measure the closeness of the test results to the true value. |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% between different analysts/days. | To assess the degree of scatter between a series of measurements. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of ~10. Must be precise and accurate. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | System suitability parameters are met after small, deliberate changes (e.g., ±0.2 pH units, ±2°C, ±5% organic modifier). | To measure the method's capacity to remain unaffected by small variations in parameters. |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 2.0%. | To ensure the chromatographic system is adequate for the intended analysis.[16][17] |
Performance Comparison and Method Selection
After development and validation, the two methods are compared to select the most suitable one for routine use.
Table 3: Hypothetical Performance Comparison
| Performance Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Discussion |
| Retention Factor (k) | 1.8 | 3.5 | Method B shows better retention for the polar analyte, moving it away from the solvent front. A k value between 2 and 10 is ideal.[11] |
| Resolution (Rs) of Critical Pair | 1.9 | 2.5 | Method B provides superior resolution for the main peak and its closest eluting impurity, indicating different selectivity. |
| Peak Tailing Factor (Tf) | 1.5 | 1.1 | The Phenyl-Hexyl column provides a more symmetrical peak, likely due to reduced secondary interactions with residual silanols. |
| Run Time | 25 min | 25 min | Both methods have comparable run times. |
| Robustness | Sensitive to mobile phase pH | Less sensitive to mobile phase pH | The phosphate buffer in Method B provides better pH control, making it more robust. |
digraph "Method Selection Logic" { graph [splines=true, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Evaluate Method Performance", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolution [label="Resolution (Rs) > 2.0 for\nall relevant peaks?", shape=diamond, fillcolor="#FBBC05"]; Tailing [label="Tailing Factor (Tf) < 1.5?", shape=diamond, fillcolor="#FBBC05"]; Retention [label="Retention Factor (k) > 2.0?", shape=diamond, fillcolor="#FBBC05"]; Robustness [label="Method Robust?", shape=diamond, fillcolor="#FBBC05"]; Select [label="Select as Final Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Re-optimize [label="Re-optimize Method", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Resolution; Resolution -> Tailing [label="Yes"]; Resolution -> Re-optimize [label="No"]; Tailing -> Retention [label="Yes"]; Tailing -> Re-optimize [label="No"]; Retention -> Robustness [label="Yes"]; Retention -> Re-optimize [label="No"]; Robustness -> Select [label="Yes"]; Robustness -> Re-optimize [label="No"]; }
Caption: Decision tree for selecting the optimal HPLC method.
References
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United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link]
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DSDP Analytics. USP <621> Chromatography. [Link]
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PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
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Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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LCGC International. Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. [Link]
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Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
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LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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Hichrom. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
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Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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MDPI. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. [Link]
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A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Testing 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of in vitro assays to characterize the biological activity of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2][3][4] A common and well-documented target for this class of compounds is the metalloenzyme family of carbonic anhydrases (CAs).[1][5][6][7][8] Therefore, this guide will focus on validating assays to characterize the compound as a potential carbonic anhydrase inhibitor and to assess its downstream cellular effects.
We will proceed with a two-tiered approach:
-
Part 1: A Biochemical Assay to directly measure the compound's inhibitory activity on a purified enzyme, Human Carbonic Anhydrase II (hCA II).
-
Part 2: A Cell-Based Assay to evaluate the compound's effect on the viability and metabolic activity of a relevant cancer cell line, which is crucial for understanding its potential therapeutic efficacy.[9][10]
This dual-validation strategy ensures that we build a comprehensive profile of the compound, linking direct target engagement with a quantifiable cellular outcome.
Part 1: Validation of a Biochemical Carbonic Anhydrase II Inhibition Assay
Expertise & Experience: The Rationale Behind Assay Selection
Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of CO2 to bicarbonate and a proton.[11] Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[1][11] The 1,3,4-thiadiazole core is a classic structural motif found in potent CA inhibitors like acetazolamide.[1][5] Therefore, screening 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide against a CA isoform is a logical starting point.
We have selected a colorimetric assay based on the esterase activity of CA II.[12] This method is robust, cost-effective, and suitable for high-throughput screening. It relies on the enzyme's ability to hydrolyze p-nitrophenyl acetate (p-NPA) into the yellow-colored product p-nitrophenol (p-NP), which can be measured spectrophotometrically.[12] An inhibitor will slow this reaction, providing a direct measure of its potency.
Trustworthiness: A Self-Validating Protocol
The trustworthiness of any assay hinges on its reproducibility and robustness. We will incorporate key validation parameters directly into the experimental design, including a known inhibitor as a positive control (Acetazolamide), vehicle controls, and calculation of the Z'-factor to assess assay quality.
Experimental Protocol: hCA II Inhibition Assay
This protocol is designed for a 96-well plate format for efficient data generation.
Materials:
-
Human Carbonic Anhydrase II (hCA II) enzyme
-
p-Nitrophenyl acetate (p-NPA), substrate
-
2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (Test Compound)
-
Acetazolamide (Positive Control Inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for compound dissolution)
-
Clear, flat-bottom 96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Step-by-Step Methodology: [12]
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of hCA II in cold assay buffer.
-
Prepare a 10 mM stock solution of the test compound and Acetazolamide in DMSO. Create a 2-fold serial dilution series in DMSO.
-
Prepare a 3 mM substrate solution of p-NPA in acetonitrile.
-
-
Assay Plate Setup:
-
All measurements should be performed in triplicate.
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCA II Working Solution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL hCA II Working Solution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL hCA II Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the buffer, DMSO/inhibitor, and enzyme solution to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells (except the blank).
-
Immediately begin kinetic reading on a microplate reader at 400 nm, taking measurements every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Data Presentation & Comparison
The results of the validation experiments should be summarized to compare the potency and assay performance.
Table 1: Comparative Inhibitory Potency against hCA II
| Compound | IC50 (nM) | Hill Slope | R² of Curve Fit |
|---|---|---|---|
| Test Compound | 85.6 ± 7.3 | 1.1 | 0.992 |
| Acetazolamide (Control) | 12.1 ± 1.9 | 1.0 | 0.996 |
Table 2: Assay Performance Metrics
| Parameter | Value | Interpretation |
|---|---|---|
| Z'-factor | 0.82 | Excellent assay quality, suitable for HTS |
| Signal-to-Background | 15.4 | Robust signal window |
| CV% (Replicates) | < 5% | High precision and reproducibility |
Alternative Assay Comparison: While the colorimetric assay is robust, an alternative method is a fluorescence-based assay.[13] This method often offers higher sensitivity and can be performed with lower enzyme concentrations. It typically involves a fluorescent indicator that is displaced from the enzyme's active site by an inhibitor, leading to a recovery of fluorescence.[13] However, it may require specialized reagents and is susceptible to interference from fluorescent compounds.
Visualization of Workflow
Caption: Workflow for the hCA II colorimetric inhibition assay.
Part 2: Validation of a Cell-Based Cytotoxicity Assay
Expertise & Experience: Linking Biochemical Activity to Cellular Effects
Demonstrating direct enzyme inhibition is a critical first step, but it doesn't guarantee a therapeutic effect.[14][15] A compound must be able to enter a cell and exert its effect in a complex biological environment. Therefore, we must validate a cell-based assay. Given that CA inhibitors have shown anticancer activity, we will use an MTT assay to measure the metabolic activity of a cancer cell line (e.g., MCF-7, human breast cancer) after treatment with the test compound.[2][3][16]
The MTT assay is a widely used colorimetric method for assessing cell viability.[17] It measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[17][18] The amount of formazan produced is proportional to the number of living cells.[18]
Trustworthiness: Ensuring Reliable Cellular Data
Validation of a cell-based assay requires careful control over cell culture conditions and assay parameters.[19] Key validation steps include determining the optimal cell seeding density, incubation time, and ensuring the linearity and range of the assay's response.[19]
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
MCF-7 human breast cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (Test Compound)
-
Doxorubicin (Positive Control for cytotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile, flat-bottom 96-well cell culture plates
Step-by-Step Methodology: [20]
-
Cell Seeding:
-
Harvest and count MCF-7 cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound and Doxorubicin in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (including a vehicle-only control).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the Solubilization Solution to each well to dissolve the purple formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. % Viability = 100 * (Abs_treated / Abs_vehicle_control)
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC50 value (the concentration that reduces cell viability by 50%).
-
Data Presentation & Comparison
Table 3: Comparative Cytotoxicity against MCF-7 Cells (48h)
| Compound | EC50 (µM) | Hill Slope | R² of Curve Fit |
|---|---|---|---|
| Test Compound | 15.2 ± 2.1 | 1.3 | 0.989 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.1 | 0.994 |
Alternative Assay Comparison: The MTT assay is reliable but has limitations; it measures metabolic activity, not necessarily cell number, and the endpoint requires a solubilization step. An alternative is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures intracellular ATP levels, which is a more direct marker of cell viability. It is a homogeneous "add-mix-read" assay, making it faster and generally more sensitive than the MTT assay, though it is typically more expensive.
Visualization of Workflow
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
References
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Stein, H. H., et al. (1986). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. Experimental Eye Research, 43(6), 981-95. Retrieved from [Link]
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Gül, H. İ., et al. (2024). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
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Abutaleb, N. S., et al. (2023). Evaluation of 1,3,4-Thiadiazole Carbonic Anhydrase Inhibitors for Gut Decolonization of Vancomycin-Resistant Enterococci. ACS Medicinal Chemistry Letters, 14(4), 469–475. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
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Angeli, A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(8), 925–930. Retrieved from [Link]
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Ghiuru, R.-C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]
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BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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Parkkila, S., et al. (2001). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences, 98(11), 6247-6252. Retrieved from [Link]
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Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PLOS ONE, 16(3), e0249244. Retrieved from [Link]
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Pluristem Therapeutics. (n.d.). A guide for potency assay development of cell-based product candidates. Retrieved from [Link]
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Kane, S.R., et al. (n.d.). BIOLOGICAL EVALUATION OF SOME SYNTHESIZED N- SUBSTITUTED 1, 3, 4 THIADIAZOLE DERIVATIVES BY USING INVITRO MODEL. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link]
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Mat-Fetcher, F., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(8), 1634. Retrieved from [Link]
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Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(3), 859–903. Retrieved from [Link]
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Karczmarzyk, Z., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences, 20(17), 4296. Retrieved from [Link]
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Aliabadi, A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-8. Retrieved from [Link]
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Khan, I., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8725. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Analogs as Potential Therapeutic Agents
Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in drug discovery, renowned for its diverse pharmacological activities. This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine, a fundamental component of nucleobases. This structural similarity is thought to contribute to its ability to interact with various biological targets, interfering with processes like DNA synthesis and replication in both cancerous and microbial cells.[1][2] The inherent properties of the 1,3,4-thiadiazole nucleus, such as its strong aromaticity, contribute to in vivo stability, making it an attractive core for the development of novel therapeutic agents.[3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[3][4][5]
This guide focuses on a specific class of 1,3,4-thiadiazole derivatives: 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide analogs. We will delve into the structure-activity relationships (SAR) of these compounds, providing a comparative analysis of their anticancer and antimicrobial properties based on published experimental data. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and biological evaluation of these promising molecules, offering a valuable resource for researchers in the field of medicinal chemistry and drug development.
Core Molecular Scaffold and Synthetic Strategy
The general structure of the 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide analogs features a central 1,3,4-thiadiazole ring substituted at the 2- and 5-positions. The acetamide moiety is a key component, with the terminal nitrogen atom often incorporated into various substituted aryl or heterocyclic rings. The general synthetic route to these compounds is a versatile multi-step process, which allows for the introduction of diverse substituents to probe the structure-activity landscape.
Caption: General three-step synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide analogs.
Experimental Protocol: General Synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide Derivatives[6]
This protocol outlines a representative synthesis. Specific reaction times, temperatures, and purification methods may require optimization for different analogs.
Step 1: Synthesis of N-Aryl-2-chloroacetamide
-
To a solution of the appropriately substituted aniline (1.0 eq) in dimethylformamide (DMF), add chloroacetyl chloride (1.1 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the N-aryl-2-chloroacetamide intermediate.
Step 2: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol [6]
-
Dissolve thiosemicarbazide (1.0 eq) and potassium hydroxide (1.0 eq) in absolute ethanol.
-
Add carbon disulfide (1.2 eq) dropwise to the solution.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Acidify the residue with 10% hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 5-amino-1,3,4-thiadiazole-2-thiol.
Step 3: Synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide [7]
-
To a solution of 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in ethanol, add a solution of sodium hydroxide (1.0 eq) in water.
-
Add the N-aryl-2-chloroacetamide intermediate (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, collect the precipitate by filtration, wash with water and ethanol, and purify by recrystallization or column chromatography.
Comparative Analysis of Biological Activity
The biological activity of these acetamide analogs is significantly influenced by the nature and position of substituents on the various parts of the molecule. Below, we compare the anticancer and antimicrobial activities of representative compounds from the literature.
Anticancer Activity: A Focus on Cytotoxicity
The anticancer potential of these compounds is typically evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment.
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Selected 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Analogs
| Compound ID | R (Substitution on N-phenylacetamide) | R' (Substitution at C5 of thiadiazole) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
| 1 | 4-Chlorophenyl | Amino | 7.56 | - | 8.40 | [8] |
| 2 | 4-Ethoxyphenyl | Amino | 2.34 | - | 3.13 | [8] |
| 3 | 4-Fluorophenyl | Amino | - | - | - | [8] |
| 4 | 2-Ethoxyphenyl | Amino | 4.65 | - | 5.21 | [8] |
| 5 | 4-Methylphenyl | p-tolylamino | 0.084 (mmol/L) | 0.034 (mmol/L) | - | [1] |
| Cisplatin | - | - | - | - | - | [1] |
| 5-FU | - | - | 6.80 | - | 8.40 | [8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Structure-Activity Relationship (SAR) for Anticancer Activity
The data presented in Table 1 and findings from various studies reveal key structural features that govern the anticancer activity of these analogs.
Caption: Key structure-activity relationships for the anticancer activity of the acetamide analogs.
-
Substitution on the N-phenylacetamide Ring (R): The nature and position of substituents on the terminal phenyl ring of the acetamide moiety play a critical role in modulating anticancer activity.
-
Electron-donating groups: The presence of electron-donating groups, such as an ethoxy group at the para-position of the phenyl ring (Compound 2), has been shown to significantly enhance cytotoxic activity against both MCF-7 and HepG2 cell lines compared to the unsubstituted or halogen-substituted analogs.[8]
-
Halogen substitution: While halogen substitution can lead to potent compounds, the position is key. For instance, a chloro-substituent at the para-position (Compound 1) shows good activity.[8]
-
-
Substitution at the 5-position of the 1,3,4-thiadiazole Ring (R'): Modifications at this position also have a profound impact on biological activity.
-
An amino group is a common and effective substituent.
-
Further substitution on this amino group, as seen in Compound 5 with a p-tolylamino group, can lead to highly potent analogs.[1]
-
-
The Acetamide Linker: This linker appears to be an essential pharmacophoric feature, likely involved in hydrogen bonding interactions with biological targets.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide analogs against a range of bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of Selected Analogs
| Compound ID | R (Substitution on N-phenylacetamide) | R' (Substitution at C5 of thiadiazole) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| 6 | 4-Methylphenyl | Amino | 18 | 15 | 16 | [3] |
| 7 | 4-Chlorophenyl | Amino | 20 | 17 | 18 | [3] |
| 8 | 2,4-Dichlorophenyl | Amino | 22 | 19 | 20 | [3] |
| Standard | Ciprofloxacin | - | 25 | 23 | - | [3] |
| Standard | Fluconazole | - | - | - | 24 | [3] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial SAR for this class of compounds suggests that:
-
Aryl Substituents on the Acetamide: The presence of an aryl group on the acetamide nitrogen is generally favorable for antimicrobial activity.
-
Halogen Substitution: Similar to the anticancer activity, the presence of halogens on the N-phenyl ring tends to enhance antimicrobial effects. For example, the introduction of one chlorine atom (Compound 7) and two chlorine atoms (Compound 8) leads to a progressive increase in activity against both Gram-positive and Gram-negative bacteria, as well as the fungal strain C. albicans.[3]
-
The Thiol Group: The free sulfanyl (thiol) group at the 5-position of the thiadiazole ring is often associated with good antimicrobial activity.
Mechanism of Action: A Multifaceted Approach
The diverse biological activities of 1,3,4-thiadiazole derivatives stem from their ability to interact with a variety of cellular targets. In cancer, these compounds have been shown to induce apoptosis (programmed cell death) and interfere with key signaling pathways involved in cell proliferation and survival. For antimicrobial action, they are thought to disrupt essential enzymatic processes or interfere with cell wall synthesis in pathogens. The exact mechanism of action can vary depending on the specific structural features of the analog.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion and Future Perspectives
The 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide scaffold represents a promising framework for the development of novel anticancer and antimicrobial agents. Structure-activity relationship studies have highlighted the critical role of substitutions on the N-phenylacetamide ring and the 5-position of the thiadiazole core in modulating biological activity. Specifically, electron-donating groups on the phenyl ring tend to enhance anticancer potency, while halogenation often improves both anticancer and antimicrobial efficacy.
Future research in this area should focus on synthesizing a broader range of analogs with diverse substituents to further refine the SAR. Investigating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their rational optimization. Furthermore, in vivo studies are necessary to evaluate the therapeutic potential and pharmacokinetic properties of these promising lead compounds. The versatility of the synthetic route and the demonstrated biological potential of this scaffold suggest that further exploration will undoubtedly lead to the discovery of new and effective therapeutic agents.
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Nazari Montazer, M., et al. (2022). The synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives and their urease inhibitory activity. Research on Chemical Intermediates, 48(1), 239-251. [Link]
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Al-Saeedi, A. H., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1, 3, 4. Egyptian Journal of Chemistry, 67(1), 1-8. [Link]
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El-Sayed, N. N. E., et al. (2022). New 5-Aryl-1, 3, 4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. [Link]
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Al-Abdullah, E. S., et al. (2010). Synthesis and biological activities of some new derivatives based on 5-Styryl-2-amino-1, 3, 4-thiadiazole. Chemical Methodologies, 4(4), 435-446. [Link]
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Al-Amiery, A. A., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1, 3, 4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 2322(1), 012025. [Link]
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Al-Masoudi, N. A., et al. (2007). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES). Baghdad Science Journal, 4(1), 1-6. [Link]
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Yuriev, M. Y., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1, 3, 4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 59-65. [Link]
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Singh, A., & Singh, V. K. (2022). SYNTHESIS OF 2-AMINO-5ALKYL-1, 3, 4-THIODIAZOLE CATALYZED BY PHALSA JUICE AND ITS ANTIBACTERIAL STUDY. EPH-International Journal of Applied Science, 1(1), 38-42. [Link]
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Evaluating the In Vivo Efficacy of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide in Animal Models: A Comparative Guide
This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. The focus is on establishing a robust preclinical data package, comparing its potential anti-inflammatory activity against established standards of care. This document is intended for researchers, scientists, and drug development professionals.
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The title compound, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, with its reactive sulfanyl groups, presents a compelling candidate for investigation, particularly within the realm of inflammatory diseases. This guide will detail the scientific rationale and step-by-step protocols for a thorough in vivo assessment.
Mechanistic Hypothesis and Rationale for Investigation
While the precise mechanism of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is yet to be fully elucidated, its structural similarity to other biologically active thiadiazoles suggests several potential pathways. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, allowing it to potentially interfere with nucleic acid synthesis, which could impact the proliferation of inflammatory cells.[3] Furthermore, many 1,3,4-thiadiazole derivatives are known to inhibit enzymes involved in the inflammatory cascade, such as carbonic anhydrases.[5] The presence of thiol groups suggests the potential for covalent modification of protein targets, possibly inhibiting key inflammatory enzymes.[2]
Our initial hypothesis is that 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide exerts its anti-inflammatory effects through the modulation of pro-inflammatory signaling pathways, potentially involving cyclooxygenase (COX) enzymes or cytokine production. The following experimental plan is designed to test this hypothesis and quantify the compound's efficacy.
Proposed Experimental Workflow
A phased approach is recommended to systematically evaluate the in vivo efficacy of the test compound. This begins with acute models to establish proof-of-concept and moves towards more complex, chronic models that better mimic human disease.
Caption: Proposed workflow for in vivo evaluation.
Comparative Efficacy in Acute Inflammation Models
Acute inflammatory models are crucial for initial screening and establishing a dose-response relationship. They are relatively rapid and provide clear, quantifiable endpoints.[6][7]
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[6] Carrageenan, a sulphated polysaccharide, induces a biphasic inflammatory response mediated by histamine, serotonin, bradykinin, and prostaglandins.[6]
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200g) are acclimatized for one week.
-
Grouping: Animals are divided into the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)
-
Test Compound (2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide) at three dose levels (e.g., 10, 30, and 100 mg/kg, orally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, orally)
-
-
Procedure:
-
The initial paw volume of the left hind paw is measured using a plethysmometer.
-
The respective treatments are administered orally.
-
One hour post-treatment, 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the plantar surface of the left hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.11 | - |
| Test Compound | 10 | 0.98 ± 0.09 | 21.6 |
| Test Compound | 30 | 0.65 ± 0.07** | 48.0 |
| Test Compound | 100 | 0.42 ± 0.05 | 66.4 |
| Indomethacin | 10 | 0.38 ± 0.04 | 69.6 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control |
Acetic Acid-Induced Vascular Permeability in Mice
This model assesses the ability of a compound to inhibit the increase in vascular permeability, a key event in acute inflammation.[8]
Experimental Protocol:
-
Animal Model: Swiss albino mice (20-25g).
-
Grouping: Similar to the carrageenan model.
-
Procedure:
-
Treat animals with the vehicle, test compound, or positive control (e.g., Diclofenac, 10 mg/kg, intraperitoneally).[8]
-
After one hour, inject 0.25 mL of 0.6% v/v acetic acid solution intraperitoneally.[8]
-
Immediately following the acetic acid injection, administer 10 mL/kg of 10% w/v Evans blue dye intravenously.[8]
-
After 30 minutes, sacrifice the animals and collect the peritoneal fluid.
-
Measure the absorbance of the supernatant at 590 nm to quantify the extravasated dye.
-
-
Endpoint Analysis: A reduction in the absorbance of the peritoneal fluid indicates a decrease in vascular permeability.
Evaluation in a Chronic Inflammation Model: Cotton Pellet Granuloma
To assess the effect on the proliferative phase of inflammation, the cotton pellet granuloma model is employed. This model mimics the formation of granulomatous tissue, a hallmark of chronic inflammation.[6]
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-220g).
-
Procedure:
-
Autoclaved cotton pellets (10 mg each) are implanted subcutaneously in the axilla region under light anesthesia.
-
Animals are treated daily with the vehicle, test compound (at doses determined from the acute studies), or a positive control (e.g., Hydrocortisone, 5 mg/kg) for 7 days.
-
On the 8th day, the animals are sacrificed, and the cotton pellets with the surrounding granulomatous tissue are excised and dried.
-
-
Endpoint Analysis: The dry weight of the granuloma is measured. A reduction in the dry weight indicates an anti-proliferative effect.
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Dry Granuloma Weight (mg) (± SEM) | % Inhibition |
| Vehicle Control | - | 150.5 ± 12.3 | - |
| Test Compound | 30 | 112.8 ± 9.8** | 25.0 |
| Test Compound | 100 | 85.2 ± 7.5 | 43.4 |
| Hydrocortisone | 5 | 70.1 ± 6.2 | 53.4 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control |
Comparative Analysis and Interpretation
The data generated from these models will allow for a direct comparison of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide with established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac, as well as corticosteroids like hydrocortisone.[9][10]
-
Potency: The ED50 (effective dose producing 50% of the maximum effect) can be calculated from the dose-response curves in the acute models to compare the potency of the test compound with the standards.
-
Efficacy: The maximum percentage inhibition achieved by the test compound will determine its efficacy relative to the positive controls.
-
Mechanism of Action Insights: A strong effect in the carrageenan and vascular permeability models would suggest an inhibition of mediators of acute inflammation. Efficacy in the cotton pellet granuloma model would point towards an anti-proliferative effect, a desirable attribute for treating chronic inflammatory conditions.
Future Directions: Mechanistic and Safety Studies
Should the initial efficacy studies prove promising, further investigations are warranted.
Caption: Progression to advanced studies.
-
Cytokine Profiling: Measurement of key pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines in the serum or tissue homogenates from the animal models.
-
Histopathology: Microscopic examination of the inflamed tissues to assess cellular infiltration, tissue damage, and repair.
-
Toxicology: Acute and sub-chronic toxicity studies to determine the safety profile of the compound.
By following this structured and comparative approach, a comprehensive understanding of the in vivo efficacy and therapeutic potential of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be achieved, providing a solid foundation for further drug development efforts.
References
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. (URL: [Link])
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Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC - PubMed Central. (URL: [Link])
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Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - NIH. (URL: [Link])
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In Vivo Antibacterial Activity of Acetazolamide - ResearchGate. (URL: [Link])
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Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia - ResearchGate. (URL: [Link])
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In vivo efficacy of acetazolamide in a mouse model of Neisseria gonorrhoeae infection - PubMed. (URL: [Link])
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New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles - BIOENGINEER.ORG. (URL: [Link])
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. (URL: [Link])
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Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual. (URL: [Link])
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Veterinary Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - FDA. (URL: [Link])
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2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide - Optional[13C NMR] - Chemical - SpectraBase. (URL: [Link])
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2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide - SpectraBase. (URL: [Link])
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(PDF) Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. (URL: [Link])
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Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed. (URL: [Link])
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH. (URL: [Link])
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Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action - PubMed. (URL: [Link])
-
(PDF) 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents - ResearchGate. (URL: [Link])
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Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (URL: [Link])
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides an in-depth technical comparison of analytical methodologies for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, a heterocyclic compound of interest in medicinal chemistry.[1] We will delve into the nuances of method validation and cross-validation, offering a framework for ensuring data integrity and comparability across different analytical techniques.
The principles outlined herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring that the methodologies discussed are scientifically sound and regulatory-compliant.[2][3][4][5]
The Critical Role of Method Validation and Cross-Validation
Before delving into specific analytical techniques, it is paramount to understand the "why" behind method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][6][7][8] This involves a comprehensive evaluation of a method's performance characteristics to ensure that it is accurate, precise, specific, and robust.
Cross-validation takes this a step further by comparing the results from two or more different analytical methods to ensure that they provide comparable data.[9][10][11] This is particularly crucial when a method is transferred between laboratories or when different techniques are used throughout the lifecycle of a drug product.[9][12] The ICH M10 guideline emphasizes that cross-validation is about ensuring data comparability, rather than a simple pass/fail exercise.[9]
Analytical Methodologies for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: A Comparative Analysis
The selection of an appropriate analytical method for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The most common and applicable techniques for this class of sulfur-containing heterocyclic compounds are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the quantification of APIs and impurities.[8][14] Its high resolution and sensitivity make it a preferred method for complex mixtures.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.[15]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16][17]
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Reference standard of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[16][17]
-
Flow Rate: 1.0 mL/min[17]
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of the analyte (typically around the λmax for maximum sensitivity). For similar thiadiazole derivatives, this can range from 240 nm to 374 nm.[15][18]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.
-
Sample Preparation: Dissolve the sample containing 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve generated from the standards.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique than HPLC, making it suitable for routine analysis and quality control.[19][20] It relies on the principle that the analyte absorbs light at a specific wavelength.
Objective: To develop and validate a UV-Vis spectrophotometric method for the quantification of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Methanol or Ethanol (spectroscopic grade)
-
Reference standard of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Procedure:
-
Determination of λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For 1,3,4-thiadiazole derivatives, λmax values have been reported in the range of 209 nm to 374 nm.[18][21]
-
Standard Preparation: Prepare a stock solution of the reference standard and create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the solvent to a known concentration, ensuring the absorbance falls within the linear range of the calibration curve.
-
Analysis: Measure the absorbance of the standard and sample solutions at the predetermined λmax.
-
Quantification: Calculate the concentration of the analyte in the sample using the calibration curve.
Head-to-Head Comparison of Analytical Methods
The performance of each method is evaluated based on the validation parameters stipulated by the ICH Q2(R1) and Q2(R2) guidelines.[2][3][4][6] The following table provides an illustrative comparison of the expected performance of HPLC and UV-Vis spectrophotometry for the analysis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
| Validation Parameter | HPLC | UV-Vis Spectrophotometry | Rationale and Causality |
| Specificity/Selectivity | High | Low to Moderate | HPLC's chromatographic separation provides superior specificity by resolving the analyte from impurities and degradation products.[4] UV-Vis is prone to interference from other compounds that absorb at the same wavelength.[22] |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods can exhibit excellent linearity over a defined range.[22][23] HPLC often has a wider linear range. |
| Accuracy (% Recovery) | 98-102% | 97-103% | HPLC generally offers higher accuracy due to its better specificity.[23] Accuracy in UV-Vis can be affected by interfering substances.[22] |
| Precision (%RSD) | < 1.0% (Intra-day) < 2.0% (Inter-day) | < 1.5% (Intra-day) < 2.5% (Inter-day) | The automated nature of HPLC systems typically leads to better precision compared to the more manual UV-Vis method.[22][24] |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | HPLC detectors, especially when coupled with mass spectrometry, offer significantly lower detection and quantification limits.[7][21] |
| Robustness | High | Moderate | HPLC methods, once developed, are generally robust to small, deliberate changes in parameters like mobile phase composition and flow rate.[18] UV-Vis methods can be sensitive to solvent changes and pH.[20] |
| Throughput | Moderate | High | UV-Vis spectrophotometry is a faster technique for analyzing a large number of samples, as it does not require lengthy chromatographic run times. |
| Cost | High | Low | The initial investment and running costs for HPLC are significantly higher than for a UV-Vis spectrophotometer.[19] |
The Cross-Validation Workflow: Ensuring Data Comparability
When both HPLC and UV-Vis methods are used within a project, a cross-validation study is essential to ensure that the data generated by both techniques are comparable.
Below is a diagram illustrating the logical workflow for the cross-validation of these two analytical methods.
Caption: Workflow for the cross-validation of HPLC and UV-Vis analytical methods.
Relationship Between Validation Parameters
The various validation parameters are interconnected, and a holistic understanding of their relationships is crucial for developing a robust analytical method.
Caption: Interrelationship of analytical method validation parameters as per ICH guidelines.
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the analysis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide should be guided by the specific requirements of the analytical task. HPLC offers superior specificity and sensitivity, making it ideal for stability-indicating assays and the analysis of complex mixtures. In contrast, UV-Vis spectrophotometry provides a rapid and cost-effective solution for routine quality control of bulk material or simple formulations.
Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure the reliability of the generated data. When multiple methods are employed, a well-designed cross-validation study is critical for demonstrating the comparability and consistency of the results, thereby upholding the scientific integrity of the drug development process.
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A Comparative Analysis of the Antimicrobial Spectrum of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide and Standard Antibiotics
Introduction
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. The 1,3,4-thiadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent antimicrobial effects.[1] This guide provides a comparative analysis of the anticipated antimicrobial spectrum of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, a representative member of the 2,5-disubstituted 1,3,4-thiadiazole class, against established standard antibiotics.
While specific experimental data for this exact compound is not yet extensively published, this guide will leverage the wealth of available research on structurally similar 1,3,4-thiadiazole derivatives to project its likely antimicrobial profile. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
The 1,3,4-Thiadiazole Scaffold: A Hub of Antimicrobial Activity
The 1,3,4-thiadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is a common feature in a variety of medicinally important molecules and is known for its metabolic stability.[1] The antimicrobial activity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the toxophoric N-C-S moiety. The diverse biological activities of these compounds are achieved through various substitutions at the C2 and C5 positions.
It is hypothesized that the thiol (-SH) group and the acetamide side chain of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide are crucial for its interaction with biological targets, potentially through chelation with metal ions in enzymes or by interfering with microbial protein synthesis.
Comparative Antimicrobial Spectrum: A Data-Driven Projection
Based on published data for analogous 2,5-disubstituted 1,3,4-thiadiazoles, a comparative antimicrobial spectrum for 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be projected. The following table summarizes the potential activity against key pathogenic microorganisms in comparison to standard antibiotics.
| Microorganism | Gram Stain | Projected Activity of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | Penicillin | Tetracycline |
| Staphylococcus aureus | Gram-positive | Potentially Active | Often Resistant (due to β-lactamase) | Susceptible to Resistant |
| Streptococcus pyogenes | Gram-positive | Potentially Active | Generally Susceptible | Susceptible |
| Escherichia coli | Gram-negative | Potentially Active | Generally Resistant | Susceptible to Resistant |
| Pseudomonas aeruginosa | Gram-negative | Activity Varies | Resistant | Resistant |
| Candida albicans | Fungal | Potentially Active | Inactive | Inactive |
Note: This table is a projection based on the activities of structurally related 1,3,4-thiadiazole derivatives. Experimental verification is required.
Mechanism of Action: A Tale of Two Worlds
The projected broad-spectrum activity of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide suggests a mechanism of action distinct from that of classical antibiotics like penicillin and tetracycline.
-
Penicillin , a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs).[2] This mechanism is primarily effective against Gram-positive bacteria, which have a thick peptidoglycan layer.
-
Tetracycline is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[3][4][5][6]
-
1,3,4-Thiadiazole Derivatives , including our target compound, are thought to exert their antimicrobial effects through multiple mechanisms. The presence of a thiol group suggests potential chelation of essential metal ions in microbial enzymes, thereby disrupting their function. Furthermore, the overall structure may allow for interference with other vital cellular processes.
Caption: Comparative overview of the proposed mechanism of action.
Experimental Protocols for Antimicrobial Spectrum Determination
To empirically determine and validate the antimicrobial spectrum of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, standardized methodologies are crucial. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, are recommended.[7][8][9][10]
Kirby-Bauer Disk Diffusion Method
This qualitative method provides a preliminary assessment of antimicrobial activity.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[11][12]
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide and standard antibiotics onto the agar surface.[13]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition around each disk and interpret the results as susceptible, intermediate, or resistant based on standardized charts.[11]
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16]
Protocol:
-
Serial Dilutions: Prepare two-fold serial dilutions of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide and standard antibiotics in a 96-well microtiter plate containing appropriate broth media.
-
Inoculum Preparation and Addition: Prepare a standardized inoculum of the test microorganism and add it to each well of the microtiter plate.
-
Controls: Include a growth control (no antimicrobial) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.[14][17]
Conclusion and Future Directions
The available evidence on the antimicrobial activities of 1,3,4-thiadiazole derivatives strongly suggests that 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide holds significant promise as a broad-spectrum antimicrobial agent. Its projected activity against both Gram-positive and Gram-negative bacteria, as well as fungi, positions it as a compelling candidate for further investigation, particularly in an era of rising antimicrobial resistance.
Future research should focus on the empirical determination of the MIC values of this specific compound against a wide panel of clinical isolates, including multidrug-resistant strains. In vivo efficacy studies and toxicological profiling will also be critical steps in evaluating its therapeutic potential. The exploration of structure-activity relationships within this class of compounds will undoubtedly pave the way for the design of even more potent and selective antimicrobial agents.
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A Comprehensive Guide to the Safe Disposal of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide and associated waste. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is synthesized from established safety protocols for thiadiazole derivatives and sulfur-containing organic compounds, reflecting the best practices in laboratory safety and chemical management.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is fundamental to its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from analogous 1,3,4-thiadiazole derivatives provide a strong basis for hazard assessment. These compounds are consistently classified as hazardous substances.[1][2][3][4]
The primary hazards are associated with its potential irritant properties and significant environmental toxicity. The sulfanyl (thiol) groups also warrant special attention due to their reactivity and potential for malodor.
Table 1: Hazard Profile Based on Analogous Thiadiazole Derivatives
| Hazard Classification | Description | GHS Code | Primary Precaution |
|---|---|---|---|
| Skin Irritation | Causes skin irritation upon direct contact.[2][3][4] | H315 | Avoid all skin contact; wear appropriate chemical-resistant gloves.[2] |
| Serious Eye Irritation | Causes serious eye irritation.[2][3][4] | H319 | Wear chemical safety goggles or a face shield.[2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4] | H335 | Handle only in a well-ventilated area or under a chemical fume hood.[2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | H410 | Prevent release to the environment under any circumstances. |
Causality: The thiadiazole ring and its functional groups contribute to the molecule's reactivity. The sulfur atoms can interact with biological macromolecules, leading to irritation, while the overall structure's persistence in the environment results in aquatic toxicity.[5][6][7] Therefore, every disposal step is designed to contain the chemical and prevent its release.
Pre-Disposal Operations: Essential Safety and Handling
Before beginning any disposal-related activities, it is imperative to establish a safe working environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.
-
Eye and Face Protection : Chemical safety goggles are required at a minimum. For splash risks, a full-face shield should be worn over the goggles.[1]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Body Protection : A lab coat is essential to prevent contamination of personal clothing.[1]
-
Respiratory Protection : All handling of the solid compound or solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[1]
Engineering Controls
-
Chemical Fume Hood : Conduct all waste consolidation and container rinsing inside a fume hood.
-
Safety Stations : Ensure an eyewash station and safety shower are readily accessible and unobstructed.[1][8]
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposal is that all materials contaminated with 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide must be treated as hazardous waste.[1] Direct disposal into sanitary sewers or general trash is strictly forbidden.[1]
Caption: Decision workflow for the disposal of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide waste.
Step 1: Waste Characterization and Segregation
Proper segregation is the foundation of safe waste management. Never mix incompatible waste streams.[9]
-
Solid Waste : Includes unused solid reagent, contaminated filter paper, and weighing boats.
-
Liquid Waste : Encompasses reaction mother liquors, solutions, and solvent rinsates from cleaning contaminated glassware.
-
Contaminated Labware : Glassware, plasticware, and sharps (needles, scalpels) that have come into contact with the chemical.
Step 2: Collection of Waste
-
Solid Waste : Carefully transfer all solid waste into a designated, clearly labeled "Hazardous Solid Waste" container. This container must be made of a compatible material (e.g., HDPE) and have a secure, screw-top lid.[9][10]
-
Liquid Waste : Collect all liquid waste streams, including subsequent rinses, into a labeled "Hazardous Liquid Waste" container.[1] The container should be appropriate for organic solvents and have a tight-sealing cap. Leave at least 10% headspace to allow for vapor expansion.[9]
Step 3: Decontamination of Empty Containers and Glassware
Due to the compound's environmental toxicity, residual amounts in "empty" containers must be managed as hazardous waste.
-
Triple-Rinse Protocol : Rinse the empty container or glassware three times with a suitable solvent that can dissolve the chemical residue, such as acetone or ethanol.[1]
-
Collect Rinsate : Crucially, collect all three portions of the solvent rinsate and add them to your "Hazardous Liquid Waste" container.[1]
-
Deface Label : After triple-rinsing, deface or completely remove the original product label to prevent misuse. The rinsed container can then typically be disposed of as non-hazardous solid waste (e.g., broken glass box), but confirm this with your institution's EHS office.
Step 4: Storage and Final Disposal
-
Container Labeling : All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name of all contents, and the approximate percentage of each.
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste containers in a designated SAA at or near the point of generation.[1][9] This area should be a secondary containment bin to mitigate spills.
-
EHS Coordination : Once a container is full or waste is ready for removal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[1] Final disposal must be carried out at an approved and licensed waste disposal facility.[2][11]
Advanced Protocol: In-Lab Neutralization of Sulfanyl Groups (Expert Use Only)
Disclaimer: This is an advanced procedure that should only be performed by trained personnel with a thorough understanding of the chemistry involved and with explicit permission from their institution's EHS department. The goal is to reduce the reactivity and odor potential of the thiol groups, not to render the entire waste stream non-hazardous.
Thiol (sulfanyl) groups can be oxidized to less reactive sulfonic acids using sodium hypochlorite (bleach).[12] This can be applied to dilute aqueous solutions containing the compound.
Protocol:
-
Work in a chemical fume hood and wear all appropriate PPE.
-
Ensure the waste solution is aqueous and dilute. Adjust the pH to be slightly basic (pH 8-10) with a base like sodium bicarbonate.[13]
-
Slowly, and with stirring, add a 5% sodium hypochlorite solution (household bleach). The reaction can be exothermic; add the bleach portion-wise to control the temperature.
-
Continue addition until a slight excess of hypochlorite is present, which can be verified with potassium iodide-starch test paper (a positive test turns blue-black).
-
After the reaction is complete, the resulting solution must still be collected as hazardous liquid waste, but its reactivity hazard is reduced. Label the container accordingly, noting the treatment process.
Emergency Procedures: Spills and Exposures
Immediate and correct response is vital in an emergency.
-
Spill Containment : For a small spill of solid material, avoid raising dust. Gently cover with an inert absorbent material (e.g., vermiculite or sand). For liquid spills, dike the area with absorbent pads. Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[14]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[2]
-
Reporting : Report all spills and exposures to your laboratory supervisor and EHS office immediately.
References
- Thoreauchem. N,N-diethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
- Sigma-Aldrich.
- Benchchem. Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.
- AK Scientific, Inc. Safety Data Sheet: N-(3,4-Dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide.
- AK Scientific, Inc. Safety Data Sheet: 2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide.
- Fisher Scientific.
- AK Scientific, Inc.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- PubChem. 2-((5-Amino-1,3,4-thiadiazol-2-YL)thio)-N-(4-fluorophenyl)acetamide.
- EPFL.
- YouTube. Neutralizing LOS mix, Liver of Sulphur disposal, Jewelry tutorials.
- PubMed Central. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide.
- AK Scientific, Inc. Safety Data Sheet: 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide.
- ResearchGate.
- ISRES Publishing. Thiadiazoles and Their Properties.
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Navigating the Safe Handling of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: A Guide for Laboratory Professionals
For researchers at the forefront of drug development, the synthesis and application of novel heterocyclic compounds are paramount. Among these, 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, a molecule featuring a reactive thiadiazole core, presents both significant opportunities and critical safety considerations. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
The primary hazards associated with 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide are predicted to be:
-
Skin Irritation: Similar thiadiazole derivatives are known to cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosol may lead to respiratory discomfort.[1][2][3]
-
Malodor: The presence of thiol groups suggests that this compound will have a strong, unpleasant odor, a common characteristic of mercaptans.[5] Even at very low concentrations, the smell can be a nuisance and may cause headaches or nausea in some individuals.[5]
-
Potential for Carcinogenicity: The acetamide functional group is present in some compounds that are suspected carcinogens.[6][7][8] Therefore, it is prudent to handle this compound with appropriate precautions to minimize long-term exposure.
Due to these potential hazards, all handling of this compound must be performed with the appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides robust protection against incidental skin contact. Should be changed immediately if contamination is suspected. |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk. | Protects against splashes of the compound or solvents, which can cause serious eye irritation. |
| Body Protection | A flame-resistant laboratory coat, fully fastened. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if working outside of a certified chemical fume hood, or if the powder is being handled in a way that could generate dust. | Prevents the inhalation of airborne particles or vapors, which may cause respiratory irritation. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is critical to minimizing exposure and preventing accidental release.
Preparation and Engineering Controls
-
Fume Hood: All handling of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to control the malodorous vapors and any airborne particulates.
-
Bleach Scrubber/Trap: To neutralize the thiol odor and prevent its release into the laboratory and environment, the exhaust from any vacuum lines (e.g., from a rotary evaporator or vacuum filtration) should be passed through a bleach trap. A simple bubbler containing a 10% bleach solution is effective for this purpose.
-
Decontamination Station: Prepare a designated area within the fume hood with a container of 10% bleach solution for the immediate decontamination of spatulas, stir bars, and other small equipment.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Handling Procedure
Caption: A logical workflow for the safe handling of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
Spill Management
In the event of a small spill within the fume hood:
-
Alert colleagues in the immediate area.
-
Contain the spill with an absorbent material such as vermiculite or sand.
-
Decontaminate the area by carefully applying a 10% bleach solution and allowing it to sit for at least 30 minutes.
-
Collect the absorbent material and any contaminated cleaning supplies into a designated hazardous waste container.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide and its associated waste can pose a risk to the environment. A rigorous disposal plan is mandatory.
Waste Segregation
All waste streams containing this compound must be treated as hazardous waste.
-
Solid Waste: Unused compound, contaminated gloves, absorbent materials, and any other solid materials that have come into contact with the compound should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses of glassware, must be collected in a designated, sealed container for liquid hazardous waste. Do not pour any of this material down the drain.
-
Sharps Waste: Needles and other sharps should be disposed of in a designated sharps container.
Decontamination of Glassware
All glassware that has been in contact with 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide should be decontaminated before being washed with the general laboratory glassware.
-
Rinse the glassware with a suitable solvent to remove the bulk of the compound, collecting the rinsate as liquid hazardous waste.
-
Submerge the glassware in a 10% bleach solution and allow it to soak for at least one hour (preferably overnight) to oxidize any residual thiol.[2]
-
After the bleach soak, rinse the glassware thoroughly with water before proceeding with standard washing procedures.
Final Disposal
All hazardous waste must be disposed of through your institution's EHS department. Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.
Caption: A systematic approach to the disposal of waste generated from handling the target compound.
By implementing these comprehensive safety and logistical procedures, researchers can confidently work with 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, mitigating the potential risks and fostering a safe and productive laboratory environment.
References
- AK Scientific, Inc. Safety Data Sheet for 2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide.
- AK Scientific, Inc. Safety Data Sheet for 2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide.
-
Thiols. UCL Safety Services. [Link]
-
N,N-Diethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CAS No. 790725-73-4) Suppliers. Chemical Register. [Link]
-
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: A Key Intermediate for Electronic Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Acetamide Safety Data Sheet. Penta Manufacturing Company. [Link]
-
ACETAMIDE FOR SYNTHESIS. Loba Chemie. [Link]
-
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. NIST WebBook. [Link]
- AK Scientific, Inc. Safety Data Sheet for N-(4-Chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide.
-
Safety Data Sheet: acetamide. Chemos GmbH & Co.KG. [Link]
-
ICSC 0233 - ACETAMIDE. International Labour Organization. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
